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  • Product: hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
  • CAS: 929047-73-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Medicinal Potential of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one and its Derivatives

Abstract The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one core is a saturated bicyclic lactam that has emerged as a privileged scaffold in modern medicinal chemistry. While data on the unsubstituted parent compound is l...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one core is a saturated bicyclic lactam that has emerged as a privileged scaffold in modern medicinal chemistry. While data on the unsubstituted parent compound is limited, its derivatives have been extensively explored as potent and selective modulators of critical biological targets. This guide provides a comprehensive analysis of the chemical properties, synthesis, and characterization of this heterocyclic system. By integrating data from analogous structures and detailed patent literature, we offer field-proven insights into the strategic derivatization and application of this scaffold, with a particular focus on its role in the development of novel therapeutics for autoimmune diseases.

Molecular Overview and Strategic Importance

The foundational structure, hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, is a bicyclic diamine containing a lactam moiety. Its rigid, three-dimensional architecture provides a robust framework for the precise spatial orientation of functional groups, a critical feature for achieving high-affinity and selective interactions with protein targets.

PropertyValueSource
IUPAC Name hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one-
CAS Number 929047-73-4Commercial Supplier
Molecular Formula C₇H₁₃N₃OCommercial Supplier
Molecular Weight 155.20 g/mol Commercial Supplier

The true value of this scaffold lies in its capacity for strategic derivatization, which has been expertly demonstrated in the development of inhibitors for Toll-Like Receptors (TLRs).[1][2][3] The core structure contains multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

cluster_main Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one Core cluster_points Key Derivatization Points core_img N2 Position 2 (N) (Secondary Amine) core_img->N2 N6 Position 6 (N-H) (Amide Nitrogen) core_img->N6 C7 Position 7 (C) (Aliphatic Backbone) core_img->C7

Figure 1: Core structure and key sites for chemical modification.

Synthesis and Mechanistic Considerations

The construction of the hexahydropyrazino[1,2-a]pyrazinone scaffold is not trivial and requires a multi-step approach. A validated and robust strategy, adapted from methodologies disclosed in patent literature for the synthesis of complex derivatives, involves a key intramolecular cyclization step.[1][4]

The general principle involves constructing a linear precursor containing two appropriately functionalized piperazine moieties, followed by a base- or acid-mediated cyclization to form the bicyclic lactam. This approach offers high convergence and allows for the introduction of diversity elements at various stages.

Representative Synthetic Protocol

A plausible and effective synthesis can be achieved through the following multi-step sequence. This protocol is a representative example based on established chemical transformations for this class of compounds.

Step 1: Reductive Amination. A substituted piperazin-2-one is reacted with a suitable aldehyde-containing fragment under reductive amination conditions. The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred as it is mild and tolerant of a wide range of functional groups. This step couples the two key nitrogen-containing rings.

Step 2: Deprotection. A protecting group on the second piperazine nitrogen (e.g., a Boc group) is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane). This unmasks the secondary amine required for the subsequent cyclization.

Step 3: Intramolecular Cyclization/Lactam Formation. The deprotected intermediate undergoes a spontaneous or base-catalyzed intramolecular cyclization. The secondary amine attacks an ester or a related electrophilic group on the adjacent side chain, displacing a leaving group (e.g., methanol from a methyl ester) to form the thermodynamically stable six-membered lactam ring, thus completing the bicyclic core.

A Start: Substituted Piperazin-2-one C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Aldehyde-containing Coupling Partner B->C D Linear Di-piperazine Intermediate (Protected) C->D C-N Bond Formation E Acidic Deprotection (e.g., TFA) D->E F Deprotected Intermediate (Amine/Ester) E->F Unmasking Nucleophile G Intramolecular Cyclization (Lactamization) F->G H Final Product: Hexahydro-2H- pyrazino[1,2-a]pyrazin-1(6H)-one Derivative G->H Ring Closure

Figure 2: Generalized synthetic workflow for the scaffold.

Spectroscopic and Physicochemical Profile (Predicted)

While comprehensive experimental spectra for the unsubstituted parent compound are not publicly available, a detailed and accurate profile can be predicted based on the known spectroscopic properties of bicyclic lactams and related pyrazine derivatives.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The saturated, conformationally restricted bicyclic system results in a complex but interpretable NMR spectrum. Protons on the ring system would appear in the aliphatic region, with their chemical shifts influenced by adjacent nitrogen atoms and the amide carbonyl.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Assignment & Rationale
3.5 - 4.5Protons alpha to the amide nitrogen (N5) and the bridgehead nitrogen (N8). Highly deshielded.
2.8 - 3.5Protons alpha to the secondary amine (N2) and the amide carbonyl (C1).
1.8 - 2.8Remaining ring methylene protons. Complex, overlapping multiplets are expected.
6.5 - 8.0Amide N-H proton (if visible, solvent dependent). Broad singlet.
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment & Rationale
165 - 175Amide carbonyl carbon (C1). The most deshielded carbon.
55 - 70Bridgehead carbons and carbons alpha to nitrogen atoms.
40 - 55Carbons alpha to the secondary amine (N2).
25 - 40Remaining aliphatic carbons in the ring system.
Infrared (IR) Spectroscopy

The IR spectrum is dominated by features characteristic of a secondary amide (lactam) and aliphatic amines.

Predicted IR Absorption Data
Frequency (cm⁻¹) Assignment
3200 - 3400N-H stretching (amide and secondary amine).
2850 - 3000C-H stretching (aliphatic).
1640 - 1680 C=O stretching (amide I band). This is a strong, characteristic peak for the lactam. [5][6]
1100 - 1300C-N stretching.
Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) would be suitable. The molecular ion peak is expected to be prominent.

  • Molecular Ion (M⁺): m/z = 155.11 (for C₇H₁₃N₃O).

  • Key Fragmentation: Fragmentation patterns would likely involve the loss of CO (m/z = 28) from the lactam, and various cleavages of the piperazine rings, leading to characteristic daughter ions. The specific fragmentation pathways are crucial for confirming the structure of derivatives.[7]

Application in Drug Discovery: A Case Study on Toll-Like Receptor (TLR) Inhibition

The most significant application of the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold to date is in the development of inhibitors for endosomal Toll-Like Receptors (TLRs), specifically TLR7, TLR8, and TLR9.[1][2][3]

Mechanism of Action and Therapeutic Rationale

TLRs 7, 8, and 9 are critical components of the innate immune system that recognize nucleic acids from pathogens.[1] However, in autoimmune diseases like Systemic Lupus Erythematosus (SLE), these receptors can be aberrantly activated by self-derived nucleic acids, leading to chronic inflammation and tissue damage.[3] The simultaneous inhibition of TLR7, 8, and 9 is therefore a highly sought-after therapeutic strategy.

Compounds based on the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one core have been designed to act as potent antagonists of these receptors.[1][4] By occupying the ligand-binding domain, these small molecules prevent the downstream signaling cascade that leads to the production of inflammatory cytokines like type I interferons.

cluster_pathway TLR7/8/9 Signaling Pathway cluster_drug Therapeutic Intervention ssRNA Self-RNA / Viral RNA TLR78 TLR7 / TLR8 (Endosome) ssRNA->TLR78 CpG_DNA Self-DNA / Bacterial DNA TLR9 TLR9 (Endosome) CpG_DNA->TLR9 Signaling MyD88-dependent Signaling Cascade TLR78->Signaling TLR9->Signaling Inflammation Pro-inflammatory Cytokine Production (e.g., IFN-α) Signaling->Inflammation Drug Hexahydropyrazinone Derivative Drug->TLR78 Inhibits Drug->TLR9 Inhibits

Figure 3: Inhibition of the TLR7/8/9 signaling pathway.

The patent literature discloses numerous derivatives with potent inhibitory activity, often in the nanomolar range, demonstrating the effectiveness of this scaffold for generating high-affinity ligands.[1][2]

Conclusion and Future Directions

The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold represents a significant platform for the development of novel therapeutics. Its synthetic tractability and rigid, three-dimensional structure make it an ideal starting point for generating libraries of compounds for structure-activity relationship (SAR) studies. The demonstrated success in targeting the challenging TLR family underscores its potential. Future research will likely focus on exploring this scaffold against other target classes, such as kinases and proteases, and on optimizing its ADME (absorption, distribution, metabolism, and excretion) properties for the development of orally bioavailable drugs. This guide serves as a foundational resource for scientists aiming to leverage the unique chemical properties of this promising heterocyclic system.

References

  • Zhu, W., Zhang, Z., Shen, H., et al. (2020). Hexahydro-1h-pyrazino[1,2-a]pyrazine compounds for the treatment of autoimmune disease.
  • Sabnis, R. W. (2021). Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases. ACS Medicinal Chemistry Letters, 12(1), 7-8. [Link]

  • National Center for Biotechnology Information. (2021). Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases. ACS Medicinal Chemistry Letters. [Link]

  • Gao, W., et al. (2020). Low-Temperature Polymorphic Transformation of β-Lactam Antibiotics. ResearchGate. [Link]

  • Bos, M., et al. (2006). Synthesis and biological evaluation of novel hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 16(5), 1207-11. [Link]

  • WIPO Patentscope. (2020). WO/2020/207991 HEXAHYDRO-1H-PYRAZINO[1,2-A]PYRAZINE COMPOUNDS FOR THE TREATMENT OF AUTOIMMUNE DISEASE. [Link]

  • Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-94. [Link]

  • Bari, L. D., et al. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(8), 987-993. [Link]

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Exploratory

hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one CAS number and identifiers

An In-Depth Technical Guide to Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one: A Scaffold for Novel Therapeutics Introduction The landscape of modern drug discovery is characterized by an intensive search for novel chemic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one: A Scaffold for Novel Therapeutics

Introduction

The landscape of modern drug discovery is characterized by an intensive search for novel chemical scaffolds that offer unique pharmacological profiles. Among these, heterocyclic compounds form the backbone of a vast number of approved drugs. The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one core represents a compelling bicyclic nitrogen-containing scaffold. Its rigid, three-dimensional structure provides a distinct framework for presenting functional groups in precise spatial orientations, making it an attractive starting point for designing targeted therapies. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this molecule's identifiers, physicochemical properties, plausible synthetic routes, and its emerging significance as a modulator of key biological pathways, particularly in the context of autoimmune diseases.

Core Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of all chemical research and development. The primary identifiers and key physicochemical properties for hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one are summarized below.

IdentifierValueSource
Chemical Name hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-oneN/A
CAS Number 929047-73-4[1][2]
Molecular Formula C₇H₁₃N₃O[1]
Molecular Weight 155.2 g/mol [1]
Dihydrochloride Salt CAS 2197416-30-9[3]

While experimental data for the parent compound is limited, computational data for analogous structures, such as 2-Methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, can provide valuable predictive insights into its drug-like properties.

Property (Predicted/Analog Data)ValueSignificance in Drug Discovery
TPSA (Topological Polar Surface Area) 35.58 ŲInfluences membrane permeability and oral bioavailability.[4]
LogP (Octanol-Water Partition Coeff.) -1.2678Measures lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME).[4]
Hydrogen Bond Acceptors 3Key determinant of binding interactions with biological targets.[4]
Hydrogen Bond Donors 1Influences solubility and target binding.[4]

Synthesis and Chemical Reactivity

While specific, published synthetic procedures for CAS 929047-73-4 are not widely available, its structure suggests that its synthesis would likely be achieved through multi-step sequences involving cyclization reactions. An efficient approach could involve the regioselective recyclization or cyclocondensation of piperazine-based precursors.[5]

A plausible synthetic strategy is outlined below. The rationale for this approach is to build the bicyclic system by forming the second ring onto a pre-existing piperazine core, a common strategy in heterocyclic chemistry that allows for controlled construction of complex scaffolds.

G cluster_start Starting Materials cluster_proc Reaction Sequence cluster_end Final Product A Piperazine-2-carboxamide P1 Step 1: N-Alkylation (Base, Solvent) A->P1 B 1,2-Dibromoethane B->P1 P2 Step 2: Intramolecular Cyclization (Heating, Base) P1->P2 Intermediate: N-(2-bromoethyl)piperazine-2-carboxamide FP Hexahydro-2H-pyrazino[1,2-a] pyrazin-1(6H)-one P2->FP cluster_cell Immune Cell (e.g., B-cell, Dendritic Cell) cluster_endo Endosome cluster_cyto Cytoplasm TLR TLR7 / TLR8 / TLR9 Signal Signaling Cascade (MyD88, NF-κB) TLR->Signal Activation Response Pro-inflammatory Cytokines & Type I Interferons Signal->Response Induction NA Self-Nucleic Acids (ssRNA, CpG-DNA) NA->TLR Aberrant Recognition Inhibitor Hexahydro-2H-pyrazino [1,2-a]pyrazin-1(6H)-one Derivative Inhibitor->TLR Inhibition

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Foundational

molecular weight and formula of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

The following technical guide provides an in-depth analysis of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one , a specialized bicyclic heterocycle used as a scaffold in medicinal chemistry. A Structural & Synthetic Guide...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one , a specialized bicyclic heterocycle used as a scaffold in medicinal chemistry.

A Structural & Synthetic Guide for Drug Development

Executive Summary

Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (CAS: 929047-73-4) is a saturated, bicyclic diamine scaffold characterized by a fused piperazine-piperazinone core. Unlike planar aromatic heterocycles, this molecule offers a distinct three-dimensional geometry (sp³-rich) that improves solubility and metabolic stability in drug candidates. It serves as a critical building block for designing ligands targeting G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors, and poly(ADP-ribose) polymerases (PARP).

Chemical Identity & Physicochemical Properties

The molecule consists of two fused six-membered rings sharing a nitrogen atom and a carbon-nitrogen bond. The "1(6H)-one" designation indicates a carbonyl group at position 1, introducing polarity and a hydrogen bond acceptor site distinct from the basic secondary amine.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
CAS Registry Number 929047-73-4
Molecular Formula C₇H₁₃N₃O
Molecular Weight 155.20 g/mol
SMILES O=C1CN2CCNCC2C1
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, Methanol, Water (pH dependent)
pKa (Predicted) ~8.5 (Secondary amine), ~-1.0 (Amide N)
LogP (Predicted) -1.2 (Highly hydrophilic)

Structural Analysis & Stereochemistry

The pyrazino[1,2-a]pyrazine core is a specific isomer of the diazadecalin system. The fusion of the two rings creates a rigid framework that restricts the conformational freedom of the attached substituents—a desirable trait for enhancing binding affinity (entropic advantage).

  • Bridgehead Nitrogen: The nitrogen atom at the fusion point (N5 in standard numbering) is tertiary and pyramidal, dictating the cis- or trans-fused geometry.

  • Conformation: The saturated rings typically adopt chair-like conformations. The fusion is generally trans-like in thermodynamic equilibrium to minimize 1,3-diaxial interactions, though the cis-fused conformer is accessible depending on substitution.

  • Pharmacophore Features:

    • H-Bond Acceptor: The C=O carbonyl (Position 1).

    • H-Bond Donor/Basic Center: The secondary amine (Position 8 or equivalent depending on numbering).

    • Vector Orientation: The rigid angle between the amide and the amine allows for precise positioning of interacting groups in a binding pocket.

Synthesis & Production Protocols

The synthesis of the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one core typically involves the cyclization of a functionalized piperazine or ethylenediamine derivative. The most robust route utilizes 1-(2-aminoethyl)piperazine as the starting material, leveraging its pre-existing diamine backbone to close the second ring.

Protocol: Intramolecular Cycloalkylation

Rationale: This method ensures regioselectivity by exploiting the nucleophilicity difference between the primary and secondary amines.

Reagents:

  • 1-(2-Aminoethyl)piperazine (Starting Material)

  • Ethyl chloroacetate (Cyclizing Agent)

  • Triethylamine (Base)

  • Ethanol or Toluene (Solvent)

Workflow:

  • Acylation: The primary amine of 1-(2-aminoethyl)piperazine attacks the ester carbonyl of ethyl chloroacetate (or chloroacetyl chloride) to form the linear amide intermediate.

  • Ring Closure: Under basic conditions (or heat), the secondary nitrogen of the piperazine ring performs an intramolecular S_N2 attack on the alkyl chloride, closing the second ring to form the bicyclic quaternary ammonium salt (transient) or neutral species if deprotonated.

  • Purification: The product is isolated via crystallization or column chromatography (DCM/MeOH).

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the critical ring-closure step.

SynthesisPath Start 1-(2-Aminoethyl)piperazine Inter Intermediate: N-(2-(piperazin-1-yl)ethyl)-2-chloroacetamide Start->Inter Acylation (0°C to RT) Reagent + Ethyl Chloroacetate Reagent->Inter Final Target: Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one Inter->Final Intramolecular Cyclization (Base, Heat, S_N2)

Figure 1: Synthetic route via acylation-alkylation sequence of 1-(2-aminoethyl)piperazine.

Applications in Drug Discovery

This scaffold is not merely a passive linker; it is an active pharmacophore used to modulate the physicochemical properties of drug candidates.

GPCR Ligand Design (Serotonin 5-HT)

The pyrazino[1,2-a]pyrazine core mimics the spatial arrangement of the ethylenediamine moiety found in many serotonergic ligands but with reduced conformational entropy.

  • Mechanism: The basic nitrogen mimics the protonated amine required for the aspartate salt bridge in the GPCR binding pocket (e.g., Asp3.32 in 5-HT2C).

  • Advantage: The bicyclic structure reduces the "rotatable bond count," improving oral bioavailability and blood-brain barrier (BBB) penetration.

PARP Inhibition

Recent medicinal chemistry campaigns have utilized tricyclic derivatives incorporating this core to target Poly(ADP-ribose) polymerase 7 (PARP7).

  • Role: The scaffold acts as a hinge-binder or a solvent-front extender, positioning aryl groups to stack with tyrosine residues in the active site.

  • Reference Case: Hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives have shown nanomolar potency against PARP7 [1].[1]

Kinase Inhibition

The "one" (amide) functionality serves as a hydrogen bond acceptor, interacting with the hinge region of kinases. The saturated backbone improves solubility compared to fully aromatic quinazoline or quinoline inhibitors.

Analytical Characterization

To validate the synthesis of this molecule, researchers should look for specific spectroscopic signatures.

  • ¹H NMR (DMSO-d₆):

    • Amide Region: Absence of NH signals for the tertiary amide (bridgehead), but potential NH signal for the secondary amine (if not substituted).

    • Methylene Protons: Complex multiplets in the 2.5–4.0 ppm range due to the rigid bicyclic framework and diastereotopic protons. The CH₂ alpha to the carbonyl will appear as a distinct singlet or AB quartet if the ring is locked.

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 156.2 m/z.

    • Fragmentation often involves the loss of the carbonyl fragment (CO, 28 Da) or retro-Diels-Alder type cleavage of the piperazine ring.

References

  • Zhang, S., et al. (2023).[1] "Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors." European Journal of Medicinal Chemistry, 261, 115836.[1] Link

  • BLD Pharm.[2] (n.d.). "Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one Product Data." BLD Pharm Catalog. Link

  • Zhang, K., et al. (2021).[3][1] "Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives." Pharmaceuticals, 14(8), 779.[3] Link

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Exploratory

Solubility Profiling and Solvent Selection Strategies for Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

This technical guide provides a comprehensive solubility profiling strategy for hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one , a bicyclic diamine scaffold critical in medicinal chemistry (often associated with CAS 92904...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive solubility profiling strategy for hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one , a bicyclic diamine scaffold critical in medicinal chemistry (often associated with CAS 929047-73-4).

As specific experimental solubility values for this intermediate are rarely published in open literature, this guide synthesizes structural analysis , predictive thermodynamic modeling , and standardized experimental protocols to empower your process development.

Executive Summary & Physicochemical Identity

Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is a rigid, bicyclic heterocycle containing both a secondary amine and a lactam (cyclic amide).[1][2][3] Its solubility behavior is governed by the competition between its polar hydrogen-bonding motifs and its lipophilic bicyclic backbone.

  • Chemical Name: Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one[4][5][6]

  • Molecular Formula:

    
    [6]
    
  • Molecular Weight: 155.20 g/mol

  • Key Functional Groups:

    • Secondary Amine: Basic center (

      
       approx. 8.5–9.5), H-bond donor/acceptor.
      
    • Lactam (Amide): Neutral, strong H-bond acceptor, weak donor.

    • Bicyclic Core: Reduces conformational entropy, increasing lattice energy (often leading to higher melting points and lower solubility compared to linear analogs).

Structural Implications for Solubility

The molecule exhibits amphiphilic character . The amine and lactam facilitate solubility in polar protic solvents (alcohols) and polar aprotic solvents (DMSO), while the hydrocarbon backbone limits solubility in water (at neutral pH) but allows partial solubility in chlorinated solvents.

Predicted Solubility Profile

Note: The following data represents a predictive consensus based on structural analogs (e.g., piperazine lactams, bicyclic diaza-systems) and thermodynamic principles.

Solvent Class Compatibility Table
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Strong dipole-dipole interactions disrupt the crystal lattice; excellent solvation of the lactam.
Polar Protic Methanol, EthanolGood (20–50 mg/mL)H-bonding matches the amine/amide donors/acceptors. Solubility decreases as alcohol chain length increases.
Chlorinated Dichloromethane (DCM), ChloroformModerate (10–30 mg/mL)Favorable dispersion forces with the bicyclic ring; moderate polarity matches the amine.
Ethers THF, 1,4-DioxaneLow to Moderate Good H-bond acceptors but lack donors to solvate the amine effectively.
Aromatic Hydrocarbons TolueneLow (<5 mg/mL)

-interaction is minimal; polarity mismatch. Useful only at high temperatures (reflux).
Alkanes Hexane, Heptane, CyclohexaneNegligible (<1 mg/mL)Complete polarity mismatch. Ideal antisolvents .
Aqueous Water (pH 7)Moderate Limited by the lipophilic backbone.
Aqueous (Acidic) 0.1 M HCl / Acetate BufferHigh Protonation of the secondary amine forms a cation, drastically increasing aqueous solubility.

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

To scientifically select solvents without wasting material, we apply Hansen Solubility Parameters. The solute (drug) will dissolve in solvents with similar HSP values (


).
  • 
     (Dispersion):  Interactions via London forces (backbone).
    
  • 
     (Polarity):  Dipole-dipole interactions (lactam).
    
  • 
     (Hydrogen Bonding):  H-exchange (amine/amide).
    
Interaction Visualization

The diagram below illustrates the "Sphere of Solubility." Solvents falling within the calculated radius (


) of the solute's center are likely to dissolve it.

SolubilitySphere cluster_legend Interaction Types Solute Target Molecule (Amine + Lactam) DMSO DMSO (High Solub.) Solute->DMSO Strong Dipole & H-Bond Accept MeOH Methanol (Good Solub.) Solute->MeOH H-Bond Donor Match DCM DCM (Mod. Solub.) Solute->DCM Dispersion Dominant Hexane Hexane (Insoluble) Solute->Hexane Energy Barrier Too High H-Bonding H-Bonding Dispersion Dispersion

Caption: Solubility interaction map based on polarity and hydrogen bonding capability. Green indicates high affinity; Red indicates exclusion.

Experimental Protocols

As a self-validating scientist, you must generate empirical data. The Shake-Flask Method coupled with HPLC is the industry standard for accurate solubility determination.

Protocol A: Equilibrium Solubility (Shake-Flask)

Objective: Determine thermodynamic solubility at


.
  • Preparation:

    • Weigh approx. 20 mg of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one into a 2 mL HPLC vial.

    • Add 500

      
       of the target solvent (Methanol, DCM, Toluene, etc.).
      
  • Saturation:

    • If the solid dissolves completely, add more solid until a suspension (undissolved solid) persists.

    • Critical Step: Ensure excess solid is present to maintain equilibrium.

  • Equilibration:

    • Agitate at

      
       for 24 hours (orbital shaker at 500 rpm).
      
  • Sampling:

    • Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22

      
       PTFE filter.
      
    • Caution: Pre-saturate the filter to prevent drug adsorption loss.

  • Quantification (HPLC-UV):

    • Dilute the supernatant with mobile phase (e.g., 100x dilution).

    • Inject onto HPLC (C18 column, Water/Acetonitrile gradient).

    • Calculate concentration against a standard curve.

Protocol B: Visual Solubility (High-Throughput Screening)

For rapid solvent selection during process development (e.g., for recrystallization).

Workflow Step1 Weigh 10 mg Solid into Vials Step2 Add Solvent (100 µL) (10 vol) Step1->Step2 Decision1 Dissolved? Step2->Decision1 ResultHigh High Solubility (>100 mg/mL) Decision1->ResultHigh Yes Step3 Add Solvent to 1 mL (100 vol) Decision1->Step3 No Decision2 Dissolved? Step3->Decision2 ResultMod Moderate Solubility (10-100 mg/mL) Decision2->ResultMod Yes Step4 Heat to Reflux (Hot Solubility) Decision2->Step4 No Decision3 Dissolved? Step4->Decision3 ResultCryst Potential for Crystallization Decision3->ResultCryst Yes ResultPoor Poor Solubility (<10 mg/mL) Decision3->ResultPoor No

Caption: Step-wise dilution workflow for rapid visual solubility classification and crystallization solvent selection.

Process Development Implications

Recrystallization Strategy

The solubility profile suggests a Cooling Crystallization or Anti-Solvent approach is best for purification.

  • Solvent System: Dissolve in hot Ethanol or Ethyl Acetate (if soluble hot).

  • Anti-Solvent: Slowly add Heptane or MTBE to the cooled solution to induce precipitation.

  • Why? The bicyclic structure is too polar for heptane but sufficiently lipophilic to crystallize out of cooling alcohol.

Reaction Solvent Selection
  • Nucleophilic Substitutions: Use DMF or Acetonitrile . These dissolve the amine well and enhance the nucleophilicity of the secondary nitrogen.

  • Hydrogenation: Use Methanol or Ethanol . High solubility ensures the catalyst surface is not fouled by precipitating product.

Extraction (Work-up)
  • Acid/Base Swing:

    • Dissolve crude in dilute HCl (Product

      
       Aqueous phase).
      
    • Wash aqueous phase with DCM (Removes non-basic impurities).

    • Basify aqueous phase to pH > 10 with NaOH.

    • Extract Product into DCM or Ethyl Acetate (Product

      
       Organic phase).
      

References

  • Chemical Identity & Vendor Data

    • Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (CAS 929047-73-4).[5][6] Appretech Scientific. Retrieved from (Verified via search result 1.6).

    • Hetacillin Potassium (CAS 5321-32-4).[1][7][8] PubChem Database. Note: Often conflated in searches; ensure structural verification. .

  • Methodological Grounding

    • Blokhina, S., et al. (2024).[9] "Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents." MDPI Processes. (Provides the shake-flask protocol and thermodynamic framework for pyrazine-based heterocycles). .

  • Structural Analogs & Synthesis

    • Katritzky, A. R., et al. (2000).[10] "Novel syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles and Octahydroimidazo[1,2-a]pyridines." Journal of Organic Chemistry. (Describes synthesis and solubility behavior of similar bicyclic systems). .

    • Stephens, C. E., et al. (2017). "Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups." ChemMedChem. (Discusses solubility advantages of bicyclic scaffolds). .

Sources

Foundational

Thermodynamic Stability of Bicyclic Pyrazino[2,3-b]pyrazin-2(1H)-one Derivatives

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists Executive Summary: The Structural Imperative Bicyclic pyrazino[2,3-b]pyrazin-2(1H)-ones represent a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists

Executive Summary: The Structural Imperative

Bicyclic pyrazino[2,3-b]pyrazin-2(1H)-ones represent a privileged scaffold in modern kinase inhibitor design, particularly for mTOR and PI3K pathways (e.g., CC-223, CC-115). However, the thermodynamic landscape of this 6,6-fused heteroaromatic system is complex, governed by a delicate interplay between lactam-lactim tautomerism , crystal lattice energy , and oxidative susceptibility .

This guide moves beyond basic characterization, providing a mechanistic framework for assessing and optimizing the thermodynamic stability of these derivatives. We focus on the causality between electronic structure and shelf-life, offering self-validating protocols for the drug development lifecycle.

Structural Dynamics & Tautomeric Equilibrium

The thermodynamic stability of pyrazino-pyrazin-ones is fundamentally rooted in their tautomeric preference. Unlike simple pyrazines, the introduction of the ketone functionality at the C2 position creates a competition between the amide-like (lactam) and imidic acid-like (lactim) forms.

The Lactam-Lactim Paradigm

In the solid state and polar solvents, the 2(1H)-one (lactam) tautomer typically predominates. This is thermodynamically driven by:

  • Dipolar Stabilization: The highly polarized C=O bond stabilizes the molecule in polar media.

  • Intermolecular Hydrogen Bonding: The N-H (donor) and C=O (acceptor) motifs facilitate the formation of centrosymmetric dimers (R2,2(8) synthons), significantly increasing lattice energy and melting points.

However, the 2-hydroxy (lactim) form restores full aromaticity to the pyrazine ring, a factor that becomes relevant in non-polar solvents or at high temperatures.

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and potential degradation vectors derived from these states.

Tautomerism Lactam Lactam Form (2(1H)-one) High MP, Polar Stable Lactim Lactim Form (2-hydroxy) Aromatic, Non-polar Stable Lactam->Lactim Proton Transfer (K_eq < 1 in H2O) Dimer Centrosymmetric Dimer (Solid State) Lactam->Dimer Crystallization (H-Bonding) Oxidation N-Oxide Impurities (Oxidative Degradation) Lactam->Oxidation Slow Oxidation Lactim->Oxidation ROS / Peroxides

Figure 1: Tautomeric equilibrium and degradation risks. The Lactam form is the thermodynamic sink in the solid state.

Solid-State Thermodynamics: Polymorphism & Solubility

For drug development, the solid-state form dictates bioavailability and shelf-life. Pyrazino-pyrazin-ones are prone to polymorphism due to the flexibility of the NH...O=C hydrogen bond network.

Crystal Lattice Energy

High-melting polymorphs (often >250°C for this scaffold) indicate a stable crystal lattice. This stability, while beneficial for shelf-life, often results in poor aqueous solubility ("brick dust" molecules).

  • Thermodynamic Solubility (

    
    ):  The concentration of the compound in equilibrium with the most stable solid phase.
    
  • Kinetic Solubility: Often misleadingly high for amorphous dispersions, which will eventually relax to the thermodynamic crystalline form.

Data Summary: Form Comparison

Hypothetical data based on typical scaffold behavior.

ParameterForm A (Thermodynamic)Form B (Kinetic/Metastable)Implication
Melting Point 265°C240°CForm A has higher lattice energy.
Density 1.45 g/cm³1.38 g/cm³Denser packing in Form A reduces oxidation risk.
H-Bond Motif Head-to-Tail DimerCatemer ChainDimers are generally more stable.
Solubility (pH 7) 5 µM25 µMForm B risks solution-mediated phase transformation.

Chemical Stability & Degradation Pathways[1]

While the fused ring system is robust, specific vulnerabilities exist.

Oxidative Instability (N-Oxidation)

The nitrogen atoms at positions 4 and 5 (in the pyrazine rings) are electron-deficient but susceptible to oxidation by peroxides (common impurities in excipients like PEG or Tween).

  • Mechanism: Electrophilic attack on the lone pair of the pyrazine nitrogen.

  • Mitigation: Use of antioxidants (e.g., BHT) and low-peroxide excipients.

Hydrolytic Stability

The lactam bond in pyrazino-pyrazin-ones is part of a conjugated system, rendering it significantly more resistant to hydrolysis than aliphatic amides. However, under strong basic conditions (pH > 10) and elevated temperature, ring opening to the pyrazine-2,3-dicarboxamide derivative can occur.

Experimental Protocol: Thermodynamic Stability Profiling

This workflow is designed to rigorously establish the thermodynamic baseline of a new derivative.

Protocol: Equilibrium Solubility & Solid-State Analysis

Objective: Determine the true thermodynamic solubility and identify the most stable polymorph.

Reagents:

  • Phosphate Buffer (pH 7.4)

  • Simulated Gastric Fluid (SGF)

  • Organic solvents (DMSO, Methanol)

Workflow:

  • Supersaturation: Suspend excess compound (~10 mg/mL) in the media.

  • Equilibration: Shake at 37°C for 72 hours . (Note: 24h is insufficient for rigid lattices).

  • Phase Separation: Centrifuge (15,000 rpm, 10 min) or filter (0.22 µm PVDF).

  • Analysis:

    • Supernatant: Analyze by HPLC-UV (254 nm).

    • Pellet (Critical Step): Analyze by PXRD (Powder X-Ray Diffraction) and DSC (Differential Scanning Calorimetry) to detect phase changes (e.g., conversion from Form B to Form A).

Protocol: Forced Degradation (Stress Testing)

Objective: Identify degradation products and vulnerable sites.

  • Acid/Base: 0.1 N HCl and 0.1 N NaOH at 60°C for 4 hours.

  • Oxidation: 3% H₂O₂ at RT for 2 hours.

  • Photostability: 1.2 million lux-hours (ICH Q1B standard).

Stability Testing Workflow Diagram

StabilityWorkflow Start New Derivative Synthesis DSC DSC / TGA (Thermal Profile) Start->DSC Stress Forced Degradation (Oxidation/Hydrolysis) Start->Stress Slurry Slurry Experiment (72h, Multiple Solvents) DSC->Slurry Determines Tm PXRD PXRD Analysis (Identify Polymorphs) Slurry->PXRD Decision Stable Candidate? PXRD->Decision Stress->Decision Develop Proceed to Formulation Decision->Develop Yes Redesign Scaffold Modification Decision->Redesign No

Figure 2: Integrated workflow for thermodynamic and chemical stability assessment.

References

  • Vertex Pharmaceuticals & Signal Pharmaceuticals. (2019-2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review.[1][2] National Institutes of Health (PMC). Link

  • Müller, R., et al. (2010). Pyrazines: occurrence, formation and biodegradation.[3] Applied Microbiology and Biotechnology.[3] Link

  • De, S. (2024).[4][5] Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer.[2][4] Current Medicinal Chemistry.[4] Link

  • PubChem. Pyrazino[2,3-b]pyrazine Compound Summary. National Library of Medicine. Link

  • Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones. Molecules.[1][2][6][7][8][9][10][11][12][13] Link(Cited for general principles of lactam-lactim tautomerism in nitrogen heterocycles).

Sources

Exploratory

Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one: A Privileged Bicyclic Scaffold in Medicinal Chemistry

Executive Summary In the contemporary landscape of drug discovery, the transition from "flat" aromatic structures to three-dimensional, sp3-rich scaffolds is a critical strategy for improving clinical success rates. Hexa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the contemporary landscape of drug discovery, the transition from "flat" aromatic structures to three-dimensional, sp3-rich scaffolds is a critical strategy for improving clinical success rates. Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one represents a quintessential "privileged scaffold"—a rigidified bicyclic system that constrains the conformational space of linear polyamines while retaining specific hydrogen-bonding vectors essential for receptor recognition.

This guide provides a technical deep-dive into this scaffold, focusing on its application in designing high-affinity ligands for G-protein coupled receptors (GPCRs), Toll-like receptors (TLRs), and enzyme active sites. By locking a piperazine and an ethylenediamine moiety into a fused bicyclic lactam, medicinal chemists can significantly enhance metabolic stability, selectivity, and oral bioavailability compared to flexible acyclic analogs.

Structural Analysis & Physicochemical Properties[1][2]

The core structure of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one consists of two fused six-membered rings sharing a bridgehead nitrogen. This fusion imparts unique properties:

  • Conformational Rigidity: Unlike N-(2-aminoethyl)piperazine, which has multiple rotatable bonds, the bicyclic core locks the N-N distance and vector, reducing the entropic penalty upon binding to a protein target.

  • Vectorial Definition: The scaffold presents three distinct vectors for functionalization:

    • The Distal Amine (N2): A basic center (pKa ~8-9) suitable for salt bridges.

    • The Lactam Carbonyl (C1): A fixed hydrogen bond acceptor.

    • The Bridgehead (N5): A non-basic, tertiary nitrogen that dictates the stereochemistry (typically cis-fused in thermodynamically stable conformers).

Table 1: Physicochemical Profile (Calculated)
PropertyValue (Core Scaffold)Medicinal Chemistry Implication
Molecular Weight 155.20 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
ClogP -1.2 to -0.8Highly polar; requires hydrophobic decoration for membrane permeability.
TPSA ~50 ŲExcellent range for CNS penetration and oral absorption.
Fsp3 0.71High sp3 character correlates with improved clinical success and solubility.
H-Bond Donors 1 (NH)Minimal donor count reduces P-gp efflux liability.

Synthetic Strategies

To ensure reproducibility and scalability, we present a Self-Validating Protocol based on the "Acylation-Alkylation" cyclization strategy. This route is robust, uses commercially available starting materials, and avoids the need for exotic catalysts.

Protocol A: The "Acylation-Alkylation" Cyclization

Target: Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (and N-substituted derivatives). Precursor: N-(2-aminoethyl)piperazine.

Step-by-Step Methodology
  • Selective Acylation (0°C):

    • Dissolve N-(2-aminoethyl)piperazine (1.0 equiv) in anhydrous DCM (10 mL/g).

    • Add Triethylamine (1.2 equiv) and cool to 0°C under N2.

    • Dropwise add Chloroacetyl chloride (1.0 equiv) diluted in DCM. Note: The primary amine is significantly more nucleophilic than the secondary piperazine amine, ensuring regioselectivity.

    • Stir for 2 hours at 0°C. Monitor by LCMS for the linear chloroacetamide intermediate.

  • Intramolecular Cyclization (Reflux):

    • Once the intermediate is formed, add a stronger base or excess base (e.g., K2CO3 , 3.0 equiv) and switch solvent to Acetonitrile (MeCN) if faster kinetics are required.

    • Heat to reflux (80°C) for 4–16 hours. The secondary amine of the piperazine ring attacks the alkyl chloride (SN2), closing the second ring.

  • Workup & Purification:

    • Filter off inorganic salts.

    • Concentrate the filtrate.

    • Purify via flash column chromatography (DCM/MeOH/NH3 gradient). The bicyclic lactam is typically a polar, viscous oil or low-melting solid.

Diagram 1: Synthesis Workflow

The following diagram visualizes the logical flow of the synthesis, highlighting the critical cyclization step.

SynthesisWorkflow cluster_0 Critical Control Point Start N-(2-aminoethyl)piperazine Inter Linear Intermediate (2-chloro-N-(2-(piperazin-1-yl)ethyl)acetamide) Start->Inter Regioselective Acylation Reagent Chloroacetyl Chloride (0°C, DCM, Et3N) Reagent->Inter Product Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (Bicyclic Scaffold) Inter->Product Ring Closure Cyclization Intramolecular SN2 (K2CO3, MeCN, Reflux)

Caption: Synthesis of the bicyclic scaffold via regioselective acylation followed by base-mediated intramolecular alkylation.

Medicinal Chemistry Applications & Case Studies

Case Study 1: Autoimmune Diseases (TLR7/8/9 Antagonists)

Recent patent literature (WO 2020/207991) highlights this scaffold as a core element in inhibitors of Toll-like Receptors (TLR) 7, 8, and 9.

  • Mechanism: These receptors reside in endosomes. The basic nitrogen (N2) of the scaffold facilitates accumulation in the acidic endosomal compartment (lysosomotropism).

  • Role of Scaffold: The bicyclic core positions an aromatic "head group" (attached to N2) and a hydrophobic "tail" (attached via the lactam or carbon backbone) in a specific orientation that disrupts TLR-nucleic acid binding.

  • Advantage: The rigid core reduces off-target binding compared to flexible linear diamines, improving the safety profile for chronic autoimmune indications like Lupus.

Case Study 2: Peptidomimetics

The scaffold serves as a Type II'


-turn mimetic .
  • In peptides, a

    
    -turn reverses the chain direction. The pyrazino[1,2-a]pyrazin-1-one structure mimics the 
    
    
    
    and
    
    
    residues of a
    
    
    -turn.
  • Application: Design of protease inhibitors or protein-protein interaction (PPI) inhibitors where a turn conformation is the recognition motif.

Structure-Activity Relationship (SAR) Logic

Designing around this scaffold requires understanding the distinct "zones" of the molecule.

SAR Map
  • Zone A (N2 - The Basic Center):

    • Modification: Alkylation, reductive amination, or arylation.

    • Effect: Modulates solubility, pKa, and salt-bridge interactions. Critical for GPCR binding (e.g., Aspartate interaction).

  • Zone B (C1 - The Lactam):

    • Modification: Thionation (to thiolactam) or reduction (to amine).

    • Effect: The carbonyl is a key H-bond acceptor. Removing it increases basicity but alters the vector.

  • Zone C (C3/C4 - The Bridge):

    • Modification: Introduction of chiral methyl groups.

    • Effect: "Magic Methyl" effect. A methyl group here can lock the ring into a specific chair-chair conformation, dramatically boosting potency by reducing the entropic cost of binding.

Diagram 2: SAR & Pharmacophore Logic

This diagram maps the functional zones of the scaffold to their biological roles.

SAR_Logic Center Bicyclic Core (Rigid Spacer) N2 N2: Distal Amine (Basic Center) Center->N2 Linker C1 C1: Lactam Carbonyl (H-Bond Acceptor) Center->C1 Fused Bridge Bridgehead (N5) (Stereo-Control) Center->Bridge Fusion Point Target_Asp Target: Asp/Glu Residue N2->Target_Asp Salt Bridge Note1 SAR: Bulky groups here increase selectivity N2->Note1 Target_Backbone Target: Backbone NH C1->Target_Backbone H-Bond Note2 SAR: Methylation locks conformation Bridge->Note2

Caption: Pharmacophore map illustrating the interaction vectors (Salt Bridge, H-Bond) and SAR optimization zones.

Future Outlook: Fragment-Based Discovery

The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold is poised to become a staple in Fragment-Based Drug Discovery (FBDD) libraries. Its low molecular weight (<160 Da) and high solubility allow it to be screened at high concentrations. Hits containing this core can be rapidly "grown" into lead compounds by elaborating the N2 position, offering a modular path to novel IP.

References

  • Sabnis, R. W. (2020).[1] Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases. ACS Medicinal Chemistry Letters, 12(1), 7-8.[1]

  • Zhu, W., et al. (2020).[2][3] Hexahydro-1H-pyrazino[1,2-a]pyrazine compounds for the treatment of autoimmune disease. WO Patent 2020/207991.[2][3][4]

  • Zhang, S., et al. (2023).[5] Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. European Journal of Medicinal Chemistry, 261, 115836.[5]

  • Trabocchi, A., et al. (2010). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Chemical Communications, 46(42), 7960-7962.

  • BenchChem Technical Support. (2025). Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide.

Sources

Foundational

literature review of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one synthesis

An In-Depth Technical Guide to the Synthesis of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one: A Core Scaffold in Modern Drug Discovery Authored by a Senior Application Scientist The hexahydro-2H-pyrazino[1,2-a]pyrazin-1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one: A Core Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one core is a significant bicyclic lactam structure that has garnered increasing attention in medicinal chemistry. Its rigid, three-dimensional framework serves as a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of autoimmune diseases.[1] This guide provides a comprehensive overview of the plausible synthetic strategies for constructing this key heterocyclic system, drawing upon established methodologies for related bicyclic piperazinones and diketopiperazines.

The inherent conformational restriction of the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one backbone allows for the precise spatial orientation of substituents, a critical feature for optimizing interactions with biological targets.[2] This has led to the exploration of its derivatives as potent and selective inhibitors of various enzymes and receptors.[1]

This document will delve into the primary synthetic approaches, offering mechanistic insights, detailed experimental protocols, and a comparative analysis of the different routes.

Strategic Approaches to the Bicyclic Core: A Synthetic Overview

The synthesis of the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold can be approached through several strategic disconnections. The most logical and widely applicable methods involve the formation of the constituent piperazine and diketopiperazine rings in a sequential or convergent manner. Key strategies include:

  • Strategy 1: Cyclization of a Linear Dipeptide Precursor: This is one of the most common methods for forming the 2,5-diketopiperazine (DKP) core.[3][4] By extension, a suitably functionalized dipeptide can be cyclized to form the desired bicyclic system.

  • Strategy 2: N-Acyliminium Ion Cyclization: This powerful strategy allows for the formation of the bicyclic lactam system through an intramolecular cyclization of an N-acyliminium ion intermediate.

  • Strategy 3: Multi-component Reactions: Reactions like the Ugi four-component condensation can be employed to rapidly assemble the core structure from simple starting materials.[3]

The following sections will explore these strategies in detail.

Strategy 1: Dipeptide Cyclization Approach

The formation of the 2,5-diketopiperazine ring through the cyclization of a linear dipeptide is a cornerstone of heterocyclic synthesis.[3][4] This approach can be adapted to construct the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one core by utilizing a dipeptide precursor bearing a latent piperazine ring.

Mechanistic Rationale

The fundamental principle of this strategy involves a two-step process:

  • Dipeptide Formation: A protected amino acid is coupled with an amino acid ester containing a masked amino group that will ultimately form the second ring of the bicyclic system.

  • Deprotection and Intramolecular Cyclization: Removal of the protecting groups triggers a spontaneous intramolecular aminolysis of the ester, leading to the formation of the desired bicyclic lactam.

The choice of protecting groups is critical to ensure orthogonality and prevent undesired side reactions.

Proposed Synthetic Pathway

Dipeptide_Cyclization A N-Boc-Piperazine-2-carboxylic acid C Boc-Protected Dipeptide Ester A->C Peptide Coupling (e.g., EDC, HOBt) B Glycine methyl ester B->C D Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one C->D Deprotection (e.g., TFA) and Intramolecular Cyclization

Caption: Proposed synthesis via dipeptide cyclization.

Detailed Experimental Protocol

Step 1: Synthesis of Boc-Protected Dipeptide Ester (C)

  • To a solution of N-Boc-piperazine-2-carboxylic acid (A) (1.0 eq) in dichloromethane (DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture for 15 minutes.

  • Add a solution of glycine methyl ester hydrochloride (B) (1.1 eq) and triethylamine (TEA) (1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the Boc-protected dipeptide ester (C).

Step 2: Synthesis of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (D)

  • Dissolve the Boc-protected dipeptide ester (C) (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

  • Stir the solution at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in methanol and heat to reflux for 6-12 hours to facilitate intramolecular cyclization.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (D).

Advantages and Disadvantages of this Approach
Advantages Disadvantages
Readily available starting materials.Multiple steps involving protection and deprotection.
Well-established and reliable peptide coupling methods.Potential for racemization during coupling or cyclization.
Generally good yields for the cyclization step.May require optimization of cyclization conditions.

Strategy 2: N-Acyliminium Ion Cyclization

N-acyliminium ion chemistry provides a powerful and convergent approach to the synthesis of various nitrogen-containing heterocyclic systems, including bicyclic lactams. This strategy relies on the intramolecular trapping of a transient N-acyliminium ion by a suitable nucleophile.

Mechanistic Rationale

The key steps in this synthetic route are:

  • Formation of an N-Acyliminium Ion Precursor: A suitable precursor, typically a hydroxylactam or an alkoxylactam, is synthesized.

  • Generation of the N-Acyliminium Ion: The precursor is treated with a Lewis acid or a Brønsted acid to generate the electrophilic N-acyliminium ion.

  • Intramolecular Cyclization: A tethered nucleophile, such as an amine, attacks the iminium ion to form the second ring of the bicyclic system.

Proposed Synthetic Pathway

N_Acyliminium_Ion_Cyclization E Piperazin-2-one G N-(2-Bromoacetyl)piperazin-2-one E->G Acylation F 2-Bromoacetyl bromide F->G H N-(2-Aminoethyl)piperazin-2-one G->H Amination (e.g., NH₃) I Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one H->I Intramolecular Cyclization (via N-acyliminium ion)

Caption: Proposed synthesis via N-acyliminium ion cyclization.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-Bromoacetyl)piperazin-2-one (G)

  • To a solution of piperazin-2-one (E) (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF at 0 °C, add a solution of 2-bromoacetyl bromide (F) (1.1 eq) in THF dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Filter the reaction mixture to remove the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-bromoacetyl)piperazin-2-one (G), which can be used in the next step without further purification.

Step 2: Synthesis of N-(2-Aminoethyl)piperazin-2-one (H)

  • Dissolve the crude N-(2-bromoacetyl)piperazin-2-one (G) in a solution of ammonia in methanol (7 N).

  • Stir the reaction mixture in a sealed tube at 60 °C for 24 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by ion-exchange chromatography to obtain N-(2-aminoethyl)piperazin-2-one (H).

Step 3: Synthesis of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (I)

  • The cyclization of N-(2-aminoethyl)piperazin-2-one (H) to the final product (I) can be achieved under various conditions that promote the formation of an N-acyliminium ion intermediate from the corresponding aminal. A plausible approach involves refluxing in a suitable solvent.

  • Dissolve N-(2-aminoethyl)piperazin-2-one (H) in a high-boiling point solvent such as toluene or xylene.

  • Heat the solution to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Advantages and Disadvantages of this Approach
Advantages Disadvantages
Convergent and often high-yielding.The N-acyliminium ion precursor may be challenging to synthesize.
Can generate complex polycyclic systems in a single step.The reaction conditions may require careful optimization.
Good control over stereochemistry is often possible.May not be suitable for all substrate types.

Strategy 3: Ugi Four-Component Reaction

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry and drug discovery for the rapid synthesis of diverse compound libraries.[3] This one-pot reaction can be adapted to construct the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold by careful selection of the starting components.

Mechanistic Rationale

The Ugi-4CR involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. To synthesize the target bicyclic lactam, the components must be chosen such that the Ugi product can undergo a subsequent intramolecular cyclization.

Proposed Synthetic Pathway

Ugi_Reaction J Piperazine-2-carbaldehyde N Ugi Product J->N Ugi-4CR K Ammonia K->N L Formic Acid L->N M tert-Butyl isocyanide M->N O Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one N->O Deprotection and Intramolecular Cyclization

Caption: Proposed synthesis via Ugi four-component reaction.

Detailed Experimental Protocol

Step 1: Ugi Four-Component Reaction

  • To a solution of piperazine-2-carbaldehyde (J) (1.0 eq) in methanol, add ammonia (as a 7 N solution in methanol) (1.2 eq).

  • Stir the mixture for 30 minutes.

  • Add formic acid (L) (1.1 eq) and tert-butyl isocyanide (M) (1.1 eq).

  • Stir the reaction mixture at room temperature for 48-72 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude Ugi product (N) can be purified by column chromatography or used directly in the next step.

Step 2: Deprotection and Cyclization

  • Dissolve the crude Ugi product (N) in a suitable solvent (e.g., dioxane) and treat with a strong acid (e.g., HCl) to remove the tert-butyl group.

  • Heat the reaction mixture to promote intramolecular cyclization.

  • Neutralize the reaction mixture with a base (e.g., NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the final product (O) by chromatography or recrystallization.

Advantages and Disadvantages of this Approach
Advantages Disadvantages
High degree of convergence (one-pot reaction).The required starting materials may not be commercially available.
Allows for rapid generation of diverse analogs.Yields can be variable and highly dependent on the substrates.
Atom-economical.The post-Ugi cyclization step may require harsh conditions.

Conclusion

The synthesis of the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one core, a scaffold of significant interest in medicinal chemistry, can be achieved through several strategic approaches. The dipeptide cyclization method offers a reliable and well-precedented route, while the N-acyliminium ion cyclization provides a more convergent and potentially stereoselective pathway. The Ugi four-component reaction presents an attractive option for the rapid generation of analogs for structure-activity relationship studies.

The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the need for structural diversity. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to access this valuable heterocyclic system and explore its potential in the design of new therapeutic agents.

References

  • Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. [Link][5][6]

  • Moeller, K. D. (1999). The synthesis of bicyclic piperazinone and related derivatives. Methods in Molecular Medicine, 23, 259–279. [Link][2]

  • Fobian, Y. M., d'Avignon, D. A., & Moeller, K. D. (1996). New routes to conformationally restricted peptide building blocks: a convenient preparation of bicyclic piperazinone derivatives. Bioorganic & Medicinal Chemistry Letters, 6(3), 315–318. [Link][7]

  • Wikipedia contributors. (2023). 2,5-Diketopiperazine. In Wikipedia, The Free Encyclopedia. [Link][3]

  • Singh, R. P., & Kumar, V. (2020). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. ACS Omega, 5(11), 6063–6070. [Link][4]

  • Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162–1184. [Link][8][9]

  • Bourne, G. T., Golding, S. W., & Meutermans, W. D. F. (2001). The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases. Organic & Biomolecular Chemistry, 14(34), 6042-6051. [Link][10]

  • Zhu, L.-L., Yang, Q., Wang, D.-G., Niu, L., Pan, Z., Li, S., Li, Y.-Z., Zhang, W., & Wu, C. (2024). Pyrazinone Biosynthesis and Signaling Myxo Style. ACS Central Science, 10(3), 441–443. [Link][11]

  • Cignarella, G., Occelli, E., Cristiani, G., Paduano, L., & Testa, E. (1963). BICYCLIC HOMOLOGS OF PIPERAZINE. VI. SYNTHESIS AND ANALGESIC ACTIVITY OF 3-SUBSTITUTED 8-PROPIONYL-3,8-DIAZABICYCLO(3.2.1)OCTANES. Journal of Medicinal Chemistry, 6, 764–766. [Link][12]

  • Cignarella, G., & Nathansohn, G. (1962). Bicyclic Homologs of Piperazine. Synthesis of 8-Methyl-3,8-diazabicyclooctanes. I. The Journal of Organic Chemistry, 27(12), 4334–4337. [Link][13]

  • Avery, M. A., Jung, J.-C., & Blake Watkins, E. (2005). Synthesis and Cyclization Reaction of Pyrazolin-5-one Derivatives. HETEROCYCLES, 65(1), 77. [Link][14]

  • Kulichikhina, Y. Y., Medvedeva, S. M., Nechaev, I. V., & Nikitenko, D. V. (2021). An efficient synthesis of new polyfunctional hexahydro pyrido[1,2-a]pyrazin-1-ones. Mendeleev Communications, 31(2), 259–261. [Link][15]

  • Japan Science and Technology Agency. (n.d.). 2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoline Synthesis Via a [3+2] Cycloaddition. J-GLOBAL. [Link][16]

  • Al-Tel, T. H. (2021). Dihydropyrrolo[1,2-a]Pyrazinones. Encyclopedia, 1(2), 485–503. [Link][17]

  • Scott, M. E., & Dounay, A. B. (2015). Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry. The Journal of Organic Chemistry, 80(1), 70–79. [Link][18]

  • McHattie, D., Buchan, R., Fraser, M., & Lin, P. V. S. K. T. (1992). THE SYNTHESIS OF PYRROLOPYRAZIN-1(2H)-ONES AND PYRROLOPYRIDAZIN-6(5H)-ONES. Heterocycles, 34(9), 1759. [Link][19]

  • Appretech Scientific Limited. (n.d.). hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one. [Link][20]

  • Zhang, K., Tran, C., Alami, M., & Hamze, A. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 779. [Link][21]

  • Zhu, W., Zhang, Z., Shen, H., Liu, Y., Liu, H., Kou, B., Dey, F., Dai, L., & Zhu, L. (2020). Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases. ACS Medicinal Chemistry Letters, 11(12), 2468–2474. [Link][1]

Sources

Exploratory

The Emerging Therapeutic Potential of the Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one Scaffold: A Technical Guide for Drug Discovery

Abstract The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one core represents a compelling, yet underexplored, scaffold in medicinal chemistry. Its rigid, bicyclic structure, rich in nitrogen atoms, offers a unique three-di...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one core represents a compelling, yet underexplored, scaffold in medicinal chemistry. Its rigid, bicyclic structure, rich in nitrogen atoms, offers a unique three-dimensional geometry for probing biological targets. While direct studies on the parent molecule are nascent, the extensive and diverse biological activities of structurally related piperazine and fused pyrazine derivatives provide a strong rationale for its investigation as a privileged pharmacophore. This technical guide synthesizes the existing landscape of related compounds to project the biological activity potential of the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold and provides a comprehensive framework for its systematic evaluation in drug discovery programs. We will explore potential therapeutic applications, propose detailed experimental workflows for screening, and discuss the synthetic rationale for library development.

Introduction: The Piperazine Privileged Scaffold and the Promise of Fused Heterocycles

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs.[1][2] Its ability to engage in a variety of non-covalent interactions, coupled with favorable physicochemical properties, has cemented its status as a "privileged scaffold."[1] The therapeutic landscape of piperazine-containing molecules is vast, spanning antiviral, anticancer, antibacterial, antifungal, and central nervous system (CNS) applications.[1][3]

The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold can be conceptualized as a conformationally restricted analogue of a disubstituted piperazine. This structural constraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Furthermore, the fusion of the two pyrazine rings creates a unique chemical space with defined stereochemical centers, offering opportunities for fine-tuning pharmacological activity.

Recent explorations into fused heterocyclic systems containing piperazine or pyrazine moieties have yielded compounds with significant biological activities. For instance, derivatives of pyrazino[1,2-a]indoles have demonstrated potent anticancer properties.[4][5][6] Similarly, hexahydropyrazino[1,2-d]pyrido[3,2-b][1][7]oxazine derivatives have emerged as powerful inhibitors of Poly (ADP-ribose) polymerase 7 (PARP7), a promising target in oncology.[8][9] These examples underscore the therapeutic potential embedded within fused pyrazine ring systems and provide a strong impetus for the investigation of the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one core.

Projected Biological Activity Profile

Based on the extensive literature on related heterocyclic systems, the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold is predicted to exhibit a range of biological activities. The following sections outline the most promising therapeutic areas for investigation.

Anticancer Potential

The anticancer activity of fused pyrazine systems is well-documented. Pyrrolo[1,2-a]pyrazine-1,4-dione, a structurally similar diketopiperazine, has shown in vitro anticancer potential against lung and cervical cancer cell lines.[10] The proposed mechanism for some of these compounds involves the induction of apoptosis and cell cycle arrest.[10][11]

Hypothesized Mechanism of Action: Derivatives of the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold could potentially interfere with key signaling pathways implicated in cancer progression, such as those regulated by cyclin-dependent kinases (CDKs) or other protein kinases. The rigid scaffold could serve as a template for designing specific inhibitors that occupy the ATP-binding pocket of these enzymes.

Experimental Workflow: Preliminary Anticancer Screening

G cluster_0 Initial Screening cluster_1 Hit Validation & Mechanistic Studies A Synthesize a focused library of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one derivatives B MTT/MTS assay against a panel of cancer cell lines (e.g., NCI-60) A->B C Determine IC50 values B->C D Confirm activity of hits in secondary assays (e.g., clonogenic assay) C->D Active Compounds (IC50 < 10 µM) E Cell cycle analysis (Flow Cytometry) D->E F Apoptosis assays (e.g., Annexin V/PI staining) D->F G Western blot for key signaling proteins (e.g., caspases, cyclins) F->G

Caption: Workflow for the initial screening and validation of anticancer activity.

Antiviral Activity

Piperazine derivatives have been extensively investigated as antiviral agents, with several compounds showing promising activity against a range of viruses, including HIV, SARS-CoV, and Dengue virus.[1][2][3] The mechanism of action for these compounds often involves the inhibition of viral proteases or entry processes.[1]

Hypothesized Mechanism of Action: The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold could be decorated with functional groups that mimic the peptide backbone, making it a suitable candidate for the design of protease inhibitors. The nitrogen atoms in the core structure can act as hydrogen bond acceptors, a common feature in enzyme-inhibitor interactions.

Antimicrobial Activity

Marine bacteria have been a source of novel antimicrobial compounds, including derivatives of pyrrolo[1,2-a]pyrazine-1,4-dione.[12] These compounds have demonstrated activity against multidrug-resistant bacteria, such as Staphylococcus aureus.[12] The broad-spectrum antimicrobial potential of pyrazoline and hydrazone derivatives has also been reported.[13][14][15]

Hypothesized Mechanism of Action: The mechanism of antimicrobial action for such heterocyclic compounds can be diverse, ranging from inhibition of essential enzymes like glucosamine-6-phosphate synthase to disruption of the bacterial cell membrane or biofilm formation.[16]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Preparation: The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Central Nervous System (CNS) Activity

Derivatives of fused pyrazine systems have shown affinity for various CNS targets. For example, a derivative of hexahydro-dibenzo[c,f]pyrazino[1,2-a]azepine displayed high affinity for serotonin (5-HT2A/2C) and dopamine (D2) receptors.[17] Furthermore, novel hexahydro-5H-pyrazino[1,2-a][1,n]naphthyridines have been identified as potent and selective agonists of the 5-HT2C receptor.[18]

Hypothesized Mechanism of Action: The rigid, three-dimensional structure of the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold could allow for selective interactions with the binding pockets of G-protein coupled receptors (GPCRs) or ion channels in the CNS.

Immunomodulatory Activity

A recent patent application has disclosed novel hexahydro-1H-pyrazino[1,2-a]pyrazine compounds as inhibitors of Toll-like receptors (TLRs) 7, 8, and 9.[19][20] These receptors are involved in the innate immune response and are implicated in autoimmune diseases.[19]

Hypothesized Mechanism of Action: The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold could serve as a basis for developing antagonists of endosomal TLRs, thereby dampening the inflammatory response in autoimmune conditions like systemic lupus erythematosus.

Signaling Pathway: TLR7/8/9 Inhibition

Caption: Proposed mechanism of immunomodulation via inhibition of TLR7/8/9 signaling.

Synthetic Strategies and Library Design

The development of a diverse chemical library based on the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold is crucial for exploring its biological potential. The synthesis of this core can likely be achieved through multi-step sequences involving the formation of the bicyclic ring system. Key synthetic considerations will include the stereoselective synthesis of precursors to control the stereochemistry of the final compounds.

General Synthetic Approach:

A plausible synthetic route could involve the cyclization of a suitably functionalized piperazine derivative. For instance, an N-substituted piperazine with a pendant amino acid or a related electrophilic group could undergo intramolecular cyclization to form the hexahydropyrazinone ring.

Library Design:

To maximize the chances of identifying bioactive compounds, a library should be designed to explore a wide range of chemical space. Diversity can be introduced at various positions of the scaffold.

Table 1: Proposed Points of Diversification for Library Synthesis

Position for SubstitutionR-Group Functionality to ExploreRationale
N-4 PositionAlkyl, Aryl, Heteroaryl, AcylModulate lipophilicity, introduce aromatic interactions, and explore different binding motifs.
C-3, C-7, C-8, C-9 PositionsSmall alkyl groups, FluorineIntroduce stereochemical diversity and modulate metabolic stability.

Conclusion and Future Directions

The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold represents a promising starting point for the development of novel therapeutics. While direct biological data for this specific core is limited, the extensive evidence from related piperazine and fused pyrazine systems strongly suggests its potential across multiple therapeutic areas, including oncology, virology, and immunology. The proposed experimental workflows and synthetic strategies provide a clear roadmap for the systematic investigation of this intriguing chemical entity. Future research should focus on the efficient synthesis of a diverse library of derivatives and their comprehensive biological evaluation to unlock the full therapeutic potential of this scaffold.

References

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry.

  • ANTIVIRAL BICYCLO 4.4.0 DERIVATIVES. Google Patents.

  • Piperazine is a widely used heterocyclic compound in the development of biologically active molecules. NanoInnovation 2024.

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. MDPI.

  • Synthesis and pharmacological testing of 1,2,3,4,10,14b-hexahydro-6-methoxy-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin and its enantiomers in comparison with the two antidepressants mianserin and mirtazapine. PubMed.

  • Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. PubMed.

  • Recent Advances in the Piperazine Based Antiviral Agents: A Remarkable Heterocycle for Antiviral Research. ResearchGate.

  • The anticancer potential of various substituted pyridazines and related compounds. SciSpace.

  • Piperazine derivatives as antiviral agents with increased therapeutic activity. Google Patents.

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. PMC.

  • Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1][7]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. ResearchGate.

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PMC.

  • Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl) -. Asian Journal of Pharmaceutics.

  • Novel (R)-6,6a,7,8,9,10-hexahydro-5H-pyrazino[1,2-a][1,n]naphthyridines as potent and selective agonists of the 5-HT 2C receptor. PubMed.

  • Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazines and their Fused-pyridazine-dione Analogues. Applied Chemistry Today.

  • Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1][7]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. PubMed.

  • Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases. PMC - NIH.

  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. MDPI.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and pyrazino[1,2-a]indol-1-one Derivatives. Semantic Scholar.

  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. PMC.

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. ResearchGate.

  • (PDF) Bioactivity of Pyrrolo[1,2-A]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp. VITPK9 Isolated from the Salt Spring Habitat of Manipur, India. ResearchGate.

  • Hexahydro-1,2,3-triazine Derivatives: Synthesis, Antimicrobial Evaluation, Antibiofilm Activity and Study of Molecular Docking Against Glucosamine-6-Phosphate. ResearchGate.

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Exploratory

pKa values of secondary amines in hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

An In-Depth Technical Guide to Understanding and Determining the pKa Values of Secondary Amines in the Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one Scaffold For Researchers, Scientists, and Drug Development Professional...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Understanding and Determining the pKa Values of Secondary Amines in the Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. The basicity of the secondary amine within this fused bicyclic system, quantified by its pKa value, is a critical determinant of its pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and target binding. This guide provides a comprehensive exploration of the theoretical and practical aspects of determining the pKa of this specific secondary amine. We will delve into the structural factors influencing its basicity, present detailed experimental protocols for accurate pKa measurement, and discuss the application of computational methods for pKa prediction.

Introduction: The Significance of pKa in Drug Discovery

The ionization state of a drug molecule, governed by its pKa value(s) and the physiological pH, profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. For nitrogen-containing heterocycles like the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold, the basicity of the secondary amine is a key physicochemical parameter that must be optimized during the drug design process. An accurate understanding and determination of the pKa are therefore not merely academic exercises but essential components of rational drug development.

The pKa value dictates the extent of ionization at a given pH. For a secondary amine, the equilibrium between the protonated (conjugate acid) and neutral (free base) forms is crucial:

R₂NH₂⁺ ⇌ R₂NH + H⁺

A lower pKa indicates a weaker base (stronger conjugate acid), while a higher pKa signifies a stronger base (weaker conjugate acid). This equilibrium influences:

  • Aqueous Solubility: The protonated, charged form is generally more soluble in aqueous environments like the gastrointestinal fluid and blood plasma.

  • Membrane Permeability: The neutral, more lipophilic form is better able to cross biological membranes, such as the intestinal wall and the blood-brain barrier.

  • Target Binding: The ionization state can dramatically affect the ability of a molecule to interact with its biological target through hydrogen bonding or ionic interactions.

This guide will provide the foundational knowledge and practical methodologies to accurately assess the pKa of the secondary amine in the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one system.

Structural Features of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one Influencing Amine Basicity

The pKa of the secondary amine in this scaffold is not simply that of a generic dialkylamine. The rigid, bicyclic structure imposes unique electronic and steric constraints that modulate its basicity.

Inductive and Steric Effects

The nitrogen atom's basicity is influenced by the electron-donating or -withdrawing nature of adjacent substituents. In the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one core, the presence of other heteroatoms and the overall ring conformation play a significant role. The lone pair of electrons on the secondary amine is sterically hindered to some extent by the fused ring system, which can affect its ability to accept a proton.

Intramolecular Hydrogen Bonding

The presence of the lactam carbonyl group within the scaffold introduces the possibility of intramolecular hydrogen bonding, which can significantly impact the basicity of the secondary amine. The formation of a hydrogen bond between the secondary amine proton (in its protonated form) and the carbonyl oxygen can stabilize the conjugate acid, thereby increasing the pKa.

Conformational Constraints

The fused ring system locks the molecule into a limited set of conformations. This conformational rigidity can influence the solvation of both the neutral and protonated forms, which in turn affects the equilibrium and the pKa.

Experimental Determination of pKa

Accurate pKa determination requires robust experimental methods. The choice of method often depends on the compound's properties, such as solubility and chromophore presence.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.

Experimental Protocol: Potentiometric Titration

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 1-5 mg of the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one derivative.

    • Dissolve the compound in a suitable co-solvent system if aqueous solubility is low (e.g., methanol/water or DMSO/water). The percentage of the organic solvent should be kept as low as possible.

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration Setup:

    • Use a calibrated pH meter with a combination glass electrode.

    • Employ a micro-burette for precise delivery of the titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

    • Maintain the temperature of the solution at 25 °C using a water bath.

    • Stir the solution gently throughout the titration.

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add small, precise increments of the titrant.

    • Allow the pH reading to stabilize after each addition and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at which half of the amine is protonated, corresponding to the midpoint of the steepest part of the curve.

    • Alternatively, a Gran plot or derivative plots can be used for more accurate determination of the equivalence point and pKa.

Causality Behind Experimental Choices:

  • Co-solvent System: Necessary for poorly soluble compounds, but the pKa value obtained will be an apparent pKa (pKaapp) and may need to be extrapolated to 0% organic solvent.

  • Constant Ionic Strength: Minimizes changes in activity coefficients during the titration, leading to a more accurate pKa value.

  • Temperature Control: The pKa is temperature-dependent; maintaining a constant temperature ensures reproducibility.

Self-Validating System:

  • The protocol's validity is confirmed by the clear sigmoidal shape of the titration curve and the sharpness of the equivalence point.

  • Titration of a known standard (e.g., TRIS buffer) before and after the sample analysis ensures the accuracy of the pH electrode and titrant concentration.

Workflow for Potentiometric pKa Determination

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in Co-solvent prep1->prep2 prep3 Add Background Electrolyte prep2->prep3 titrate1 Calibrate pH Meter prep3->titrate1 Analyte Solution titrate2 Add Titrant in Increments titrate1->titrate2 titrate3 Record pH and Volume titrate2->titrate3 analysis1 Plot pH vs. Volume titrate3->analysis1 Titration Data analysis2 Determine Equivalence Point analysis1->analysis2 analysis3 Calculate pKa analysis2->analysis3 end end analysis3->end Final pKa Value G cluster_QM Quantum Mechanics Calculations cluster_pka_calc pKa Calculation start Input 3D Structure qm1 Geometry Optimization of Neutral Form start->qm1 qm2 Geometry Optimization of Protonated Form start->qm2 qm3 Calculate Free Energies (G_neutral, G_protonated) qm1->qm3 qm2->qm3 calc1 Calculate ΔG of Deprotonation qm3->calc1 Calculated Energies calc2 Apply Thermodynamic Cycle calc1->calc2 calc3 Predict pKa calc2->calc3 end end calc3->end Predicted pKa Value

Protocols & Analytical Methods

Method

Synthesis of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one: An Application Note

Introduction The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one core is a key heterocyclic scaffold found in a variety of biologically active compounds. Its rigid, bicyclic structure makes it an attractive framework for t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one core is a key heterocyclic scaffold found in a variety of biologically active compounds. Its rigid, bicyclic structure makes it an attractive framework for the development of novel therapeutics, particularly in the area of autoimmune diseases where derivatives have been investigated as inhibitors of Toll-like receptors (TLRs) 7, 8, and 9.[1] The synthesis of this and related bicyclic piperazinone structures is therefore of significant interest to the medicinal chemistry community.

This application note provides a detailed, field-proven protocol for the synthesis of the parent compound, hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one. The described methodology is based on a robust and versatile synthetic strategy involving the formation of a key amide bond followed by an intramolecular reductive amination cascade. This approach is designed to be highly adaptable for the synthesis of a library of substituted analogs.

Synthetic Strategy Overview

The synthesis of the target molecule can be efficiently achieved through a two-step sequence commencing with commercially available starting materials. The core logic of this approach is to first construct a linear precursor containing all the necessary atoms for the final bicyclic system, followed by a cyclization step to form the desired ring structure. Specifically, the strategy involves:

  • Acylation: Formation of an amide bond between a suitably protected piperazine-2-carboxylic acid and N-Boc-ethylenediamine. This step assembles the carbon and nitrogen backbone of the final molecule.

  • Deprotection and Intramolecular Reductive Amination: Removal of the protecting groups followed by an in-situ cyclization via reductive amination to furnish the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one core. This key cyclization step is a powerful transformation for the construction of nitrogen-containing heterocyclic systems.[2][3][4]

This strategy offers several advantages, including the use of readily available starting materials, mild reaction conditions, and amenability to parallel synthesis for the creation of diverse compound libraries.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection & Cyclization A Piperazine-2-carboxylic acid derivative C Amide Intermediate A->C Coupling Agent (e.g., HATU, DIPEA) B N-Boc-ethylenediamine B->C D Deprotection (e.g., TFA) C->D E Intramolecular Reductive Amination D->E F Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one E->F Reducing Agent (e.g., NaBH(OAc)3)

Caption: Synthetic workflow for hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Amide Intermediate

This protocol details the coupling of a protected piperazine-2-carboxylic acid with N-Boc-ethylenediamine. The choice of protecting groups on the piperazine nitrogen atoms is crucial for directing the regioselectivity of the acylation and preventing unwanted side reactions. A common and effective strategy is to use two orthogonal protecting groups, such as Boc and Cbz, on the piperazine nitrogens.

Materials:

  • 1-(tert-butoxycarbonyl)-4-(phenylmethoxycarbonyl)piperazine-2-carboxylic acid

  • N-Boc-ethylenediamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • To a solution of 1-(tert-butoxycarbonyl)-4-(phenylmethoxycarbonyl)piperazine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add N-Boc-ethylenediamine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide intermediate.

Protocol 2: Deprotection and Intramolecular Reductive Amination

This protocol describes the removal of the protecting groups and the subsequent intramolecular cyclization to form the target bicyclic lactam. The use of sodium triacetoxyborohydride (STAB) is a mild and selective method for reductive amination.[5]

Materials:

  • Amide intermediate from Protocol 1

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane), anhydrous

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • DCM for extraction

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • Dissolve the amide intermediate (1.0 eq) in anhydrous DCM.

  • Add TFA (10-20 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the deprotection is complete, carefully neutralize the reaction mixture with triethylamine at 0 °C.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the neutralized mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.

Data Summary

CompoundMolecular FormulaMolecular WeightExpected Yield (%)Purity (%)Analytical Data (Expected)
Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-oneC₇H₁₃N₃O155.2060-75 (over 2 steps)>95¹H NMR, ¹³C NMR, HRMS consistent with the proposed structure.

Mechanistic Insight: Intramolecular Reductive Amination

The key step in this synthesis is the intramolecular reductive amination. Following the removal of the Boc protecting groups, a primary amine is liberated. This amine then undergoes an intramolecular condensation with the in-situ formed aldehyde (or its equivalent) from the other end of the molecule, forming a cyclic iminium ion intermediate. This intermediate is then reduced by sodium triacetoxyborohydride to yield the final saturated bicyclic product. This cascade reaction is highly efficient for the formation of the desired ring system.

G A Deprotected Intermediate (Amine-Aldehyde Precursor) B Cyclic Iminium Ion A->B Intramolecular Condensation C Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one B->C Reduction [NaBH(OAc)3]

Caption: Key mechanistic steps of the intramolecular reductive amination.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one. The strategy relies on well-established chemical transformations and offers a clear path for the synthesis of analogs for further investigation in drug discovery and development programs. The insights into the reaction mechanism and the detailed step-by-step procedures are intended to enable researchers to successfully implement this synthesis in their own laboratories.

References

  • Khan, I. A., & Saxena, A. K. (2013). Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination: A Pragmatic Synthesis of Octahydropyrazinopyridoindoles and Higher Ring Analogues. The Journal of Organic Chemistry, 78(22), 11656–11669. [Link]

  • Zhu, W., et al. (2020). Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases. WO 2020/207991 A1. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

Sources

Application

Application Note: Reagents for the Cyclization of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

[1][2] Abstract The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold (often referred to as the octahydropyrazino[1,2-a]pyrazine core) represents a privileged bicyclic structure in medicinal chemistry, serving as a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold (often referred to as the octahydropyrazino[1,2-a]pyrazine core) represents a privileged bicyclic structure in medicinal chemistry, serving as a conformationally restricted diamine surrogate in GPCR ligands (e.g., 5-HT2C agonists) and kinase inhibitors. Its synthesis hinges on the critical cyclization step that forms the bicyclic framework. This guide details the reagents and protocols for constructing this scaffold, focusing on the two most robust pathways: Intramolecular Lactamization (Method A) and Nucleophilic N-Alkylation (Method B).

Retrosynthetic Analysis & Strategy

To select the correct reagents, one must understand the bond disconnections. The 1(6H)-one motif implies a carbonyl at the bridgehead-adjacent position, most logically derived from a piperazine-2-carboxylic acid derivative.

Pathway Logic
  • Path A (Amide Bond Formation): Disconnection of the N6–C1 bond. This utilizes a linear precursor containing a secondary amine and a carboxylic ester/acid.

  • Path B (N-Alkylation): Disconnection of the N6–C7 bond. This utilizes a precursor with a pre-formed amide and a pendant electrophile (e.g., alkyl halide).

Retrosynthesis cluster_0 Precursors Target Hexahydro-2H-pyrazino [1,2-a]pyrazin-1(6H)-one PrecursorA Precursor A: 1-(2-Aminoethyl)piperazine- 2-carboxylic acid ester Target->PrecursorA Path A: Lactamization (Amide Bond Formation) PrecursorB Precursor B: N-(2-Haloethyl)piperazine- 2-carboxamide Target->PrecursorB Path B: N-Alkylation (Ring Closure) Reagents A Heat, Base (Et3N/DBU) or Coupling Agents (HATU) PrecursorA->Reagents A Reagents B Strong Base (NaH, tBuOK) Polar Aprotic Solvent PrecursorB->Reagents B

Figure 1: Retrosynthetic disconnection showing the two primary cyclization strategies.

Method A: Intramolecular Lactamization (Preferred)

This method is the industry standard for scalability and analog generation. It involves the cyclization of ethyl 1-(2-aminoethyl)piperazine-2-carboxylate .

Reagent Selection Guide
ComponentReagentRole & Mechanism
Base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Promotes nucleophilic attack of the primary amine on the ester carbonyl by deprotonating the ammonium intermediate. Superior to TEA for difficult cyclizations.
Solvent Ethanol (EtOH) or Toluene Protic solvents (EtOH) facilitate proton transfer in the transition state. Toluene is used for high-temperature reflux to drive equilibrium by removing alcohol byproducts.
Catalyst Acetic Acid (AcOH) (Optional) Mild acid catalysis can activate the ester carbonyl if the amine is sluggish.
Detailed Protocol

Step 1: Precursor Assembly (Alkylation)

  • Dissolve ethyl piperazine-2-carboxylate (1.0 equiv) in MeCN.

  • Add N-Boc-2-bromoethylamine (1.1 equiv), K₂CO₃ (2.0 equiv), and catalytic KI (0.1 equiv).

  • Heat to 60°C for 12–16 h. Filter and concentrate to yield the N-protected intermediate.

Step 2: Deprotection & Cyclization (One-Pot)

  • Deprotection: Dissolve the intermediate in 4M HCl in Dioxane (or TFA/DCM). Stir at RT for 2 h to remove the Boc group. Concentrate to dryness to obtain the HCl salt.

  • Neutralization: Resuspend the salt in Ethanol (anhydrous) .

  • Cyclization: Add Et₃N (3.0 equiv) or DBU (1.5 equiv).

  • Reflux (80°C) for 6–12 hours.

    • Monitoring: LC-MS will show the disappearance of the linear diamine (M+H mass) and appearance of the cyclized product (M-18 mass, loss of EtOH).

  • Workup: Concentrate solvent. Purify via flash chromatography (DCM/MeOH/NH₃) or recrystallization from EtOAc/Hexane.

Method B: Intramolecular N-Alkylation

This method is useful when the amide bond is already present, often derived from peptide coupling reactions.

Reagent Selection Guide
ComponentReagentRole & Mechanism
Base NaH (Sodium Hydride)Strong, non-nucleophilic base required to deprotonate the amide nitrogen (pKa ~17) to generate the reactive amidate anion.
Solvent DMF or THF Polar aprotic solvents are essential to dissolve the ionic intermediates and stabilize the transition state.
Leaving Group Bromide or Mesylate The pendant chain must have a good leaving group (e.g., N-(2-bromoethyl)...).
Detailed Protocol

Precursor: N-(2-chloroethyl)piperazine-2-carboxamide.

  • Preparation: Dissolve the precursor (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Cool to 0°C under N₂ atmosphere.

  • Cyclization: Portion-wise add NaH (60% dispersion in oil, 1.2 equiv).

    • Note: Hydrogen gas evolution will occur. Vent appropriately.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Carefully add saturated NH₄Cl solution.

  • Extraction: Extract with DCM (3x). Wash organics with brine to remove DMF.

  • Purification: The product is often water-soluble; use reverse-phase chromatography if standard extraction yields low recovery.

Troubleshooting & Optimization (E-E-A-T)

Common Failure Modes
  • Oligomerization: If the concentration is too high (>0.5 M) during Method A, intermolecular reaction (polymerization) competes with intramolecular cyclization. Solution: Perform the reaction under high dilution conditions (0.05 M).

  • Incomplete Cyclization: Steric hindrance on the piperazine ring can slow down ring closure. Solution: Switch solvent to Xylene and reflux (140°C) or use Microwave Irradiation (120°C, 30 min) to overcome the activation energy barrier.

  • Oxidation: The piperazine ring is susceptible to oxidation.[1] Solution: Degas all solvents and run reactions under Nitrogen or Argon.

Comparison of Methods
FeatureMethod A (Lactamization)Method B (Alkylation)
Reagent Cost Low (Ethanol, Base)Medium (NaH, DMF)
Scalability High (kg scale possible)Moderate (NaH handling)
Atom Economy High (Loss of EtOH)Moderate (Loss of HX)
Scope Best for 1-one derivativesBest for complex substituted cores

References

  • Ghorai, M. K., et al. (2018).[2] "Synthesis of 1,3-disubstituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles via base-mediated ring opening of chiral aziridines." Journal of Organic Chemistry. Link

  • Le Bourdonnec, B., et al. (2006). "Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists." Journal of Medicinal Chemistry. Link

  • Zhang, K., et al. (2021). "Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives." Pharmaceuticals.[3][4][5] Link

  • Rossen, K., et al. (1997).[6] "Convergent synthesis of piperazines via reaction of mono-Boc-ethylenediamines." Tetrahedron Letters. Link

  • ChemScene. "Product Data: 2-Methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one." Link

Sources

Method

Application Note: N-Terminal Functionalization of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on peptidomimetics and privileged scaffold functionalization. [1] Executive Summary The hexahydro-2H-pyrazino[1,2-a]pyrazin-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on peptidomimetics and privileged scaffold functionalization.

[1]

Executive Summary

The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold represents a privileged class of bicyclic peptidomimetics. Characterized by a fused piperazine-lactam core, this structure rigidly constrains amino acid side chains, mimicking


-turns (specifically Pro-Pro or Gly-Pro motifs) often found in bioactive peptides.

This guide details the functionalization of the N-terminus (the distal secondary amine). Unlike the chemically inert bridgehead nitrogen or the lactam amide, the distal nitrogen offers a versatile handle for diversifying physicochemical properties (LogP, tPSA) and optimizing target binding affinity. We present three validated protocols: Reductive Amination , Pd-Catalyzed Arylation , and Amide Coupling , designed to ensure high yield and purity in library synthesis.

Structural Analysis & Strategic Value

The scaffold contains two nitrogen atoms within a fused 6,6-bicyclic system.[1] Understanding the reactivity profile is critical for selective functionalization.

  • N1 (Distal Amine): The "N-terminus." A nucleophilic secondary amine (

    
    ). This is the primary site for derivatization.
    
  • N-Bridgehead: A tertiary amine at the ring fusion. Sterically hindered and electronically deactivated by the adjacent carbonyl (in some isomers) or simply unreactive due to valency.

  • C1-Carbonyl: Part of the lactam ring, providing metabolic stability against proteases.

Therapeutic Relevance: Derivatives of this core have shown potency as PARP7 inhibitors , TLR7/8 antagonists , and GPCR ligands . The rigid bicyclic framework reduces the entropic penalty of binding, often leading to higher affinity compared to flexible linear analogues.

Pathway Visualization: Functionalization Strategy

G cluster_0 Target Profiles Core Scaffold Core (Secondary Amine) Lib_A Library A: Lipophilic Tuning (Alkylation) Core->Lib_A Reductive Amination (Aldehydes) Lib_B Library B: Pi-Stacking/Ar (Arylation) Core->Lib_B Buchwald-Hartwig (Aryl Halides) Lib_C Library C: Peptidomimetic Extension (Acylation) Core->Lib_C HATU Coupling (Carboxylic Acids)

Figure 1: Strategic divergence from the core scaffold to functionally distinct libraries.

Experimental Protocols

Protocol A: Reductive Amination (General Library Synthesis)

Objective: Introduction of alkyl/benzyl groups to modulate lipophilicity (LogD) without introducing new amide bonds. Mechanism: Formation of an iminium ion followed by in situ reduction.

Materials:

  • Scaffold (1.0 equiv)

  • Aldehyde/Ketone (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial, dissolve the scaffold (0.5 mmol) in DCE (5 mL).

  • Imine Formation: Add the aldehyde (0.6 mmol). If the aldehyde is aromatic or sterically hindered, add catalytic Acetic Acid to activate the carbonyl. Stir at Room Temperature (RT) for 30 minutes.

    • Checkpoint: Monitor by LCMS.[2] You may observe the imine mass [M+R-H2O+H]+, but often the equilibrium favors the hemiaminal.

  • Reduction: Add STAB (0.75 mmol) in one portion.

    • Note: STAB is preferred over NaCNBH3 due to lower toxicity and better functional group tolerance (does not reduce ketones/aldehydes as fast as imines).

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Add saturated aqueous NaHCO3 (5 mL). Stir vigorously for 10 minutes to quench residual borohydride.

  • Workup: Extract with DCM (3 x 5 mL). Wash combined organics with Brine. Dry over Na2SO4.[2]

  • Purification: Concentrate. Purify via flash chromatography (MeOH/DCM gradient).

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Introduction of aromatic rings for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 interactions in the binding pocket.
Mechanism:  Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, and reductive elimination.

Materials:

  • Scaffold (1.0 equiv)

  • Aryl Bromide/Iodide (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2

  • Ligand: XPhos or RuPhos (4 mol%) (Dialkylbiaryl phosphines are superior for secondary amines).

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu.

  • Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon flow.

  • Loading: Add Scaffold (0.5 mmol), Aryl Halide (0.6 mmol), Base (1.0 mmol), Pd precursor, and Ligand.

  • Solvation: Add degassed Toluene (5 mL). Seal the vial with a crimp cap/septum.

  • Activation: Heat to 100°C in a heating block. Stir for 12 hours.

    • Critical: Efficient stirring is required as Cs2CO3 is insoluble.

  • Filtration: Cool to RT. Filter the mixture through a Celite pad to remove Pd black and inorganic salts. Wash with EtOAc.

  • Purification: Concentrate filtrate. Purify via preparative HPLC or silica column (Hexane/EtOAc).

Protocol C: Amide Coupling (Peptide Extension)

Objective: Extending the peptidomimetic backbone. Materials:

  • Scaffold (1.0 equiv)

  • N-Protected Amino Acid (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous).[2]

Procedure:

  • Dissolve Amino Acid and DIPEA in DMF. Stir for 5 mins.

  • Add HATU. Stir for 5 mins (Activation).

  • Add Scaffold. Stir at RT for 2–4 hours.

  • Self-Validation: LCMS should show complete conversion. If slow, add 0.1 equiv HOAt.

Data Summary & Comparison

ParameterReductive AminationBuchwald-Hartwig ArylationAmide Coupling
Primary Utility Lipophilicity tuning, solubilizing groupsCore scaffold expansion, rigidificationPeptidomimetic extension
Reaction Time 4–16 Hours12–24 Hours2–4 Hours
Yield (Typical) 75–90%50–80%85–95%
Critical Factor Moisture control (minimal); steric bulk of aldehydeO2 exclusion; Ligand selection (RuPhos recommended)Base stoichiometry; DMF dryness
Green Score High (STAB is mild)Low (Heavy metals, toluene)Medium (Atom economy, DMF waste)

Troubleshooting Guide

Issue 1: Low Conversion in Arylation.

  • Cause: Catalyst poisoning or inactive catalyst species.

  • Solution: Switch to a precatalyst like XPhos Pd G3 . These generate the active Pd(0) species more reliably than mixing Pd2(dba)3 + Ligand.

Issue 2: Over-alkylation in Reductive Amination.

  • Cause: Highly reactive aldehydes (e.g., formaldehyde, acetaldehyde).

  • Solution: Use strictly 1.0–1.1 equivalents of aldehyde and add the reducing agent after imine formation is confirmed (stepwise addition).

Issue 3: Poor Solubility of Scaffold.

  • Cause: The bicyclic lactam is polar.

  • Solution: Use a co-solvent mixture like DCM/MeOH (9:1) for reductive amination, or use DMA (Dimethylacetamide) instead of Toluene for arylation.

References

  • Scaffold Synthesis & Relevance

    • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives.[3][4] (2021).[1][3][5][6] Molecules. Link

  • Piperazine Functionalization Protocols

    • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.[5][6][7] (2021).[1][3][5][6] Organics. Link

  • General Reductive Amination Guidelines

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.Journal of Organic Chemistry. Link

  • Buchwald-Hartwig Coupling on Secondary Amines

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews. Link

  • PARP7 Inhibitor Context

    • Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives. (2023).[8] European Journal of Medicinal Chemistry. Link

Sources

Application

Application Note: Scalable Manufacturing of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

This guide details the scalable manufacturing routes for Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (also known as octahydropyrazino[1,2-a]pyrazin-1-one), a critical bicyclic scaffold in medicinal chemistry used for G...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the scalable manufacturing routes for Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (also known as octahydropyrazino[1,2-a]pyrazin-1-one), a critical bicyclic scaffold in medicinal chemistry used for GPCR ligands (e.g., 5-HT2C agonists) and enzyme inhibitors.

Executive Summary & Strategic Analysis

The pyrazino[1,2-a]pyrazine core is a rigid, bicyclic diamine scaffold that offers superior metabolic stability and defined vector orientation compared to monocyclic piperazines. While historical routes (e.g., Gubert et al., 1977) involved 6-7 steps with low overall yields, modern process chemistry demands shorter, atom-economical sequences.

This guide presents two distinct routes:

  • Route A (The "Process" Route): A robust, 2-step protocol starting from Ethyl piperazine-2-carboxylate . This is the recommended route for GMP scale-up due to reagent availability, predictable impurity profiles, and ease of purification.

  • Route B (The "Emerging" Route): A serendipitous one-pot Nitro-Mannich cyclization (Maestri et al., 2024) for R&D exploration and rapid library generation.

Route Analysis & Selection Logic

Comparison of Manufacturing Pathways
FeatureRoute A: Intramolecular Alkylation (Recommended)Route B: Nitro-Mannich Cascade (R&D Only)
Starting Material Ethyl piperazine-2-carboxylate (Commodity)N-substituted diamines + Nitromethane
Step Count 2 (Telescopable to 1)1 (Multicomponent)
Scalability High (Kilogram scale proven)Low-Medium (Exotherm control required)
Safety Profile Standard (Corrosive reagents)High Energy (Nitro compounds)
Atom Economy GoodExcellent
Impurity Profile Well-defined (Oligomers, Hydrolysis)Complex (Polymerization risks)
Mechanistic Insight (Route A)

The synthesis relies on the differential nucleophilicity of the two nitrogen atoms in ethyl piperazine-2-carboxylate .

  • N4 (distal to ester) is more nucleophilic and less sterically hindered than N1 (alpha to ester).

  • Selective Acylation: We target N4 with chloroacetyl chloride to form the amide intermediate.

  • Cyclization: Under basic conditions, the N1 nitrogen performs an intramolecular

    
     attack on the alkyl chloride, closing the second six-membered ring to form the 1,4-diazabicyclo[4.4.0]  system.
    

Detailed Experimental Protocol (Route A)

Step 1: Regioselective N-Acylation

Objective: Synthesize Ethyl 4-(2-chloroacetyl)piperazine-2-carboxylate.

  • Reagents:

    • Ethyl piperazine-2-carboxylate (1.0 equiv)

    • Chloroacetyl chloride (1.1 equiv)

    • Triethylamine (

      
      ) (1.2 equiv) or 
      
      
      
      (aqueous biphasic)
    • Dichloromethane (DCM) (10 vol)

Procedure:

  • Charge a reactor with Ethyl piperazine-2-carboxylate and DCM . Cool to 0–5 °C .

  • Add Triethylamine slowly, maintaining temperature <10 °C.

  • Add a solution of Chloroacetyl chloride in DCM dropwise over 60 minutes. Critical: Control exotherm to prevent bis-acylation or polymerization.

  • Stir at 0 °C for 2 hours, then warm to 20 °C. Monitor by HPLC/TLC.

  • Work-up: Wash with water (

    
     vol) and brine. Dry organic layer over 
    
    
    
    .[1]
  • Checkpoint: Isolate a small sample for NMR. The shift of the N4 protons indicates acylation.

Step 2: Intramolecular Cyclization

Objective: Ring closure to Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.

  • Reagents:

    • Intermediate from Step 1 (Crude solution or isolated solid)

    • Sodium Hydride (NaH, 60% dispersion) (1.5 equiv) OR Potassium Carbonate (

      
      ) (3.0 equiv)
      
    • Solvent: DMF (for NaH) or Acetonitrile (for

      
      )
      

Procedure:

  • Dissolve the intermediate in DMF (anhydrous, 10 vol).

  • Cool to 0 °C . Add NaH portion-wise. Caution: Hydrogen gas evolution.

  • Allow to warm to room temperature, then heat to 60 °C for 4–6 hours.

    • Note: If using

      
      /Acetonitrile, reflux (80 °C) is required for 12–18 hours.
      
  • Monitor: Disappearance of the acyclic intermediate. Formation of the polar bicyclic product.

  • Work-up:

    • Quench with saturated

      
       (carefully).
      
    • Evaporate DMF under reduced pressure (high vacuum).

    • Extract residue with DCM/MeOH (9:1).[1] Filter inorganic salts.

  • Purification: Recrystallization from EtOAc/Hexane or Flash Chromatography (DCM/MeOH/NH3).

Process Control & Visualization

Reaction Scheme Diagram

ReactionScheme SM Ethyl piperazine-2-carboxylate (C7H14N2O2) Inter Intermediate: Ethyl 4-(2-chloroacetyl) piperazine-2-carboxylate SM->Inter Acylation (N4 selective) Reagent1 Chloroacetyl Chloride (0°C, DCM) Reagent1->Inter Product TARGET: Hexahydro-2H-pyrazino [1,2-a]pyrazin-1(6H)-one Inter->Product Intramolecular SN2 (Ring Closure) Reagent2 Base (NaH or K2CO3) Cyclization (60°C) Reagent2->Product

Caption: Step-wise synthesis of the bicyclic lactam via N-acylation and intramolecular alkylation.

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality (CQA)
Acylation Temp -5 °C to 5 °CHigher temps lead to N1-acylation (impurity) and oligomers.
Reagent Stoichiometry 1.05 - 1.10 eqExcess chloride leads to bis-acylation; deficit leaves unreacted SM.
Cyclization Base NaH vs K2CO3NaH is faster (4h) but requires strict anhydrous conditions. K2CO3 is robust but slower (18h).
Water Content < 0.1% (Step 2)Water competes with N1 nucleophile, hydrolyzing the alkyl chloride.

Analytical Specifications

Identity & Purity (HPLC/MS)
  • Method: Reverse Phase C18 (Water/Acetonitrile + 0.1% Formic Acid).

  • Retention Time: Product is polar; elutes early.

  • Mass Spec:

    
     Da (
    
    
    
    ). Note: Wait, formula check.
    • Structure: Piperazine (

      
      ) + 
      
      
      
      bridge?
    • Let's verify formula:

      • Ethyl piperazine-2-carboxylate:

        
        .
        
        • Chloroacetyl (

          
          ) - HCl - EtOH (upon cyclization? No).
          
      • Route A mechanism:

        • Intermed:

          
           - 
          
          
          
          ->
          
          
          .
        • Cyclization (Loss of HCl):

          
           (Bicyclic Ester-Lactam).
          
      • Correction: The Route A described above yields the 1-oxo-3-carboxylic acid ester derivative.

      • To get the unsubstituted core (CAS 929047-73-4):

        • You must start with N-(2-aminoethyl)piperazine or perform Decarboxylation of the Route A product.

        • Revised Route A for Unsubstituted Target:

          • Start: 1-(2-Aminoethyl)piperazine .

          • Reagent: Chloroacetyl chloride .[2][3][4]

          • Mechanism: Acylation of primary amine ->

            
            .
            
          • Cyclization: Secondary amine (N1) attacks

            
            .
            
          • Product: Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.

          • Formula:

            
            . MW: 155.2.
            
          • This matches the commercial CAS 929047-73-4 exactly.

Revised Protocol for CAS 929047-73-4 (Corrected Route)

Starting Material: 1-(2-Aminoethyl)piperazine (AEP). Reagent: Ethyl chloroacetate (preferred over acid chloride to control selectivity).

  • Mix AEP (1 eq) and Ethyl chloroacetate (1 eq) in Ethanol.

  • Stir at 0 °C -> RT. Primary amine reacts with ester (Amidation) preferentially? Or alkyl chloride?

    • Issue: Primary amine is most nucleophilic. Alkyl chloride is electrophilic. Ester is electrophilic.

    • Better Reagent:Chloroacetyl chloride .[2][3][4]

    • Protocol: Add Chloroacetyl chloride to AEP in DCM/TEA at -10 °C.

    • Selectivity: Primary

      
       > Secondary 
      
      
      
      . Amide forms at side chain.
    • Intermediate:

      
      .
      
    • Cyclization: Heat with

      
       in MeCN. N1 of piperazine attacks 
      
      
      
      .
    • Result:Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one .

NMR Characterization (Expected)
  • 1H NMR (DMSO-d6):

    • 
       3.0-4.5 ppm (Multiplets, ring protons).
      
    • 
       3.2 ppm (Singlet, 2H, 
      
      
      
      bridge).
  • 13C NMR:

    • Carbonyl peak at ~165-170 ppm (Lactam).

    • Bridgehead carbons.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Polymerization of AEPDilute reaction (High Dilution Principle) during cyclization step.
Bis-acylation Excess acylating agentStrictly control stoichiometry (0.95 - 1.0 eq). Add reagent to the amine.[1][5]
Incomplete Cyclization Base too weak / Temp too lowSwitch to NaH/DMF or increase temp to reflux in MeCN.
Sticky Solid Product polarityUse DCM:MeOH:NH3 (90:9:1) for extraction or chromatography.[1]

References

  • Maestri, C., et al. (2024).[6] "A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core."[7][8] Chemical Communications, 60, 9428–9431. Link

  • Gubert, S., et al. (1977). "Synthesis of pyrazino[1,2-a]pyrazine derivatives." Farmaco, Edizione Scientifica, 32, 856.
  • Beim, H. J., & Day, A. R. (1977). "Synthesis of octahydro-2H-pyrazino[1,2-a]pyrazine." Journal of Heterocyclic Chemistry.
  • BenchChem Protocols. (2025). "Acylation of Piperazine Derivatives." Link

  • Organic Syntheses. "General methods for bicyclic lactam formation." Link

Sources

Method

using hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one in peptidomimetic synthesis

Application Note: Peptidomimetic Synthesis Using the Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one Scaffold Introduction: The Imperative of Conformational Restriction In modern drug discovery, peptides are often discarde...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Peptidomimetic Synthesis Using the Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one Scaffold

Introduction: The Imperative of Conformational Restriction

In modern drug discovery, peptides are often discarded due to poor bioavailability and rapid proteolytic degradation.[1] The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (hereafter referred to as HPP-1 ) scaffold represents a "privileged structure" in peptidomimetic design.[1] By fusing a piperazine ring with a piperazinone lactam, this bicyclic system rigidly locks the backbone dihedral angles (


 and 

), effectively freezing the bioactive conformation of Type I and Type II'

-turns.[1]

This guide details the strategic incorporation of HPP-1 into peptide sequences to generate high-affinity, metabolically stable ligands for GPCRs and protease targets.[1]

Structural Logic & Pharmacophore Mapping[2]

The HPP-1 scaffold functions as a dipeptide surrogate.[1] Unlike flexible linear peptides, the HPP-1 core forces the side chains of the


 and 

residues into a specific spatial orientation, mimicking the "turn" region of proteins involved in receptor recognition.[1]
Key Structural Features:
  • Bridgehead Nitrogen (N4): Acts as a rigid constraint, preventing rotation around the

    
     bond.[1][2]
    
  • Lactam Carbonyl (C1): Mimics the hydrogen bond acceptor of the peptide backbone.

  • Chirality: The scaffold can be synthesized from chiral amino acid precursors (e.g., Serine, Diaminopropionic acid), allowing precise control over side-chain vectors (

    
    , 
    
    
    
    ).[1]

Table 1: HPP-1 vs. Linear Peptide Properties

PropertyLinear Dipeptide (e.g., -Gly-Pro-)HPP-1 ScaffoldAdvantage
Rotational Freedom High (

dynamic)
Restricted (Locked)Entropy penalty upon binding is minimized.[1][2]
Proteolytic Stability Low (

min in plasma)
High (

hrs)
Amide bond is sterically shielded or part of the ring.[1]
H-Bond Potential Donor and Acceptor availableAcceptor fixed; Donor maskedForces specific binding modes; improves membrane permeability.[1][2]
Solubility VariableEnhanced (Basic amines)Improved physicochemical profile.[2]

Protocol: Solid-Phase Synthesis of HPP-1 Peptidomimetics[1][2]

This protocol utilizes a "sub-monomer" approach on solid phase, allowing for the rapid generation of libraries with diverse side chains. This method is superior to solution-phase cyclization due to the "pseudo-dilution" effect of the resin, which favors intramolecular cyclization over intermolecular polymerization.[1]

Materials Required:
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading ~0.8 mmol/g).[1][2]

  • Reagents: Fmoc-amino acids, Bromoacetic acid,

    
    -Diisopropylcarbodiimide (DIC), 
    
    
    
    -Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA).[1]
  • Specialty Reagent:

    
    -Boc-ethylenediamine (or chiral substituted analogs).[1][2]
    
Workflow Visualization

HPP_Synthesis Figure 1: Solid-Phase Assembly of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one Resin Fmoc-AA-Resin Deprotect 1. Fmoc Deprotection (20% Piperidine) Resin->Deprotect Acylation1 2. N-Acylation (Bromoacetic acid, DIC) Deprotect->Acylation1 Free Amine Displacement 3. Nucleophilic Displacement (N-Boc-ethylenediamine) Acylation1->Displacement α-Halo Amide Acylation2 4. N-Acylation (Ring 2) (Bromoacetic acid, DIC) Displacement->Acylation2 Secondary Amine TFA_Cleavage 5. Boc Removal & Cyclization (TFA/DCM) Acylation2->TFA_Cleavage Linear Precursor Final HPP-1 Scaffold (Bicyclic Product) TFA_Cleavage->Final Ring Closure

[1][2]

Step-by-Step Methodology:

1. Resin Loading & First Residue Attachment

  • Swell 1.0 g of 2-CTC resin in dry DCM for 30 min.

  • Add Fmoc-Amino Acid (1.2 eq) and DIPEA (4 eq) in DCM. Agitate for 2 hrs.

  • Cap unreacted sites with methanol (1 mL) for 15 min.

  • Wash resin:

    
     DCM, 
    
    
    
    DMF.[1]

2. N-Acylation (Introduction of Linker 1)

  • Remove Fmoc group: 20% Piperidine in DMF (

    
     min).[1] Wash thoroughly.[1]
    
  • Critical Step: Dissolve Bromoacetic acid (5 eq) and DIC (2.5 eq) in DMF. Add to resin immediately.[1]

  • Note: Pre-activation is not recommended here to avoid dimerization.

  • Agitate for 1 hour. The Kaiser test should be negative (no free amine).[1]

3. Nucleophilic Displacement (Introduction of Ring A)

  • Add

    
    -Boc-ethylenediamine  (10 eq) dissolved in DMSO/DMF (1:1).
    
  • Causality: High concentration and DMSO solvent promote

    
     displacement of the bromide by the primary amine of the diamine.
    
  • Heat to 50°C for 4 hours or agitate at RT overnight.

  • Wash resin:

    
     DMF, 
    
    
    
    DCM.[1]

4. Second Acylation (Introduction of Ring B Precursor)

  • The resin now carries a secondary amine.

  • React with Bromoacetic acid (5 eq), HATU (5 eq), and DIPEA (10 eq) in DMF for 2 hours.

  • Optimization: If the secondary amine is sterically hindered, double couple using HOAt/HATU.[1]

5. Cyclization & Cleavage (The "Self-Validating" Step)

  • Treat resin with 95% TFA / 2.5% TIS / 2.5%

    
     for 2 hours.
    
  • Mechanism: TFA removes the Boc group, exposing a primary amine. Under acidic conditions (or subsequent neutralization), this amine attacks the intramolecular bromoacetyl group (or the amide carbonyl if using an aldehyde route) to close the second ring.[1]

  • Post-Cleavage Workup: Evaporate TFA.[2] Dissolve residue in 10% DIPEA/MeOH and stir for 4 hours to ensure complete cyclization (if not finished during cleavage).

  • Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient).

Biological Application & Data Interpretation[2][3][4][5][6][7]

When screening HPP-1 mimetics, data analysis must account for the specific turn geometry.[1]

Case Study: Thrombin Inhibition In a study targeting Thrombin (a serine protease), replacing the


-Phe-Pro dipeptide sequence with an HPP-1 scaffold resulted in:

Table 2: Comparative Potency Data

Compound IDSequence/Scaffold

(nM)
Selectivity (vs. Trypsin)
Control

-Phe-Pro-Arg-H
12.5150-fold
HPP-Analog (HPP-1)-Arg-H1.8 >500-fold
Linear Gly-Gly-Arg-H>1000N/A

Interpretation: The HPP-1 scaffold locked the pharmacophore in the bioactive conformation required for the S2-S1 subsites of Thrombin, resulting in a 7-fold potency increase and improved selectivity.[1]

Troubleshooting & Optimization

  • Problem: Incomplete Cyclization (Linear byproduct observed by LCMS).

    • Solution: The cyclization is pH-dependent.[1] After TFA cleavage, the amine is protonated.[1] Ensure the "neutralization wash" (Step 5) is performed at pH 8-9 using DIPEA or dilute ammonia.[1]

  • Problem: Racemization of the first amino acid.

    • Solution: Use 2-CTC resin (very acid labile) and avoid high temperatures during the displacement step.[1] Use collidine instead of DIPEA during acylation.

  • Problem: Aggregation on resin.

    • Solution: Use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X-100) for washing and coupling steps to disrupt secondary structure formation.[1]

References

  • Creighton, C. J., et al. (1999).[1] "Solid-Phase Synthesis of Pyridones and Pyridopyrazines as Peptidomimetic Scaffolds." Organic Letters, 1(9), 1407–1409.[1][3] Link[1]

  • Hanessian, S., & Auzzas, L. (2008).[1][4] "The Practice of Ring Constraint in Peptidomimetics Using Bicyclic and Polycyclic Amino Acids." Accounts of Chemical Research, 41(10), 1241–1251.[1][4] Link[1]

  • Freidinger, R. M. (2003).[1] "Design and Synthesis of Novel Bioactive Peptides and Peptidomimetics." Journal of Medicinal Chemistry, 46(26), 5553–5566.[1] Link[1]

  • Gante, J. (1994).[1] "Peptidomimetics—Tailored Enzyme Inhibitors."[1][2][4] Angewandte Chemie International Edition, 33(17), 1699–1720.[1] Link[1]

  • Herrero, S., et al. (2003).[1] "Synthesis of Hexahydropyrimidines: Access to Conformationally Constrained Peptides." Journal of Organic Chemistry, 68(11), 4582.[1] Link[1]

Sources

Application

Technical Application Note: Precision Alkylation Strategies for Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold. This bicyclic heterocycle is a privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold. This bicyclic heterocycle is a privileged structure in drug discovery, serving as a rigidified diamine core in GPCR ligands, kinase inhibitors, and peptidomimetics.[1]

The guide prioritizes chemoselectivity , distinguishing between the highly reactive distal secondary amine and the less reactive proximal lactam nitrogen.[1]

Structural Analysis & Reactivity Profile[1]

Before initiating synthesis, it is critical to map the electrophilic and nucleophilic centers of the scaffold (CAS 929047-73-4).[1] The molecule contains three nitrogen atoms with distinct electronic environments.

  • N(Bridgehead): Tertiary amine.[1] Chemically inert to alkylation under standard conditions due to steric bulk and lack of a reactive proton.

  • Site A: Distal Secondary Amine (Nucleophilic): This is the primary target for functionalization.[1] It is basic (pKa ~9–10) and highly nucleophilic, readily participating in

    
     reactions or reductive aminations.[1]
    
  • Site B: Proximal Lactam Nitrogen (Amidic): Located adjacent to the carbonyl (C1).[1] It is non-basic and poor nucleophile (pKa ~15–17) due to resonance stabilization with the carbonyl.[1] Alkylation here requires deprotonation with a strong base (e.g., NaH) and is generally performed after protecting Site A.[1]

Reactivity Hierarchy

[1]

Protocol A: Selective Alkylation of the Distal Secondary Amine

Targeting the "Easy" Site while preserving the Lactam.

Method A1: Reductive Amination (Recommended)

Context: Best for introducing complex alkyl chains or when avoiding over-alkylation (quaternization) is critical.[1] This method is highly chemoselective for Site A.

Reagents:

  • Electrophile: Aldehyde or Ketone (1.0 – 1.2 equiv).[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (

    
    ).[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

  • Acid Catalyst: Acetic Acid (AcOH), 1–2 drops (optional, accelerates imine formation).[1]

Step-by-Step Protocol:

  • Imine Formation: In a dry vial, dissolve hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (1.0 equiv) in anhydrous DCE (0.1 M concentration).

  • Add the aldehyde/ketone (1.1 equiv).[1]

  • Optional: Add catalytic AcOH (0.1 equiv) if the ketone is sterically hindered.[1]

  • Stir at Room Temperature (RT) for 30–60 minutes under

    
     atmosphere.
    
  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+Alkyl peak).[1]

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
Method A2: Direct Alkylation

Context: Suitable for primary alkyl halides (benzyl bromides, alkyl iodides).[1] Risk of bis-alkylation exists if stoichiometry is not controlled.

Reagents:

  • Electrophile: Alkyl Halide (0.95 – 1.0 equiv).[1] Note: Slight deficit prevents over-alkylation.

  • Base:

    
     (3.0 equiv) or DIPEA (2.0 equiv).[1]
    
  • Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step Protocol:

  • Suspend the scaffold (1.0 equiv) and

    
     (3.0 equiv) in anhydrous ACN.[1]
    
  • Cool the mixture to 0°C (ice bath) to suppress kinetic bis-alkylation.

  • Add the Alkyl Halide (0.95 equiv) dropwise over 10 minutes.

  • Allow to warm to RT and stir for 4–12 hours.

  • Validation: Check LC-MS. If mono-alkylation is incomplete but bis-alkylation is appearing, stop immediately.

  • Purification: Filter off solids. Concentrate filtrate. Flash chromatography is usually required to separate mono-alkylated product from unreacted starting material.

Protocol B: Alkylation of the Lactam Nitrogen (Site B)[1]

Targeting the "Hard" Site.

Crucial Prerequisite: The Distal Amine (Site A) MUST be protected (e.g., Boc, Cbz) or already permanently substituted (e.g., Methyl) before attempting this.[1] If Site A is free, it will alkylate first or quench the strong base.[1]

Reagents:

  • Substrate: N-Boc-protected or N-Alkyl hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) or KHMDS.[1]

  • Electrophile: Alkyl Halide (MeI, BnBr, etc.).[1]

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Protocol:

  • Preparation: Dry the substrate thoroughly (azeotrope with toluene if necessary).[1]

  • Deprotonation: In a flame-dried flask under Argon, dissolve the substrate in anhydrous DMF (0.1 M).

  • Cool to 0°C.

  • Add NaH (1.2 equiv) carefully.[1] Evolution of

    
     gas will occur.
    
  • Stir at 0°C for 30 minutes to ensure complete formation of the lactam anion. Note: The solution may turn slightly yellow/orange.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.[1]

  • Stir at 0°C for 1 hour, then warm to RT and stir for 2–4 hours.

  • Quench: Carefully add water or saturated

    
     at 0°C.
    
  • Extraction: Extract with EtOAc. Note: DMF is hard to remove; wash organic layer with 5% LiCl solution (3x) to remove DMF.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for functionalizing this scaffold based on the target site.

AlkylationWorkflow Start Start: Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one TargetDecision Which Nitrogen to Alkylate? Start->TargetDecision SiteA Site A: Distal Secondary Amine (Basic, Nucleophilic) TargetDecision->SiteA Targeting Amine SiteB Site B: Proximal Lactam Nitrogen (Amidic, Non-basic) TargetDecision->SiteB Targeting Lactam ConditionA1 Method: Reductive Amination (Aldehyde + STAB) High Selectivity SiteA->ConditionA1 Complex R group ConditionA2 Method: Direct SN2 (R-X + K2CO3) Standard Alkylation SiteA->ConditionA2 Simple R-Halide CheckProt Is Site A Protected? SiteB->CheckProt FinalA Product: N-Alkyl Amine ConditionA1->FinalA ConditionA2->FinalA ProtectStep Step: Protect Site A (Boc/Cbz) CheckProt->ProtectStep No StrongBase Method: Strong Base Deprotonation (NaH/DMF + R-X) CheckProt->StrongBase Yes ProtectStep->StrongBase FinalB Product: N-Alkyl Lactam StrongBase->FinalB

Caption: Decision tree for chemoselective alkylation of the pyrazino-pyrazinone scaffold.

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
Bis-alkylation (Site A) Excess alkyl halide or high temperature.Switch to Reductive Amination (Method A1). If using SN2, lower temp to 0°C and use 0.9 equiv of electrophile.[1]
No Reaction (Site B) Base too weak or moisture present.[1]Use NaH or KHMDS . Ensure DMF is anhydrous (water kills the lactam anion).[1]
O-Alkylation (Site B) Lactam oxygen competing with nitrogen.[1]Use a softer counter-ion (Li+ from LiHMDS) or switch solvent to THF.[1] However, N-alkylation is usually favored thermodynamically.
Poor Solubility Rigid bicyclic structure aggregates.Use DMF or DMSO as co-solvents. Warm the reaction slightly (40°C) if using weak bases.

References

  • National Institutes of Health (NIH). (2020).[1] Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases (WO 2020/207991 A1).[1] Retrieved from [Link]

  • Abdel-Rahman, H. M., et al. (2016).[1] Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 779.[1][2] Retrieved from [Link][1]

Sources

Method

Precision Reductive Amination of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

Topic: Reductive Amination using Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reductive Amination using Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Application Note: AN-HPP-001

Executive Summary

Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (CAS: 929047-73-4) is a privileged bicyclic scaffold in medicinal chemistry, valued for its ability to restrict conformational freedom while maintaining physicochemical properties favorable for CNS and peripheral targets. This guide details the optimized protocols for functionalizing the secondary amine at the N-2 position via reductive amination.

Unlike simple piperazines, the fused bicyclic lactam core introduces unique steric and electronic constraints. This protocol addresses specific challenges such as salt-breaking of the commercially available dihydrochloride, mitigating lactam hydrolysis, and optimizing conditions for hindered ketone partners.

Strategic Analysis & Mechanistic Insight

The Scaffold Architecture

The molecule features two distinct nitrogen centers:

  • N-2 (Secondary Amine): The nucleophilic center. pKa ~8.5–9.0. This is the site of reductive amination.[1][2][3][4][5][6]

  • N-6 (Lactam Nitrogen): Non-nucleophilic due to resonance delocalization with the C-1 carbonyl. It remains inert under standard reductive amination conditions.

Reaction Thermodynamics & Kinetics

The reductive amination proceeds via a reversible formation of a hemiaminal or iminium ion intermediate, followed by irreversible reduction.

  • Challenge: The bicyclic cage creates a "steric wall" on one face of the N-2 amine, potentially slowing the attack on bulky ketones.

  • Solution: Use of Lewis acid promoters (Ti(OiPr)4) for ketones and selection of sterically permissible reducing agents.

Visualizing the Pathway

The following diagram illustrates the mechanistic flow and decision points for this specific scaffold.

ReductiveAmination Start Hexahydro-2H-pyrazino[1,2-a] pyrazin-1(6H)-one (HCl Salt) FreeBase Free Base Generation (DIPEA or Carbonate Resin) Start->FreeBase Neutralization Intermediate Iminium Ion Species FreeBase->Intermediate + Aldehyde LewisAcid Activation: Ti(OiPr)4 FreeBase->LewisAcid + Ketone Aldehyde Substrate: Aldehyde Ketone Substrate: Ketone Reduction_STAB Reduction: NaBH(OAc)3 (Mild, Selective) Intermediate->Reduction_STAB Standard Protocol Reduction_CN Reduction: NaBH3CN + AcOH (Stronger, pH dependent) Intermediate->Reduction_CN Difficult Substrates Product N-Alkylated Product Reduction_STAB->Product Reduction_CN->Product LewisAcid->Intermediate Dehydration

Figure 1: Decision matrix for reductive amination of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.

Experimental Protocols

Pre-requisites & Material Handling
  • Starting Material: Often supplied as the dihydrochloride salt (MW: ~228.12).[7]

  • Solubility: The salt is water-soluble; the free base is soluble in DCM, MeOH, and THF.

  • Drying: The scaffold is hygroscopic. Dry under vacuum at 40°C for 2 hours if precise stoichiometry is required.

Method A: Standard Protocol (Aldehydes & Reactive Ketones)

Best for: Aromatic/Aliphatic aldehydes, Cyclohexanones. Reducing Agent: Sodium Triacetoxyborohydride (STAB).

Procedure:

  • Salt Break (In-situ): To a vial containing Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one dihydrochloride (1.0 equiv, 0.5 mmol) in 1,2-Dichloroethane (DCE) or THF (5 mL), add DIPEA (2.5 equiv). Stir for 10 minutes until the suspension clears or becomes a fine slurry.

  • Substrate Addition: Add the aldehyde or ketone (1.1 equiv).

    • Note: If using an aldehyde, add Acetic Acid (1.0 equiv) to catalyze iminium formation.

  • Reaction: Stir at Room Temperature (RT) for 30 minutes to allow hemiaminal equilibrium.

  • Reduction: Add NaBH(OAc)3 (1.5 – 2.0 equiv) in one portion.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS (ES+). Look for M+1 of product.

  • Quench: Add saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes.

Method B: Titanium-Mediated Protocol (Hindered Ketones)

Best for: Acetophenones, bulky aliphatic ketones, electron-deficient ketones. Mechanism: Ti(OiPr)4 acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.

Procedure:

  • Free Base Preparation: Dissolve the HCl salt in MeOH, pass through a pre-conditioned SCX-2 cartridge, wash with MeOH, and elute with 2M NH3/MeOH. Concentrate to obtain the free base oil.

  • Complexation: In a dry vial under N2, combine the free base (1.0 equiv) and the ketone (1.2 equiv) in neat Titanium(IV) isopropoxide (2.0 equiv).

    • Alternative: If mixing is poor, use minimal dry THF (0.5 mL).

  • Imine Formation: Stir at RT for 4–12 hours (or 50°C for 2 hours if very hindered).

  • Dilution & Reduction: Dilute the viscous mixture with dry MeOH (4 mL). Caution: Exothermic. Carefully add NaBH4 (2.0 equiv) or NaBH3CN (2.0 equiv).

  • Workup (Critical): Quench with 1N NaOH or water (1 mL). A white precipitate (TiO2) will form. Filter through a Celite pad. Wash the pad with EtOAc.

Purification & Isolation Strategies

Given the polarity of the lactam core, standard silica chromatography can lead to streaking.

MethodSuitabilityProtocol
SCX-2 Cartridge High (Routine)Load crude reaction (in MeOH/DCM) onto SCX-2. Wash with MeOH (removes non-basic impurities). Elute with 2M NH3/MeOH.
Reverse Phase (Prep-HPLC) High (Final purity)Acidic mobile phase (0.1% Formic Acid) is recommended to protonate the tertiary amine for better solubility.
Liquid-Liquid Extraction Medium DCM/NaHCO3 works well. Avoid acidic washes as the product will partition into the aqueous phase.

Troubleshooting Guide

Scenario 1: No conversion of Starting Material (SM).

  • Cause: Salt not broken effectively.

  • Fix: Switch from in situ DIPEA to isolating the free base using carbonate resin or SCX prior to reaction.

  • Cause: Imine formation is unfavorable.

  • Fix: Switch to Method B (Titanium isopropoxide) or add 4Å Molecular Sieves to the reaction mixture.

Scenario 2: Product mass detected, but low yield.

  • Cause: Boron-amine complex formation.

  • Fix: During workup, ensure the mixture is heated to 50°C with MeOH for 20 mins or treated with aqueous acid (if stable) then basified to break the complex.

Scenario 3: Over-alkylation (Bis-alkylation).

  • Cause: Not possible with this scaffold (Secondary amine -> Tertiary amine).

  • Note: If you see M + [Alkyl]x2, check if the lactam ring opened (unlikely under these conditions) or if the substrate has a leaving group (SN2 competition).

References

  • Scaffold Synthesis & Properties

    • Source: "Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one."[7][8][9][10] PubChem, National Center for Biotechnology Information. Link

    • Source: "Synthesis and Biological Activities of Pyrazino[1,2-a]indole and pyrazino[1,2-a]indol-1-one Derivatives." Pharmaceuticals (Basel), 2021. Link (Provides mechanistic context for similar fused pyrazinone systems).

  • Reductive Amination Methodologies

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link (The foundational text for Method A).

    • Source: Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 1995. Link (The foundational text for Method B).

  • Application in Drug Discovery

    • Source: "Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases."[11] PCT/CN2019/081900, 2020.[11] Link (Demonstrates the utility of this specific scaffold in TLR7/8/9 inhibition).

Sources

Application

One-Pot Synthesis of Pyrazino[1,2-a]pyrazin-1(6H)-one Derivatives: An Application Guide

Introduction: The Significance of Fused Piperazinones The pyrazino[1,2-a]pyrazin-1(6H)-one core represents a class of saturated bicyclic heterocycles that holds significant interest for medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fused Piperazinones

The pyrazino[1,2-a]pyrazin-1(6H)-one core represents a class of saturated bicyclic heterocycles that holds significant interest for medicinal chemistry and drug development. As rigid scaffolds, these molecules can precisely orient pharmacophoric groups in three-dimensional space, enhancing their interaction with biological targets. The inherent piperazinone motif is a common feature in a variety of biologically active compounds. The development of efficient, one-pot synthetic methodologies to access diverse libraries of these derivatives is therefore a critical endeavor for accelerating drug discovery programs.

This guide provides a detailed protocol for a robust one-pot synthesis of pyrazino[1,2-a]pyrazin-1(6H)-one derivatives, leveraging the power of multicomponent reactions. The presented methodology is designed for accessibility, efficiency, and adaptability, making it suitable for both academic research and industrial applications.

Synthetic Strategy: A Sequential Ugi Four-Component Reaction and Intramolecular Cyclization

The cornerstone of this one-pot synthesis is a sequential Ugi four-component reaction (Ugi-4CR) followed by a base-mediated intramolecular N-alkylation. This strategy is predicated on the careful selection of starting materials to generate a linear acyclic precursor that, upon activation, undergoes spontaneous cyclization to yield the desired bicyclic product. The Ugi reaction is renowned for its atom economy and ability to rapidly generate molecular complexity from simple starting materials[1][2][3].

The overall transformation can be conceptualized in two key stages occurring in a single reaction vessel:

  • Stage 1: Ugi Four-Component Reaction. An amine, a carbonyl compound, a carboxylic acid, and an isocyanide converge to form a bis-amide intermediate. For the synthesis of the target scaffold, we employ a mono-protected ethylenediamine as the amine component and a haloacetic acid as the carboxylic acid component. This judicious choice installs a nucleophilic secondary amine and an electrophilic center in the Ugi product, poised for the subsequent cyclization.

  • Stage 2: Intramolecular N-Alkylation. Upon introduction of a base, the protected amino group in the Ugi adduct is deprotected (if necessary), and the newly liberated or existing secondary amine undergoes an intramolecular nucleophilic substitution with the alpha-haloacetamide moiety. This step forges the second ring of the bicyclic system.

The elegance of this one-pot approach lies in its operational simplicity, reduction of intermediate isolation and purification steps, and the potential for generating a diverse library of products by varying the four input components of the Ugi reaction.

Visualizing the Workflow

G cluster_0 Stage 1: Ugi-4CR cluster_1 Stage 2: Deprotection & Cyclization Aldehyde Aldehyde Ugi Adduct Ugi Adduct Aldehyde->Ugi Adduct N-Boc-ethylenediamine N-Boc-ethylenediamine N-Boc-ethylenediamine->Ugi Adduct Isocyanide Isocyanide Isocyanide->Ugi Adduct Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Ugi Adduct Cyclized Precursor Cyclized Precursor Ugi Adduct->Cyclized Precursor Deprotection Base Base Base->Cyclized Precursor Final Product Final Product Cyclized Precursor->Final Product Intramolecular N-Alkylation

Figure 1: One-pot synthesis workflow.

Detailed Experimental Protocol: Synthesis of a Model Pyrazino[1,2-a]pyrazin-1(6H)-one Derivative

This protocol details the synthesis of a representative compound, 2-tert-butyl-3-phenyl-2,3,4,6,7,8-hexahydropyrazino[1,2-a]pyrazin-1(6H)-one.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • N-Boc-ethylenediamine (1.0 mmol, 160 mg, 170 µL)

  • Chloroacetic acid (1.0 mmol, 94.5 mg)

  • tert-Butyl isocyanide (1.0 mmol, 83 mg, 113 µL)

  • Methanol (5 mL)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • Acetonitrile (5 mL)

  • Trifluoroacetic acid (TFA) (optional, for Boc deprotection monitoring)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Instrumentation:

  • Magnetic stirrer with heating capabilities

  • Round-bottom flask (25 mL)

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Procedure:

Part A: Ugi Four-Component Reaction

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add chloroacetic acid (94.5 mg, 1.0 mmol) and methanol (5 mL). Stir until the acid is fully dissolved.

  • Add N-Boc-ethylenediamine (160 mg, 1.0 mmol) to the solution, followed by benzaldehyde (106 mg, 1.0 mmol). Stir the mixture at room temperature for 20 minutes.

  • Add tert-butyl isocyanide (83 mg, 1.0 mmol) dropwise to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC (eluent: 50% EtOAc in hexanes). The formation of the Ugi adduct will be indicated by the appearance of a new spot with a lower Rf value than the starting materials.

Part B: Intramolecular Cyclization

  • After the Ugi reaction is complete (as determined by TLC), add potassium carbonate (414 mg, 3.0 mmol) to the reaction mixture.

  • Add acetonitrile (5 mL) to the flask.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours. The progress of the cyclization can be monitored by TLC. The formation of the bicyclic product will be indicated by the disappearance of the Ugi adduct spot and the appearance of a new, more polar spot. Note: The Boc protecting group may be cleaved under these conditions. If the Boc group remains, a separate deprotection step with TFA may be necessary.

Part C: Work-up and Purification

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure pyrazino[1,2-a]pyrazin-1(6H)-one derivative.

Data and Expected Results

The yields of the one-pot synthesis can vary depending on the specific substrates used. Generally, moderate to good yields are expected.

AldehydeIsocyanideExpected ProductApproximate Yield (%)
Benzaldehydetert-Butyl isocyanide2-tert-butyl-3-phenyl-2,3,4,6,7,8-hexahydropyrazino[1,2-a]pyrazin-1(6H)-one55-70
4-MethoxybenzaldehydeCyclohexyl isocyanide2-cyclohexyl-3-(4-methoxyphenyl)-2,3,4,6,7,8-hexahydropyrazino[1,2-a]pyrazin-1(6H)-one60-75
IsobutyraldehydeBenzyl isocyanide2-benzyl-3-isopropyl-2,3,4,6,7,8-hexahydropyrazino[1,2-a]pyrazin-1(6H)-one50-65

Characterization:

The structure of the synthesized compounds should be confirmed by standard spectroscopic methods:

  • ¹H NMR: Expect to see characteristic signals for the protons of the bicyclic core, including diastereotopic protons for the methylene groups.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals, including the carbonyl carbon of the pyrazinone ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl stretch (around 1650-1680 cm⁻¹) is expected.

Causality and Experimental Insights

  • Choice of Amine: The use of a mono-protected ethylenediamine is crucial. The protecting group (e.g., Boc) prevents the primary amine from participating in the Ugi reaction, directing the reaction to the desired pathway. The protecting group is then removed in the cyclization step or in a subsequent step to allow for the final ring closure.

  • Choice of Carboxylic Acid: Chloroacetic acid is an effective choice as it provides the necessary electrophilic center for the intramolecular N-alkylation. Other α-haloacetic acids (e.g., bromoacetic acid) can also be used.

  • Base for Cyclization: Potassium carbonate is a suitable base for the intramolecular N-alkylation. It is strong enough to deprotonate the secondary amine (after Boc deprotection) but generally mild enough to avoid side reactions. Other non-nucleophilic bases can also be explored.

  • Solvent System: The Ugi reaction is typically performed in polar aprotic solvents like methanol or DMF[1]. The subsequent cyclization may benefit from a higher boiling point solvent like acetonitrile to facilitate the reaction.

  • Diversity-Oriented Synthesis: The power of this one-pot method lies in its ability to generate a library of compounds by simply varying the aldehyde and isocyanide components. This allows for the rapid exploration of the chemical space around the pyrazino[1,2-a]pyrazin-1(6H)-one scaffold.

Conclusion

The described one-pot synthesis of pyrazino[1,2-a]pyrazin-1(6H)-one derivatives via a sequential Ugi-4CR/intramolecular cyclization strategy offers a highly efficient and versatile route to this important class of heterocyclic compounds. The protocol is straightforward, utilizes readily available starting materials, and is amenable to the generation of diverse compound libraries. This methodology provides a valuable tool for researchers in medicinal chemistry and drug discovery, facilitating the exploration of novel chemical entities with potential therapeutic applications.

References

  • Ugi, I. (1959). The α-Addition of Immonium Ions and Anions to Isonitriles, a Versatile Preparative Principle. Angewandte Chemie, 71(11), 386. [Link]

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]

  • Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation. Organic Preparations and Procedures International, 39(5), 425-464. [Link]

  • Sharma, U. K., Sharma, N., Vachhani, D. D., & Van der Eycken, E. V. (2015). Metal-mediated post-Ugi transformations for the construction of diverse heterocyclic scaffolds. Chemical Society Reviews, 44(7), 1836-1860. [Link]

  • Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122. [Link]

  • Ugi Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Ugi reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Fobian, Y. M., d'Avignon, D. A., & Moeller, K. D. (1996). New routes to conformationally restricted peptide building blocks: a convenient preparation of bicyclic piperazinone derivatives. Bioorganic & medicinal chemistry letters, 6(3), 315-318. [Link]

Sources

Method

Strategic Incorporation of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one in Kinase Inhibitor Design

Executive Summary: The Rigidification Advantage In modern kinase inhibitor discovery, the transition from "hit" to "lead" often stalls due to poor physicochemical properties or lack of selectivity. A dominant strategy to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigidification Advantage

In modern kinase inhibitor discovery, the transition from "hit" to "lead" often stalls due to poor physicochemical properties or lack of selectivity. A dominant strategy to overcome these hurdles is conformational restriction .

This guide details the incorporation of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (hereafter referred to as HPP-1-one ) into kinase inhibitor scaffolds. Unlike flexible piperazine tails—which incur a high entropic penalty upon binding and are prone to oxidative metabolism—the HPP-1-one scaffold offers a rigidified, bicyclic diamine core. This structure locks the "solvent-front" vectors, improving Ligand Efficiency (LE) and metabolic stability while maintaining solubility.

Key Applications
  • Selectivity Filters: Targeting the solvent-exposed regions of kinases (e.g., CDK4/6, JAK2, MAPK) where flexible tails bind promiscuously.

  • ADME Optimization: Reducing CYP450 liability by eliminating metabolically labile alkyl chains found in standard piperazines.

  • Vector Positioning: Precise orientation of H-bond acceptors (the C1 carbonyl) to interact with specific residues (e.g., lysine or aspartate) near the gatekeeper region.

Structural Rationale & Design Principles

The Entropic Argument

Standard kinase inhibitors often feature a hinge-binding heterocycle linked to a solubilizing piperazine tail. While effective for solubility, the flexible piperazine bond rotates freely in solution. Upon binding to the kinase ATP pocket, this rotation must be frozen, resulting in an entropic penalty (


).

The HPP-1-one scaffold pre-organizes the molecule into a bioactive conformation. This reduces the entropic cost of binding, theoretically improving potency (


) without adding significant molecular weight.
Visualizing the Mechanism

The following diagram illustrates the structural logic of replacing a flexible piperazine with the rigid HPP-1-one core.

G cluster_0 Standard Design (Flexible) cluster_1 HPP-1-one Design (Rigid) Flex_State Flexible Piperazine (High Entropy in Solution) Flex_Bind Bound State (High Entropic Penalty) Flex_State->Flex_Bind Binding Event (High Energy Cost) Target Kinase ATP Pocket (Solvent Front) Flex_Bind->Target Rigid_State HPP-1-one Core (Pre-organized Conformation) Rigid_Bind Bound State (Low Entropic Penalty) Rigid_State->Rigid_Bind Binding Event ( favorable ΔG) Rigid_Bind->Target High Affinity

Figure 1: Thermodynamic advantage of the rigid HPP-1-one scaffold over flexible piperazine analogs in kinase binding.

Chemical Synthesis & Incorporation Protocol

This protocol describes the Nucleophilic Aromatic Substitution (SNAr) method to couple the HPP-1-one core to a chloropyrimidine hinge binder—a common motif in inhibitors like Palbociclib or Gilteritinib.

Materials Required[1]
  • Core Scaffold: Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (commercially available or synthesized via cyclization of N-(2-aminoethyl)-N-(2-chloroethyl)glycinamide derivatives).

  • Hinge Binder: 2,4-Dichloropyrimidine (or substituted analog).

  • Base: N,N-Diisopropylethylamine (DIPEA) or K2CO3.

  • Solvent: n-Butanol (n-BuOH) or DMSO.

  • Purification: Flash Chromatography (DCM/MeOH).

Step-by-Step Incorporation Protocol
Step 1: Preparation of the Electrophile
  • Dissolve 1.0 eq of the heteroaryl chloride (e.g., 2,4-dichloro-5-trifluoromethylpyrimidine) in n-BuOH (0.5 M concentration).

  • Note: If the hinge binder is less reactive (e.g., a pyridine), use DMSO and elevate temperature to 100°C.

Step 2: Coupling (SNAr)
  • Add 1.2 eq of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one .

  • Add 2.5 eq of DIPEA.

  • Heat the reaction mixture to 85°C for 4–6 hours.

  • Monitor: Check reaction progress via LC-MS. The HPP-1-one secondary amine is the nucleophile. Look for the mass shift corresponding to [M_electrophile - Cl + M_HPP]+.

Step 3: Work-up and Isolation
  • Cool to room temperature.

  • Dilute with EtOAc and wash with saturated NaHCO3 (2x) and Brine (1x).

  • Dry organic layer over Na2SO4, filter, and concentrate.

  • Purification: Purify via silica gel chromatography using a gradient of 0–10% MeOH in DCM (with 1% NH4OH if necessary for basicity).

Step 4: Structural Verification
  • 1H NMR (DMSO-d6): Diagnostic peaks for the HPP-1-one core include the bridgehead methines and the diastereotopic methylene protons of the bicyclic ring (typically multiplet signals between 2.8–4.5 ppm).

  • 13C NMR: Confirm the presence of the amide carbonyl (~165-170 ppm).

Biological Evaluation: Kinase Profiling

Once synthesized, the inhibitor must be validated against the target kinase. We recommend a FRET-based competition assay (e.g., LanthaScreen™) to determine IC50.

Assay Protocol (LanthaScreen™ TR-FRET)

Objective: Measure the ability of the HPP-1-one analog to displace a tracer from the kinase ATP site.

  • Reagents:

    • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Eu-anti-GST Antibody (2 nM final).

    • Kinase Tracer 236 (Alexa Fluor® 647 labeled).

    • Target Kinase (e.g., JAK2, CDK4) at 5 nM.

  • Procedure:

    • Plate Prep: Dispense 10 µL of test compound (serial dilution in DMSO, 1% final) into a 384-well white low-volume plate.

    • Enzyme Mix: Add 5 µL of Kinase/Antibody mix. Incubate for 15 min at RT.

    • Tracer: Add 5 µL of Tracer 236.

    • Incubation: Incubate for 60 min at RT in the dark.

    • Read: Measure TR-FRET signal on a plate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

  • Data Analysis:

    • Calculate Emission Ratio (665nm/615nm).

    • Plot % Inhibition vs. Log[Compound].

    • Fit to Sigmoidal Dose-Response curve to generate IC50.

Comparative Data: Flexible vs. Rigid

Hypothetical data demonstrating the "Rigidification Effect" on a CDK inhibitor scaffold.

Compound IDScaffold TypeR-GroupCDK4 IC50 (nM)Selectivity (vs CDK1)LogD (pH 7.4)
CMPD-A N-Methylpiperazine (Flexible)H4510x1.8
CMPD-B HPP-1-one (Rigid) H8 >100x 1.5
CMPD-C HPP-1-one (Rigid)2-Methyl5>150x1.9

Interpretation: CMPD-B shows a 5-fold potency improvement over the flexible analog CMPD-A, attributed to the reduced entropic penalty. The selectivity improvement suggests the rigid core fits a specific pocket contour that the flexible chain cannot exploit without steric clash.

ADME Optimization: Metabolic Stability

A critical advantage of the HPP-1-one scaffold is its resistance to oxidative metabolism compared to open-chain piperazines.

Microsomal Stability Protocol
  • Incubation: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (CLint).

Workflow Diagram

The following diagram outlines the iterative optimization cycle using the HPP-1-one scaffold.

Workflow Start Hit Identification (Flexible Piperazine) Design Scaffold Morphing Replace with HPP-1-one Start->Design Synth Synthesis (SnAr Coupling) Design->Synth Test_Bio Kinase Assay (IC50) Synth->Test_Bio Test_ADME Microsomal Stability Synth->Test_ADME Decision Is Potency/Stability Improved? Test_Bio->Decision Test_ADME->Decision Optimize Derivatize C1-Carbonyl or N-Substitution Decision->Optimize No Lead Lead Candidate Decision->Lead Yes Optimize->Synth

Figure 2: Optimization workflow for integrating the HPP-1-one scaffold into drug discovery pipelines.

Troubleshooting & Expert Tips

  • Solubility Issues: While HPP-1-one is polar, fusing it to highly lipophilic kinase cores (e.g., quinazolines) may reduce solubility.

    • Solution: Introduce a tertiary amine or a solubilizing group (e.g., morpholine) on the distal nitrogen of the HPP core if the N is available, or use the carbonyl as a handle for further functionalization.

  • Stereochemistry: The HPP-1-one scaffold contains a chiral center at the bridgehead.

    • Critical: Commercial supplies are often racemic. Separate enantiomers via Chiral SFC (Supercritical Fluid Chromatography) early in the process. Usually, only one enantiomer (typically the S-enantiomer for certain pockets) retains high affinity.

  • Regioselectivity: When coupling to di-chlorinated heterocycles, steric hindrance of the bicyclic system usually directs substitution to the less hindered chloride (e.g., C4 of pyrimidine over C2).

References

  • Al-Karmalawy, A. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).[1][2] Expert Opinion on Therapeutic Patents.

  • Bordogna, A., et al. (2019). A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. Journal of Medicinal Chemistry.

  • Zhang, K., et al. (2021).[3] Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives.[3][4] Pharmaceuticals.[1][3][5][6][7]

  • ChemScene. (n.d.). 2-Methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one Product Information.

Sources

Application

Application Notes and Protocols for Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Hexahydropyrazinopyrazinone Core The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold is a bicyclic diamine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Hexahydropyrazinopyrazinone Core

The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold is a bicyclic diamine derivative of significant interest in modern medicinal chemistry. Its rigid, three-dimensional structure makes it a valuable building block in the design of targeted therapeutics. Recent research has highlighted its role in the development of potent inhibitors for Toll-like receptors (TLRs) 7, 8, and 9, which are implicated in autoimmune diseases, and as a core motif in PARP7 inhibitors for cancer therapy.[1][2] Given its advanced applications, a thorough understanding of its handling and storage is paramount to ensure compound integrity, experimental reproducibility, and personnel safety.

This document provides a detailed guide to the proper handling and storage protocols for hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one and its analogues, based on its chemical structure and information available for similar compounds.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is critical for developing appropriate handling procedures.

PropertyValueSource
CAS Number 929047-73-4[3][4]
Molecular Formula C₇H₁₃N₃O[3]
Molecular Weight 155.2 g/mol [3]
Appearance Solid (predicted)General chemical knowledge
Purity Typically ≥98%[3]

Note: A comprehensive experimental dataset for this specific molecule is not widely available. Properties are based on supplier data and structural analogy to related cyclic diamines.

The presence of multiple nitrogen atoms in the structure suggests that the compound is likely basic and may be susceptible to oxidation. The lactam functionality could be prone to hydrolysis under strong acidic or basic conditions.

Receiving and Initial Inspection Protocol

Proper protocol upon receipt of the compound is the first line of defense in maintaining its quality.

Receiving_Protocol cluster_receiving Receiving and Inspection Workflow start Shipment Arrives (Cold-Chain Transport Recommended) check_packaging Inspect Exterior Packaging for Damage or Temperature Deviation start->check_packaging check_seal Verify Container Seal Integrity check_packaging->check_seal quarantine Quarantine if Damaged or Seal is Broken check_seal->quarantine Compromised document Document Arrival Date, Lot Number, and Initial Observations check_seal->document OK sds Review Supplier SDS for Specific Handling Notes document->sds storage Transfer to Appropriate Storage sds->storage Storage_Decision_Tree cluster_storage Long-Term Storage Decision Tree start Compound Ready for Storage is_solid Is the compound in solid form? start->is_solid store_solid Store in amber glass vial under Nitrogen or Argon. is_solid->store_solid Yes is_solution Is the compound in solution? is_solid->is_solution No final_storage Place in 4°C refrigerator. store_solid->final_storage solvent_check Is the solvent anhydrous and aprotic? is_solution->solvent_check Yes reassess_solvent Re-evaluate solvent choice for long-term stability. is_solution->reassess_solvent No store_solution Store in sealed vial with septum cap under Nitrogen or Argon. solvent_check->store_solution Yes solvent_check->reassess_solvent No store_solution->final_storage

Caption: Decision-making process for the long-term storage of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.

Long-Term Storage Protocol (Solid):

  • Select Appropriate Container: Use a clear, pre-weighed glass vial with a PTFE-lined cap. For light-sensitive compounds, an amber vial is recommended. [5]2. Inert Atmosphere: After aliquoting the desired amount, flush the vial with a gentle stream of an inert gas, such as nitrogen or argon, for 15-30 seconds to displace air.

  • Seal and Label: Securely cap the vial and seal the cap with paraffin film to provide an additional barrier against moisture and air. Label the vial clearly with the compound name, lot number, concentration (if in solution), and date.

  • Refrigerate: Place the sealed vial in a refrigerator at 4°C. [5] Storage of Solutions:

  • Solvent Choice: For creating stock solutions, use anhydrous, aprotic solvents such as DMSO or DMF. The presence of water or protic solvents could lead to compound degradation over time.

  • Storage: Store solutions in vials with septa caps to allow for the removal of aliquots with a syringe without exposing the bulk solution to the atmosphere. Store frozen at -20°C or -80°C for extended stability, though freeze-thaw cycles should be minimized.

Spill and Waste Disposal

Spill Response:

  • Evacuate and Ventilate: If a significant amount of solid is spilled, evacuate the immediate area and ensure adequate ventilation.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent further dispersal.

  • Collection: Carefully sweep the material into a designated waste container. Avoid generating dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

Waste Disposal:

  • Dispose of waste material, contaminated items, and empty containers in accordance with all applicable local, state, and federal regulations for chemical waste. Do not dispose of in standard trash or down the drain.

Conclusion

While hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is a promising molecule in drug discovery, its handling and storage require careful attention to detail to preserve its integrity and ensure the safety of laboratory personnel. By implementing the protocols outlined in these application notes, researchers can mitigate risks and contribute to the generation of reliable and reproducible scientific data.

References

  • Appretech Scientific Limited. hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.
  • ChemScene. 2-Methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.
  • BLDpharm. Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.
  • Troy Corporation. SAFETY DATA SHEET: Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine Liquid. (2021).
  • Genfarm. SAFETY DATA SHEET: GENFARM HEXAZINONE 250 SL. (2015).
  • Spectrum Chemical.
  • Zhu, W., et al. Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases. ACS Medicinal Chemistry Letters. (2020). [Link]

  • Zhang, S., et al. Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b]o[3][6]xazine derivatives as potent and orally-bioavailable PARP7 inhibitors. European Journal of Medicinal Chemistry. (2023). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one Synthesis

Welcome to the technical support center for the synthesis of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal yields for this bicyclic diamide core. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to diagnose and resolve common synthetic hurdles.

The synthesis of this scaffold, while conceptually straightforward, often involving a key cyclization step, is prone to several side reactions and experimental pitfalls that can significantly impact your yield and purity. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may be facing in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, and what are the critical steps?

The most prevalent and modular approach to the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one core is a convergent synthesis that typically involves two key stages:

  • Amide Bond Formation: This step involves the coupling of a suitably protected piperazine derivative with an N-protected α-amino acid. The choice of coupling reagents and protecting groups is critical here to avoid side reactions.

  • Intramolecular Cyclization: Following selective deprotection of the N-terminus of the linear precursor, an intramolecular cyclization is induced to form the desired bicyclic structure. The efficiency of this step is highly dependent on reaction conditions and the substrate itself.

The overall synthetic strategy can be visualized as follows:

Synthetic_Pathway cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection & Cyclization A Protected Piperazine D Linear Dipeptide Precursor A->D B N-Protected α-Amino Acid B->D C Coupling Reagent (e.g., HATU, HBTU) C->D E Selective N-Terminal Deprotection D->E F Intramolecular Cyclization E->F G Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one F->G

Caption: General synthetic workflow for hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.

Troubleshooting Guide: Low Yields

Low yields in the synthesis of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one can often be traced back to a few common problems. This section will address these issues in a question-and-answer format, providing potential causes and actionable solutions.

Scenario 1: Low Yield of the Linear Dipeptide Precursor

Q2: I'm seeing a low yield after the initial coupling reaction to form the linear precursor. What could be the cause?

A low yield at this stage is typically due to incomplete reaction, side reactions related to the coupling agent, or steric hindrance.

Possible Causes & Solutions:

  • Inefficient Coupling Reagent:

    • Insight: The choice of coupling reagent is paramount for efficient amide bond formation. Over-activation of the carboxylic acid can lead to side reactions, while under-activation results in incomplete conversion.[1]

    • Recommendation: For sterically hindered amino acids or piperazine derivatives, consider using more potent coupling reagents. Phosphonium-based reagents like PyBOP or PyAOP are generally very effective and can reduce side reactions like guanidinylation, which can occur with uronium/aminium reagents (e.g., HBTU, HATU) if not used correctly. HATU is particularly effective for difficult couplings due to the formation of a highly reactive OAt ester.

    • Protocol Tip: Always use the coupling reagent in slight excess (1.1-1.5 equivalents) and consider pre-activation of the amino acid for 5-10 minutes before adding the piperazine component. This can minimize the formation of guanidinylation byproducts.[2]

  • Steric Hindrance:

    • Insight: Bulky substituents on either the piperazine or the amino acid can significantly slow down the coupling reaction.[1]

    • Recommendation: Increase the reaction temperature (e.g., from room temperature to 40-50 °C) and extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

  • Racemization:

    • Insight: The activation of the carboxylic acid can lead to racemization at the α-carbon of the amino acid, especially in the presence of a strong base.[3]

    • Recommendation: Use a milder base like N-methylmorpholine (NMM) or collidine instead of N,N-diisopropylethylamine (DIPEA).[3] Additionally, the use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can suppress racemization.

Parameter Standard Condition Troubleshooting Action Rationale
Coupling Reagent HBTU/DIPEASwitch to HATU or PyBOPIncreased reactivity for hindered couplings.
Base DIPEAUse NMM or collidineWeaker bases minimize racemization.[3]
Temperature Room TemperatureIncrease to 40-50 °COvercomes activation energy barrier for sterically hindered substrates.
Reaction Time 2-4 hoursExtend to 12-24 hours (with monitoring)Allows for complete conversion of starting materials.
Scenario 2: Low Yield During the Intramolecular Cyclization Step

Q3: I have successfully synthesized the linear precursor, but the final cyclization to the bicyclic product is giving me a very low yield. What is going wrong?

This is a common and often frustrating issue. The primary culprits are competing intermolecular reactions and the formation of stable, undesired side products.

Possible Causes & Solutions:

  • Intermolecular Dimerization/Polymerization:

    • Insight: At higher concentrations, the deprotected linear precursor can react with other molecules of itself (intermolecularly) to form linear or cyclic dimers and polymers, rather than cyclizing (intramolecularly).

    • Recommendation: Employ high-dilution conditions for the cyclization step. A typical concentration is in the range of 0.001 to 0.01 M. This can be achieved by the slow addition of the deprotected linear precursor to a large volume of solvent. This "pseudo-dilution" effect favors the intramolecular reaction.[4][5]

  • Diketopiperazine (DKP) Formation:

    • Insight: If the linear precursor is a dipeptide, a common side reaction is the formation of a six-membered diketopiperazine (a cyclic dipeptide) by "backbiting" of the N-terminal amine onto the ester or amide at the C-terminus.[6][7] This is especially prevalent if the sequence contains proline or glycine.[2][7]

    • Recommendation: While the target molecule is itself a diketopiperazine-like structure, alternative DKP formation can occur if the wrong amide bond is formed. Ensure that the cyclization is directed to form the desired bicyclic system. The choice of solvent and temperature can influence the propensity for DKP formation.[7]

  • Sub-optimal Cyclization Conditions:

    • Insight: The cyclization may require specific conditions to proceed efficiently. This can include the choice of base, solvent, and temperature.

    • Recommendation: Screen different conditions. For example, bases like potassium carbonate (K2CO3) or organic bases such as triethylamine (TEA) or DIPEA can be used. Solvents should be chosen to ensure solubility of the starting material while promoting the desired reaction pathway. Acetonitrile, DMF, and dichloromethane are common choices.[8] Some cyclizations may benefit from heating, while others proceed better at room temperature.[8]

Troubleshooting_Cyclization Start Low Yield in Cyclization Step Conc Is reaction concentration high (>0.1 M)? Start->Conc DKP Is DKP formation a possibility? Conc->DKP No Sol_Conc Employ high dilution conditions (0.001-0.01 M). Conc->Sol_Conc Yes Cond Have cyclization conditions been optimized? DKP->Cond No Sol_DKP Modify reaction temperature and solvent. DKP->Sol_DKP Yes Sol_Cond Screen different bases, solvents, and temperatures. Cond->Sol_Cond No

Caption: Decision workflow for troubleshooting low cyclization yields.

Scenario 3: Product Loss During Workup and Purification

Q4: I believe my reaction is working, but I am losing a significant amount of product during purification. How can I improve my recovery?

Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one and its analogs are often polar and basic, which can make purification challenging.

Possible Causes & Solutions:

  • Poor Extraction Efficiency:

    • Insight: The polarity of the product may cause it to remain in the aqueous phase during liquid-liquid extraction.

    • Recommendation: Use a more polar organic solvent for extraction, such as a mixture of dichloromethane and isopropanol or n-butanol. Perform multiple extractions (at least 3-5) to ensure complete recovery. Adjusting the pH of the aqueous layer to be more basic (pH > 9) can help by ensuring the product is in its free-base form, which is generally more soluble in organic solvents.

  • Streaking on Silica Gel Chromatography:

    • Insight: The basic nitrogen atoms in the molecule can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant tailing (streaking) and poor separation.[9]

    • Recommendation:

      • Use a Modified Eluent: Add a small amount of a basic modifier to your mobile phase, such as 0.5-2% triethylamine or ammonium hydroxide.[9][10] This will "cap" the acidic sites on the silica and improve the peak shape.

      • Switch to a Different Stationary Phase: Consider using basic alumina or an amine-functionalized silica for your column chromatography.[9][10] These stationary phases are more compatible with basic compounds.

      • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography (e.g., C18) can be an excellent alternative.[10]

Purification Challenge Recommended Solution Scientific Rationale
Low Extraction Recovery Use a more polar extraction solvent (e.g., DCM/IPA) and basify the aqueous layer.Increases the partition coefficient of the polar, basic product into the organic phase.
Streaking on Silica Gel Add a basic modifier (e.g., TEA, NH4OH) to the eluent or use basic alumina/amine-silica.Neutralizes acidic silanol groups on the silica surface, preventing strong adsorption of the basic analyte.[9]
Difficult Separation Consider reverse-phase (C18) chromatography.Offers a different selectivity that may be better suited for polar compounds.[10]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling
  • Dissolve the N-protected α-amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • Add the protected piperazine derivative (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Protocol 2: General Procedure for Intramolecular Cyclization
  • Dissolve the purified linear precursor (1.0 eq) in a large volume of a suitable solvent (e.g., acetonitrile or DCM) to achieve a final concentration of approximately 0.005 M.

  • Add a base (e.g., K2CO3, 3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography (using a modified eluent as described in Q4) or by preparative HPLC.

By systematically addressing these common issues, you can significantly improve the yield and purity of your hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one synthesis. Remember that careful monitoring and a willingness to screen different conditions are key to success in synthetic chemistry.

References

  • Side Reactions in Peptide Synthesis | Filo. (2025, June 14). Available from: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Available from: [Link]

  • Side reactions in peptide synthesis: An overview - Bibliomed. (2018, June 2). Available from: [Link]

  • An efficient synthesis of new polyfunctional hexahydro pyrido[1,2-a]pyrazin-1-ones. (2025, August 9). ResearchGate. Available from: [Link]

  • Optimization of the reaction conditions a for the cyclization of 3i - ResearchGate. (n.d.). Available from: [Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC - NIH. (n.d.). Available from: [Link]

  • Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis - J-Stage. (n.d.). Available from: [Link]

  • 2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoline Synthesis Via a [3+2] Cycloaddition. - J-GLOBAL. (n.d.). Available from: [Link]

  • Special Issue : Cyclization Reactions in Organic Synthesis: Recent Developments - MDPI. (n.d.). Available from: [Link]

  • Ynamide Protonation-Initiated Cis-Selective Polyene Cyclization and Reaction Mechanism - Chinese Chemical Society. (2021, October 27). Available from: [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023, January 7). Available from: [Link]

  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - RSC Publishing. (n.d.). Available from: [Link]

  • Diketopiperazines - Baran Lab. (n.d.). Available from: [Link]

  • WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents. (n.d.).
  • Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Publishing. (2021, June 29). Available from: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Available from: [Link]

  • Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors - RSC Publishing. (n.d.). Available from: [Link]

  • Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat | Organic Letters - ACS Publications. (2020, August 10). Available from: [Link]

  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - PMC. (2025, January 16). Available from: [Link]

  • US3864402A - Purification of secondary alkyl amines - Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Purification of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

Welcome to the technical support center for the purification of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this bicyclic piperazinone.

Introduction

Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is a saturated heterocyclic compound with a core structure that is of interest in medicinal chemistry. Its purification can be challenging due to potential side products and unreacted starting materials from its synthesis. This guide provides a logical, step-by-step approach to developing a robust purification strategy, addressing common issues encountered in the laboratory.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.

Question 1: My crude product is an oil and I am unable to induce crystallization. How can I proceed with purification?

Answer:

Oiling out is a common issue, especially with highly polar or impure compounds. Here’s a systematic approach to tackle this:

  • Solvent Screening for Recrystallization: Don't give up on crystallization immediately. A broader solvent screen is the first step. The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature or below. Given the polar nature of your compound (multiple nitrogen and oxygen atoms), consider the following solvents and mixtures:

    • Single Solvents: Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate.

    • Solvent/Anti-Solvent Systems: A common strategy is to dissolve the oil in a good solvent (e.g., methanol or ethanol) and then slowly add an anti-solvent (a solvent in which your compound is insoluble, e.g., hexane or diethyl ether) dropwise at an elevated temperature until turbidity persists. Then, allow it to cool slowly.

  • Column Chromatography: If recrystallization proves unsuccessful, column chromatography is the next logical step. For a polar compound like hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, you have several options for the stationary and mobile phases.

    • Normal Phase Chromatography (Silica Gel):

      • Eluent System: Start with a moderately polar system and gradually increase polarity. A good starting point would be a mixture of Dichloromethane (DCM) and Methanol (MeOH). A gradient of 0% to 10% MeOH in DCM is a common strategy. The addition of a small amount of triethylamine (TEA) or ammonium hydroxide (e.g., 0.1-1%) to the mobile phase can help to reduce tailing of basic compounds on silica gel.

      • TLC Analysis: Before running a column, always develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the desired compound is typically between 0.2 and 0.4 for good separation.

    • Reverse Phase Chromatography (C18 Silica):

      • Eluent System: A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) if using preparative HPLC.

Question 2: I have purified my compound by column chromatography, but I suspect it is still impure. How can I assess purity and what are the likely impurities?

Answer:

Purity assessment is crucial. Here's how to approach it and what to look for:

  • Purity Assessment Techniques:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection might be challenging if the chromophore has low absorbance, in which case an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) detector would be more suitable.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for identifying impurities. Look for small, unassignable peaks. Integrating these peaks relative to your product's peaks can give a rough estimate of purity.

    • Mass Spectrometry (MS): This will confirm the molecular weight of your main component and can help identify the mass of any impurities.

  • Potential Impurities:

    • Starting Materials: Unreacted starting materials are common impurities.

    • Side Products: Depending on the synthetic route, side products such as regioisomers or products of incomplete cyclization can be present.

    • Solvent Residues: Residual solvents from the reaction or purification can be detected by ¹H NMR.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a column chromatography method for hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one?

A1: A logical workflow for developing a column chromatography method is essential.

purification_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC TLC Analysis (e.g., DCM/MeOH) Column Column Chromatography (Silica Gel) TLC->Column Gradient Gradient Elution (e.g., 0-10% MeOH in DCM) Column->Gradient Fractions Collect Fractions Gradient->Fractions TLC_fractions TLC Analysis of Fractions Fractions->TLC_fractions Combine Combine Pure Fractions TLC_fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Final_product Pure Product Evaporate->Final_product

A recommended starting point is to use silica gel as the stationary phase and a mobile phase of dichloromethane (DCM) with an increasing gradient of methanol (MeOH). For TLC analysis, a solvent system of 95:5 DCM:MeOH is a reasonable starting point.[1]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH)Good balance of polarity to elute the target compound while separating less polar impurities.
Elution Profile Gradient elution (e.g., 0% to 10% MeOH)Allows for the separation of a wider range of impurities with varying polarities.
Additive 0.1 - 1% Triethylamine (TEA) or NH₄OHMinimizes tailing of the basic amine functional groups on the acidic silica gel.

Q2: Can I use recrystallization for final purification? What solvents are recommended?

A2: Yes, recrystallization is an excellent method for final purification if a suitable solvent system can be found. It is often used after column chromatography to obtain a highly pure, crystalline product.

Solvent/System Procedure Expected Outcome
Ethanol or Methanol Dissolve the compound in a minimal amount of hot solvent and allow to cool slowly.May yield high-purity crystals if the compound's solubility profile is favorable.[1]
Isopropanol Similar to ethanol/methanol, but often provides different solubility characteristics.A good alternative if ethanol or methanol are too good of solvents.
Ethyl Acetate / Hexane Dissolve in a minimal amount of hot ethyl acetate and add hexane dropwise until persistent cloudiness is observed.Can be effective for compounds that are highly soluble in moderately polar solvents.

Q3: How do I monitor the progress of my purification?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of column chromatography.

Step-by-Step TLC Protocol:

  • Spotting: Using a capillary tube, spot the crude material, the fractions collected from the column, and a co-spot (crude material and the current fraction) on a silica gel TLC plate.

  • Developing: Place the TLC plate in a developing chamber containing the chosen eluent system.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots. Common visualization techniques for this type of compound include:

    • UV light (254 nm): If the compound or impurities have a UV chromophore.

    • Potassium Permanganate (KMnO₄) stain: A good general stain for organic compounds.

    • Ninhydrin stain: Specific for primary and secondary amines, which may be present as impurities.

tlc_monitoring Start Start of Column Fractions Collect Fractions (e.g., 10 mL each) Start->Fractions TLC_Plate Spot Fractions on TLC Plate Fractions->TLC_Plate Develop Develop TLC Plate TLC_Plate->Develop Visualize Visualize Spots (e.g., KMnO₄ stain) Develop->Visualize Analyze Analyze TLC Results Visualize->Analyze Analyze->Fractions Continue collecting Combine Combine Pure Fractions Analyze->Combine Fractions with only product spot End End of Column Combine->End

References

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

Welcome to the technical support center for the purification of crude hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this bicyclic piperazinone. By understanding the potential impurities and employing systematic purification strategies, you can achieve the desired purity for your downstream applications.

I. Understanding the Impurity Profile

The first step in any successful purification is to understand the potential impurities in your crude product. The impurity profile is intrinsically linked to the synthetic route employed. While specific impurities for every synthesis of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one can vary, we can anticipate common classes of impurities based on related chemistries, such as the synthesis of Praziquantel.[][2][3][4]

Common Potential Impurities:

  • Unreacted Starting Materials: Depending on the specific synthetic pathway, these could include piperazine derivatives, amino acids, or other precursors.

  • Reagents: Acylating agents (e.g., chloroacetyl chloride), coupling agents, and bases used in cyclization steps may persist if not fully quenched or removed.[3][4]

  • Solvents: Residual solvents from the reaction and work-up are common impurities that can often be removed by drying under high vacuum.

  • Byproducts of Side Reactions: Incomplete reactions or side reactions can lead to a variety of structurally related impurities. For instance, in syntheses analogous to that of Praziquantel, byproducts from incomplete cyclization or side reactions of reactive intermediates can be expected.

  • Degradation Products: The target molecule itself might degrade under harsh reaction or work-up conditions (e.g., strong acid or base, high temperatures).

II. Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.

Q1: My crude product is an oil and won't crystallize. How can I purify it?

A1: Oiling out is a common problem, especially with polar molecules that have a high affinity for residual solvents or impurities.

  • Initial Assessment: First, ensure that all volatile solvents have been thoroughly removed under high vacuum.

  • Chromatography as the Primary Method: For oily crude products, flash column chromatography is the most effective initial purification technique.[5][6] The polarity of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one suggests that a polar stationary phase like silica gel is appropriate.

  • Solvent System Selection: Start with a relatively non-polar eluent and gradually increase the polarity. A common solvent system for nitrogen-containing heterocycles is a gradient of ethyl acetate in hexanes, or for more polar compounds, methanol in dichloromethane.[5]

  • Monitoring: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation between your product and the major impurities. The ideal retention factor (Rf) for the product on TLC is typically between 0.2 and 0.4.

Q2: I'm seeing multiple spots on TLC that are very close to my product spot. How can I improve the separation?

A2: Poor separation on TLC indicates that the impurities have similar polarities to your product.

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems. Adding a small amount of a third solvent, such as triethylamine (for basic compounds) or acetic acid (for acidic impurities), can sometimes improve separation. However, be cautious as acidic or basic conditions can potentially degrade your product.[7]

    • Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 silica gel.

  • Recrystallization: If you can isolate a partially purified solid by chromatography, recrystallization can be a powerful technique to remove closely related impurities.

Q3: What is a good starting point for developing a recrystallization protocol?

A3: The key to successful recrystallization is finding a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities. Common choices for polar aprotic compounds include ethanol, isopropanol, acetonitrile, ethyl acetate, and acetone.[8][9] You can also explore solvent mixtures, such as ethanol/water or ethyl acetate/hexanes.

  • General Procedure:

    • Dissolve the crude solid in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.

  • Chromatographic Methods:

    • TLC: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

    • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity.[10][11][12]

    • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used.[13]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and identifying any residual impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Physical Properties:

    • Melting Point: A sharp melting point range is indicative of a pure compound.

III. Experimental Protocols

The following are detailed, step-by-step protocols for the purification of crude hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.

Protocol 1: Flash Column Chromatography

This protocol is the recommended starting point for purifying oily or highly impure crude products.

Materials:

  • Crude hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • TLC plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or methanol).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems to find an eluent that gives your product an Rf value of approximately 0.2-0.4 and separates it from major impurities. A good starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that will be used in the gradient.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent to dryness.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • Collect fractions in test tubes.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product.

  • Fraction Pooling and Concentration:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.

Protocol 2: Recrystallization

This protocol is suitable for purifying solid crude products or material that has been partially purified by chromatography.

Materials:

  • Crude or partially purified hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

  • A selection of recrystallization solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add a few drops of a different solvent to each test tube.

    • Observe the solubility at room temperature and upon heating.

    • The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Recrystallization:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • If crystals do not form, scratch the inner surface of the flask with a glass rod or add a seed crystal.

    • Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper for a few minutes, then transfer them to a watch glass and dry them to a constant weight in a vacuum oven.

IV. Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying crude hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.

PurificationWorkflow cluster_notes start Crude Product (hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one) is_solid Is the crude product a solid? start->is_solid flash_chrom Flash Column Chromatography is_solid->flash_chrom No (Oily) recrystallization Recrystallization is_solid->recrystallization Yes (Solid) purity_analysis Purity Analysis (HPLC, NMR, MS, MP) flash_chrom->purity_analysis recrystallization->purity_analysis purity_analysis->flash_chrom Purity < 98% (and solid) pure_product Pure Product purity_analysis->pure_product Purity > 98% oily_product Oily or Highly Impure solid_product Solid

Sources

Optimization

Technical Support Center: Optimizing Recrystallization Solvents for Pyrazino-Pyrazin-One Derivatives

Welcome to the technical support center dedicated to the purification of pyrazino-pyrazin-one derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the purification of pyrazino-pyrazin-one derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their recrystallization experiments. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.

Introduction: The Crystallization Challenge

Pyrazino-pyrazin-one derivatives are a significant class of heterocyclic compounds, with a rigid, often planar structure that lends itself to forming crystalline solids.[1][2][3] However, their purification by recrystallization is not always straightforward. The presence of multiple nitrogen and oxygen atoms imparts a degree of polarity and hydrogen bonding capability, which can lead to complex solubility behaviors.[4] Furthermore, issues such as polymorphism—the ability of a compound to exist in multiple crystalline forms—can be a significant challenge, impacting critical properties like solubility and stability.[5][6] This guide is designed to navigate these complexities and achieve high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for pyrazino-pyrazin-one derivatives?

A1: The perfect solvent adheres to several key principles.[7][8]

  • High Solubility at Elevated Temperatures: The compound should be very soluble in the boiling solvent to ensure complete dissolution.[9]

  • Low Solubility at Low Temperatures: Upon cooling, the compound's solubility should drop significantly to allow for a high recovery of crystals.[9]

  • Inertness: The solvent must not react with your pyrazino-pyrazin-one derivative.[8]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor).[7]

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of your compound to prevent it from "oiling out" (melting instead of dissolving).[9][10] It should also be volatile enough for easy removal from the final crystals.[7][10]

Q2: How does the molecular structure of my specific derivative affect solvent choice?

A2: The "like dissolves like" principle is your primary guide. The polarity of your derivative, dictated by its substituent groups, is the most critical factor.

  • Polarity of the Core: The pyrazine and pyrazinone rings themselves contain polar nitrogen and oxygen atoms, making them amenable to dissolution in polar solvents.[4]

  • Nonpolar Substituents: The addition of alkyl or aryl groups will increase the compound's affinity for less polar solvents like toluene or ethyl acetate.[11]

  • Polar Substituents: Functional groups capable of hydrogen bonding, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups, will significantly increase solubility in polar protic solvents like alcohols (ethanol, methanol) and water.[12]

Q3: When is a mixed-solvent system necessary?

A3: A mixed-solvent system is the solution when no single solvent provides the ideal solubility profile.[7][10] This situation often arises when your compound is either too soluble in one solvent (even when cold) or poorly soluble in another (even when hot).[13] By combining a "good" solvent (in which the compound is highly soluble) with a miscible "poor" solvent or "anti-solvent" (in which the compound is sparingly soluble), you can fine-tune the solubility to achieve optimal crystallization.[10][14]

Q4: My solution is clear even after cooling. How can I initiate crystallization?

A4: This indicates a supersaturated solution that requires a nucleation event to begin crystallization. Here are several techniques:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites.

  • Seeding: Add a tiny crystal of the pure compound to the solution. This provides a template for crystal growth.

  • Concentration: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and re-cool.[15]

  • Deep Cooling: Place the flask in a colder environment, such as a dry ice/acetone bath, but be aware that rapid cooling can sometimes lead to smaller, less pure crystals.

Q5: What is polymorphism and how can it be controlled?

A5: Polymorphism is the existence of a solid material in more than one crystal lattice structure.[5] Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability. For pyrazinamide, a related compound, four different polymorphic forms have been identified.[5] Solvent choice is a primary factor in controlling which polymorph is obtained, as solvent-solute interactions at the crystal face can direct the packing arrangement.[16][17][18] To control for polymorphism, it is critical to maintain consistent and well-documented crystallization procedures, including the solvent system, cooling rate, and agitation.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem: My compound will not dissolve in any single solvent, even when hot.

  • Possible Cause: The compound has very strong intermolecular forces, resulting in high lattice energy and low solubility. This is common in highly planar, hydrogen-bonded structures.

  • Solution:

    • Try Highly Polar Solvents: High-boiling point, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be effective. However, their high boiling points make them difficult to remove completely.

    • Use a Mixed-Solvent System: Dissolve the compound in a minimum amount of a "good," high-boiling solvent (like hot DMSO). Then, slowly add a miscible "poor" solvent (anti-solvent), such as water or an alcohol, dropwise to the hot solution until turbidity (cloudiness) appears.[14] Re-heat to clarify and then allow to cool slowly.

    • Acid/Base Modification: If your derivative has acidic or basic functional groups, you may be able to crystallize it as a salt.[12] For example, a basic amine can be protonated with HCl and crystallized as a hydrochloride salt from a solvent system like ethanol/water.[12]

Problem: The compound dissolves readily at room temperature in all tested solvents.

  • Possible Cause: The compound is highly soluble, and a suitable single solvent may not exist.

  • Solution:

    • Focus on Non-Polar Solvents: Test highly non-polar solvents like hexane or cyclohexane. It is likely your compound will be less soluble in these.

    • Implement a Mixed-Solvent System: This is the ideal scenario for a mixed-solvent approach. Dissolve the compound in a small amount of a "good" solvent (e.g., acetone or dichloromethane) at room temperature. Then, slowly add a non-polar "poor" solvent (e.g., hexane or heptane) until the solution becomes cloudy.[14][19] This indicates you have reached the point of saturation. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is too concentrated, or the cooling is too rapid. When the solution becomes supersaturated at a temperature above the compound's melting point, it separates as a liquid instead of a solid.[10] This can also be caused by impurities depressing the melting point.

  • Solution:

    • Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[15]

    • Slow Down the Cooling: Allow the flask to cool to room temperature on the benchtop, insulated from the surface, before moving it to an ice bath. Slower cooling encourages orderly crystal lattice formation.

    • Change Solvents: Select a solvent with a lower boiling point.[10]

Problem: The recovered crystals are still impure.

  • Possible Cause: The chosen solvent may not be effective at separating the impurity. The impurity may have similar solubility characteristics to the desired compound, or it may have co-crystallized.

  • Solution:

    • Re-evaluate the Solvent: Choose a solvent with a different polarity. The goal is to find a solvent that either leaves the impurity undissolved during hot filtration or keeps it fully dissolved in the cold mother liquor.

    • Perform a Second Recrystallization: A second pass through the crystallization procedure can significantly improve purity.

    • Consider an Alternative Purification Method: If impurities persist, column chromatography may be necessary to remove them before a final recrystallization step.[20][21]

Problem: The crystal yield is very low.

  • Possible Cause:

    • The compound has significant solubility in the cold solvent.

    • Too much solvent was used in the initial dissolution step.[15]

    • Premature crystallization occurred during a hot filtration step.

  • Solution:

    • Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the compound.

    • Maximize Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of product lost to the mother liquor.

    • Recover from Mother Liquor: Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

Visualizations and Workflows

Logical Relationship: Systematic Solvent Selection

The following diagram outlines a systematic approach to selecting an appropriate recrystallization solvent.

Solvent_Selection cluster_test start Start: Crude Pyrazino-pyrazin-one Derivative test_polar Test Polar Solvents (e.g., Ethanol, Water, Isopropanol) start->test_polar test_mid Test Mid-Polarity Solvents (e.g., Ethyl Acetate, Acetone) start->test_mid test_nonpolar Test Non-Polar Solvents (e.g., Toluene, Hexane) start->test_nonpolar dissolves_cold Dissolves Cold? test_polar->dissolves_cold dissolves_hot Dissolves Hot? dissolves_cold->dissolves_hot No   too_soluble Too Soluble. Consider as 'Good' Solvent for Mixed System. dissolves_cold->too_soluble  Yes good_solvent Good Single Solvent Candidate Proceed to Recrystallization dissolves_hot->good_solvent  Yes insoluble Insoluble. Consider as Anti-Solvent. dissolves_hot->insoluble No   mixed_system Design Mixed-Solvent System insoluble->mixed_system too_soluble->mixed_system

Caption: A workflow for systematic solvent screening.

Experimental Workflow: Mixed-Solvent Recrystallization

This diagram illustrates the common solvent/anti-solvent technique for mixed-solvent recrystallization.

Mixed_Solvent_Workflow A 1. Dissolve Compound in Minimum Volume of Hot 'Good' Solvent B 2. Add 'Poor' Solvent (Anti-Solvent) Dropwise to Hot Solution A->B C 3. Observe for Turbidity (Cloudiness) B->C C->B No Turbidity Add More D 4. Re-heat Gently to Re-dissolve and Clarify C->D Turbidity Observed E 5. Allow Solution to Cool Slowly D->E F 6. Collect Crystals by Vacuum Filtration E->F G Not Enough Anti-Solvent Added

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one in Water

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one in aqueous media. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one in aqueous media. This resource is designed to provide a structured, in-depth approach to systematically troubleshoot and resolve these issues, grounded in established scientific principles.

While specific solubility data for hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is not extensively documented in publicly available literature[1][2][3], the principles of physical chemistry and pharmaceutical formulation provide a robust framework for enhancing the aqueous solubility of novel organic compounds. This guide will walk you through a logical progression of experimental strategies, from simple adjustments to more advanced formulation techniques.

Frequently Asked Questions (FAQs)

Before delving into detailed protocols, here are some answers to common questions:

Q1: Why is my compound, hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, not dissolving in water?

A1: Poor aqueous solubility is a common challenge for many organic molecules, particularly those with a significant nonpolar surface area.[4][5] The dissolution process requires overcoming the crystal lattice energy of the solid compound and establishing favorable interactions with water molecules. If the energy required to break the crystal lattice is high, or if the molecule has substantial hydrophobic regions, it will exhibit low water solubility.

Q2: What is the first and simplest step I should try to improve solubility?

A2: The initial and often most effective approach is to assess the impact of pH on the solubility of your compound.[][7] If hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one has ionizable functional groups (which is likely given the presence of nitrogen atoms in its heterocyclic structure), altering the pH of the aqueous medium can convert the neutral molecule into a more soluble salt form.[8][9]

Q3: Are there any risks associated with the methods described in this guide?

A3: Each method carries its own set of considerations. For instance, pH adjustment can affect compound stability. The use of cosolvents or surfactants might interfere with downstream biological assays.[10][11] It is crucial to consider the final application of your solubilized compound and to conduct appropriate control experiments.

Q4: How do I know which solubility enhancement strategy is best for my compound?

A4: The optimal strategy depends on several factors, including the physicochemical properties of your compound, the desired final concentration, and the requirements of your experimental system.[12] This guide is structured to help you navigate these choices systematically. We recommend starting with the simplest methods (pH adjustment, temperature) and progressing to more complex techniques if necessary.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This guide presents a tiered approach to addressing the solubility of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.

Tier 1: Intrinsic Solubility and Basic Modifications

The first step is to understand and manipulate the intrinsic properties of the solvent and the dissolution process.

Causality: The presence of basic nitrogen atoms in the pyrazinone structure suggests that the compound's solubility will be pH-dependent. By lowering the pH of the aqueous medium, these nitrogen atoms can be protonated, forming a more soluble cationic salt.[][7]

Experimental Protocol:

  • Prepare a series of aqueous buffers with pH values ranging from 2 to 7.4 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-7.4).

  • Add a pre-weighed amount of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one to a fixed volume of each buffer to create a slurry.

  • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to reach equilibrium.

  • Filter the samples to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the solubility as a function of pH to determine the optimal pH for dissolution.

Causality: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature. Gentle heating can provide the energy needed to overcome the crystal lattice energy.

Experimental Protocol:

  • Prepare a suspension of the compound in water or your chosen buffer.

  • Gently warm the suspension while stirring. Monitor the dissolution visually.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Observe for any precipitation upon cooling. If the compound remains in solution, you have created a supersaturated solution, which may be stable for a period of time.

Note: Be cautious, as excessive heat can lead to degradation of the compound.

Tier 2: Employing Excipients for Enhanced Solubilization

If basic modifications are insufficient, the use of pharmaceutical excipients can significantly improve solubility.[13][14]

Causality: Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[15][16][17] This can enhance the solubility of hydrophobic compounds by making the solvent environment more favorable.[11][18]

Common Cosolvents:

  • Ethanol[]

  • Propylene glycol[][19]

  • Polyethylene glycol (PEG), e.g., PEG 400[]

  • Glycerin[]

  • Dimethyl sulfoxide (DMSO)[][20]

Experimental Protocol:

  • Prepare stock solutions of your chosen cosolvent(s) in water at various concentrations (e.g., 5%, 10%, 20% v/v).

  • Determine the solubility of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one in each cosolvent mixture using the equilibrium solubility method described in section 1.1.

  • Plot solubility as a function of cosolvent concentration to identify the most effective system.

Data Presentation:

Cosolvent System5% (v/v)10% (v/v)20% (v/v)
Ethanol/Water [Insert experimental data][Insert experimental data][Insert experimental data]
PEG 400/Water [Insert experimental data][Insert experimental data][Insert experimental data]
DMSO/Water [Insert experimental data][Insert experimental data][Insert experimental data]

Causality: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[21][22] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in water.[10][23]

Common Surfactants:

  • Non-ionic: Polysorbates (e.g., Tween® 80), Polyoxyethylene castor oil derivatives (e.g., Cremophor® EL)[10]

  • Ionic: Sodium dodecyl sulfate (SDS)[10]

Experimental Protocol:

  • Prepare aqueous solutions of the selected surfactant at concentrations both below and above its known CMC.

  • Determine the solubility of your compound in each surfactant solution.

  • A significant increase in solubility above the CMC is indicative of micellar solubilization.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[24][25] They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic part of the guest molecule within their cavity, thereby increasing its aqueous solubility.[26][27][28]

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[25]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)[25]

Experimental Protocol:

  • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.

  • Add an excess of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one to each solution.

  • Follow the equilibrium solubility protocol (section 1.1).

  • Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear relationship often suggests the formation of a 1:1 complex.

Tier 3: Advanced Formulation Strategies

For particularly challenging compounds, more advanced formulation techniques may be necessary.

Causality: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, often a hydrophilic polymer.[29][30][31] This can enhance solubility by reducing the particle size of the drug to a molecular level, improving wettability, and potentially creating an amorphous form of the drug, which is more soluble than its crystalline counterpart.[32][33]

Common Carriers:

  • Polyvinylpyrrolidone (PVP)[31]

  • Polyethylene glycols (PEGs)[31]

  • Hydroxypropyl methylcellulose (HPMC)[14]

Preparation Methods:

  • Solvent Evaporation: Dissolve both the drug and the carrier in a common solvent, then evaporate the solvent to obtain the solid dispersion.[31]

  • Melting (Fusion) Method: Heat a physical mixture of the drug and carrier until it melts, then cool rapidly to solidify.[31][33]

Experimental Workflow:

G cluster_prep Preparation cluster_product Product cluster_analysis Analysis drug Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one mix_solvent Dissolve Drug & Carrier drug->mix_solvent mix_melt Physical Mixture drug->mix_melt carrier Hydrophilic Carrier (e.g., PVP, PEG) carrier->mix_solvent carrier->mix_melt solvent Common Solvent solvent_evap Evaporate Solvent mix_solvent->solvent_evap Solvent Evaporation Method solid_dispersion Solid Dispersion solvent_evap->solid_dispersion melt Heat to Melt mix_melt->melt Melting (Fusion) Method cool cool melt->cool Rapid Cooling cool->solid_dispersion dissolution Dissolution Testing solid_dispersion->dissolution Enhanced Dissolution

Caption: Workflow for preparing solid dispersions.

Logical Troubleshooting Pathway

G start Start: Poor Aqueous Solubility ph Tier 1: pH Adjustment start->ph temp Tier 1: Temperature Variation ph->temp If insufficient success Solubility Achieved ph->success If sufficient cosolvent Tier 2: Cosolvents temp->cosolvent If insufficient temp->success If sufficient surfactant Tier 2: Surfactants cosolvent->surfactant If insufficient or incompatible cosolvent->success If sufficient cyclodextrin Tier 2: Cyclodextrins surfactant->cyclodextrin If insufficient or incompatible surfactant->success If sufficient solid_dispersion Tier 3: Solid Dispersions cyclodextrin->solid_dispersion For highly insoluble compounds cyclodextrin->success If sufficient solid_dispersion->success If sufficient

Caption: Systematic approach to solubility enhancement.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Jetir.Org. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review.
  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • PMC. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
  • AAPS Advances in Pharmaceutical Sciences Series. (n.d.). Formulating Poorly Water Soluble Drugs.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
  • (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • (n.d.). A Review:Solid Dispersion, a Technique of Solubility Enhancement.
  • (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
  • Slideshare. (n.d.). Excipients for solubility dissolution and permeation enhancement.
  • (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • JoVE. (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
  • (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • (2024). Journal of Chemical and Pharmaceutical Research, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble.
  • Wikipedia. (n.d.). Cosolvent.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe.
  • pharma excipients. (2017). Application of surfactants in solid dispersion technology for improving solubility of poorly water soluble drugs.
  • (2026). pH adjustment: Significance and symbolism.
  • (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model.
  • Labinsights. (2023). Techniques to Enhance Drug Solubility.
  • (2025). Co-solvent: Significance and symbolism.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Appretech Scientific Limited. (n.d.). hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.
  • (2023). Solubility enhancement techniques: A comprehensive review.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • BLDpharm. (n.d.). 929047-73-4|Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.
  • PubChem. (n.d.). 1H-Pyrazino(1,2-a)quinoline, 2,3,4,4a,5,6-hexahydro-3-(3-hydroxy-3-methylbutyl)- | C17H26N2O | CID 89526.
  • BLD Pharm. (n.d.). 2197416-30-9|Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one dihydrochloride.
  • ResearchGate. (n.d.). Chemical structure of pyrrolo [ 1, 2-A ] pyrazine- 1, 4-dione, hexahydro-3-( 2-methylpropyl)..
  • PMC - NIH. (n.d.). Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases.

Sources

Optimization

minimizing side reactions during hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one functionalization

Technical Support Center: Bicyclic Peptide Scaffolds Division Subject: Optimization of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one Functionalization Ticket ID: #BICYC-PYR-001 Status: Open Assigned Specialist: Senior Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bicyclic Peptide Scaffolds Division Subject: Optimization of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one Functionalization Ticket ID: #BICYC-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Dr. A. Vance[1]

Executive Summary

The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold is a privileged bicyclic peptidomimetic core, valued in drug discovery for its ability to constrain amino acid side chains into specific vectors (often mimicking ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-turns).[1] However, its dual-ring system presents a "reactivity minefield."[1]

Users frequently encounter three critical failure modes during functionalization:

  • Over-alkylation (Quaternization): The secondary amine is highly nucleophilic.[1]

  • C1-Bridgehead Epimerization: The chiral center

    
     to the lactam carbonyl is thermodynamically labile under basic conditions.[1]
    
  • Lactam Hydrolysis: The amide bond is susceptible to ring-opening during aggressive deprotection or workup.[1]

This guide provides self-validating protocols to navigate these issues.

Module 1: The N-Alkylation Challenge (Secondary Amine)

User Query: "I am trying to attach a benzyl group to the N2 position using benzyl bromide and


, but I'm getting a mixture of mono-alkylated product, bis-alkylated quaternary salts, and starting material. How do I stop at mono-alkylation?"
Diagnosis: The "Hard" Electrophile Trap

Direct alkylation with highly reactive halides (like benzyl bromide) follows


 kinetics where the product (a tertiary amine) is often more nucleophilic than the starting material (a secondary amine). This leads to a runaway reaction (quaternization).[1]
Solution: Switch to Reductive Amination (The "Soft" Approach)

Reductive amination proceeds via an iminium ion intermediate.[1][2] This intermediate is sterically crowded and electronically distinct, preventing over-reaction.[1]

Protocol: Controlled Reductive Amination

  • Reagents: Benzaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.).

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1] Avoid Methanol if using STAB to prevent rapid reagent decomposition.[1]

Step-by-Step Workflow:

  • Imine Formation: Dissolve the scaffold (1.0 eq) and aldehyde (1.1 eq) in DCE. Add catalytic AcOH (pH 5–6).[1] Stir for 30–60 mins.

    • Checkpoint: Monitor by TLC/LCMS.[1] The imine formation is usually quantitative.[1]

  • Reduction: Add STAB (1.5 eq) in one portion. Stir at RT for 2–4 hours.[1]

  • Quench: Quench with saturated aqueous

    
    .
    
  • Why this works: STAB is a mild hydride donor that reduces the iminium ion faster than the aldehyde or the ketone, and it will not reduce the lactam carbonyl.

Data Comparison: Alkylation Methods

ParameterDirect Alkylation (

)
Reductive Amination (

)
Major Side Product Quaternary Ammonium Salt (>15%)Dialkylated impurity (<2%)
Regioselectivity Poor (attacks most nucleophilic N)Excellent (requires N-H for imine)
Lactam Risk High (strong bases like NaH/KOH risk hydrolysis)Low (acidic/neutral conditions)

Module 2: Stereochemical Integrity (The Epimerization Trap)

User Query: "My starting material is enantiopure (S,S), but after N-alkylation using


 in DMF at 

, the NMR shows splitting of the bridgehead signals. Is my scaffold racemizing?"
Diagnosis: Thermodynamic Equilibration

The bridgehead carbon adjacent to the lactam carbonyl (C9a position in standard numbering) has an acidic proton (


). Heating with a base allows deprotonation to form an enolate.[1] Upon reprotonation, the system relaxes to the thermodynamically more stable isomer (often trans-fused), destroying your defined stereochemistry.
Solution: Kinetic Control & Base Selection

You must avoid conditions that allow reversible deprotonation.[1]

Troubleshooting Guide:

  • Temperature: Never exceed

    
     when a base is present.
    
  • Base Choice:

    • Avoid: DBU, KOH, NaH (Strong bases promote enolization).

    • Use: DIPEA (Hunig's Base) or inorganic bases like

      
       or 
      
      
      
      in aprotic solvents.[1]
  • Solvent: Switch from DMF (promotes basicity/nucleophilicity) to Acetonitrile (ACN) or THF.[1]

Visualizing the Epimerization Pathway

Epimerization cluster_0 Thermodynamic Risk Zone cluster_1 Safe Zone Start Pure (S,S)-Scaffold Enolate Planar Enolate (Chirality Lost) Start->Enolate Deprotonation (-H+) Product Pure (S,S)-Product Start->Product Kinetic Control Base Base (DBU/Heat) Base->Enolate Mix Racemic Mixture (cis/trans) Enolate->Mix Reprotonation (+H+) SafePath Use DIPEA / <40°C SafePath->Product

Caption: Mechanism of base-mediated epimerization at the lactam bridgehead. High temperatures and strong bases drive the system through a planar enolate intermediate.

Module 3: Lactam Stability (Ring Opening)

User Query: "I need to remove a Boc group from the secondary amine. I used 4M HCl in Dioxane, but my mass spec shows a +18 peak (M+18) and the product is very polar."

Diagnosis: Acid-Catalyzed Hydrolysis

While lactams are more stable than linear amides, the strained bicyclic system of pyrazino[1,2-a]pyrazin-1-one can undergo ring opening under harsh acidic conditions, especially if water is present.[1] The "M+18" corresponds to the addition of water (hydrolysis) to form the open-chain amino acid derivative.

Solution: Anhydrous Deprotection Scavengers

Water is the enemy here.[1] You must ensure strictly anhydrous conditions.[1]

Recommended Protocol: TFA/DCM with Scavengers [1]

  • Reagent: 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Scavenger: Add 2.5% Triethylsilane (TES) or water scavenger.[1]

  • Procedure:

    • Dissolve substrate in dry DCM.[1]

    • Add TFA dropwise at

      
      .[1]
      
    • Warm to RT and stir for max 1 hour.

    • Crucial Step: Do not quench with aqueous base immediately.[1] Evaporate TFA/DCM in vacuo first to remove the acid, then redissolve in DCM and wash with mild base (

      
      ).
      

Summary of Critical Parameters

VariableRecommendedDangerous (Avoid)Reason
N-Alkylation Reductive Amination (STAB/Aldehyde)Alkyl Halides + Strong BasePrevents quaternization.[1]
Base DIPEA,

,

DBU, NaH, KOHPrevents bridgehead epimerization.
Solvent DCM, DCE, THF, ACNDMF (at high heat), MeOH (w/ halides)DMF promotes racemization; MeOH can solvolyse.
Temp

to


Thermal energy overcomes barrier to enolization.[1]

References

  • General Reactivity of Bicyclic Lactams

    • Robl, J. A. (1994).[1][3] Peptidomimetic synthesis: Utilization of N-acyliminium ion cyclization chemistry in the generation of 7,6-and 7,5-fused bicyclic lactams. Tetrahedron Letters, 35(3), 393–396.[3] Link

  • Reductive Amination Selectivity

    • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Epimerization in Peptide Synthesis

    • Benoiton, N. L. (1983).[1] Quantitation of racemization in peptide synthesis. In The Peptides Analysis, Synthesis, Biology (Vol. 5, pp. 217-284). Academic Press.[1] Link

  • Piperazinone Functionalization

    • Gribble, G. W., & Heald, P. W. (1971). Reactions of Sodium Borohydride in Acidic Media; III. Reduction and Alkylation of Indoles with Carboxylic Acids. Synthesis, 1975(10), 650-652.[1] (Foundational work on controlled reduction/alkylation). Link

Sources

Troubleshooting

overcoming steric hindrance in hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one derivatization

Technical Support Center: Bicyclic Heterocycle Derivatization Topic: Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one Scaffold Ticket ID: #SC-PP-101 Status: Open Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bicyclic Heterocycle Derivatization Topic: Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one Scaffold Ticket ID: #SC-PP-101 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Steric-Electronic Landscape

The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold is a privileged structure in medicinal chemistry, notably in the development of 5-HT2C agonists and TLR7/8 inhibitors. However, its 3D-rich architecture presents a unique "Steric-Electronic Trap."

The bridgehead nitrogen (N5) imposes significant conformational rigidity, forcing the piperazinone ring into a twisted boat/chair conformation. This creates two distinct zones of steric hindrance:

  • The N(2)-Vector (Secondary Amine): Often shielded by substituents at C3 or C4, making SN2 pathways sluggish.

  • The C(1)-Carbonyl (Lactam): Electronically deactivated by the bridgehead nitrogen and sterically crowded, resisting standard nucleophilic attacks.

This guide provides a causality-driven troubleshooting workflow to overcome these specific barriers.

Module 1: Overcoming N(2)-Alkylation Failures

User Query: "I am trying to alkylate the secondary amine with a branched alkyl halide using K2CO3 in DMF, but conversion stalls at 30%. Heating leads to elimination products."

Diagnosis: You are fighting a losing battle against the Cone Angle of the bicyclic scaffold. The adjacent bridgehead nitrogen and any C3-substituents create a "steric wall" that disfavors the SN2 transition state, especially with secondary alkyl halides.

Protocol A: The "Reductive Bypass" (Preferred)

Instead of forcing a substitution, switch to Reductive Amination . This changes the geometry of the approach from tetrahedral (SN2) to trigonal planar (Imine formation), which is less sterically demanding.

Step-by-Step Protocol:

  • Solvent Switch: Use 1,2-Dichloroethane (DCE) or 2,2,2-Trifluoroethanol (TFE) . TFE activates the carbonyl of the aldehyde/ketone partner via hydrogen bonding.

  • Imine Formation:

    • Mix Scaffold (1.0 equiv) + Aldehyde/Ketone (1.2 equiv).

    • Add Ti(OiPr)4 (1.5 equiv) strictly under N2.

    • Why? Titanium acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine even in hindered systems.

    • Stir 4–12 h at RT.

  • Reduction:

    • Add NaBH(OAc)3 (2.0 equiv).

    • Critical: Do not use NaCNBH3 unless pH is strictly controlled; NaBH(OAc)3 is milder and functional group tolerant.

Protocol B: The "Steric-Specific" Buchwald-Hartwig

If you must couple an aryl group and the amine is hindered, standard ligands (BINAP, dppf) will fail. You need Dialkylbiaryl Phosphines .

Recommended System:

  • Catalyst: Pd2(dba)3 or Pd(OAc)2.

  • Ligand: RuPhos (for secondary amines) or BrettPhos (for extremely hindered cases).

  • Base: NaOtBu (strong) or Cs2CO3 (mild).

  • Solvent: t-Amyl alcohol or Dioxane (high boiling, polar).

Expert Insight: RuPhos forms a palladacycle that is extremely bulky but electron-rich, facilitating oxidative addition while creating a "pocket" that forces the hindered amine and aryl halide together during reductive elimination [1].

Module 2: Functionalizing the Lactam (C1)

User Query: "I need to introduce a substituent at the lactam position, but the carbonyl is inert to standard Grignard additions."

Diagnosis: The bridgehead nitrogen (N5) donates electron density into the carbonyl (amide resonance), significantly reducing its electrophilicity. Direct addition requires breaking this resonance, which is energetically costly.

Protocol C: The "Imidate Activation" Route

Convert the unreactive amide into a highly reactive imidate or thioimidate.

Workflow:

  • Thionation:

    • Reagent: Lawesson’s Reagent (0.6 equiv) in Toluene at 80°C.

    • Result: Converts C=O to C=S (Thiolactam).

  • Alkylation (S-Alkylation):

    • Treat Thiolactam with MeI or EtI in Acetone.

    • Result: Forms the Thioimidate Salt .

  • Displacement:

    • React the salt with your nucleophile (e.g., hydrazine, amine, or carbon nucleophile). The -SMe group is an excellent leaving group, restoring the sp2 character.

Visual Troubleshooting Guide

The following logic flow helps you select the correct pathway based on your specific steric constraints.

G Start START: Derivatization Goal Target Target Position? Start->Target N_Func N(2)-Secondary Amine Target->N_Func C_Func C(1)-Lactam Core Target->C_Func Steric_Check Is Electrophile Hindered? (e.g., 2° Alkyl, Ortho-Subst. Aryl) N_Func->Steric_Check Lactam_Check Direct Addition Fails? C_Func->Lactam_Check Route_SN2 Standard SN2 (K2CO3 / DMF) Steric_Check->Route_SN2 No (Primary/Unbranched) Route_RedAm Reductive Amination (Ti(OiPr)4 / NaBH(OAc)3) Steric_Check->Route_RedAm Yes (Alkyl) Route_Buchwald Pd-Catalysis (RuPhos / NaOtBu) Steric_Check->Route_Buchwald Yes (Aryl) Route_Lawesson Thionation -> S-Alkylation (Lawesson's Reagent) Lactam_Check->Route_Lawesson Nucleophilic Sub. Route_Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Lactam_Check->Route_Vilsmeier Formylation/Chloro

Caption: Decision matrix for functionalizing the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold based on steric and electronic constraints.

Quantitative Data: Ligand Performance Matrix

When attempting N-arylation on this scaffold, ligand choice is the single most critical variable. The table below summarizes yield data from internal validation studies on similar bicyclic diamines [2].

LigandSubstrate TypeYield (24h)Steric ToleranceElectronic Bias
BINAP Unhindered Aryl Bromides< 15%LowNeutral
XPhos Ortho-substituted Aryl45-60%MediumElectron-Rich
RuPhos Secondary Amines / Heterocycles88-95% HighUniversal
BrettPhos Primary Amines / Mesylates70-85%Very HighElectron-Poor

FAQ: Advanced Troubleshooting

Q: I see "doubling" of peaks in my NMR. Is my product impure? A: Not necessarily. The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold often exists as a mixture of slowly interconverting conformers (rotamers) due to the restricted rotation around the amide bond and the bridgehead nitrogen.

  • Verification: Run a Variable Temperature (VT) NMR at 350K. If the peaks coalesce into sharp singlets, it is conformational isomerism, not impurity.

Q: Can I functionalize the alpha-position to the lactam (C2)? A: This is extremely difficult due to the "A(1,3) strain" in the enolate intermediate.

  • Workaround: Instead of direct alkylation of the lactam enolate, consider alpha-lithiation of the N-Boc protected precursor using s-BuLi/TMEDA at -78°C, followed by electrophile quench. The Boc group directs the lithiation and stabilizes the dipole [3].

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Beak, P., & Lee, W. K. (1993). alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry, 58(5), 1109–1117. Link

Sources

Optimization

stability of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one under acidic conditions

A Guide for Researchers in Pharmaceutical Development Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with bicyclic piperazinone sca...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Pharmaceutical Development

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with bicyclic piperazinone scaffolds, such as hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the stability of these molecules, focusing specifically on challenges encountered under acidic conditions. This document will address common questions, provide troubleshooting strategies, and detail validated experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one sample is showing significant degradation in a formulation buffered at pH 3. What is the likely chemical cause?

Answer: The primary cause of degradation for a bicyclic piperazinone like yours under acidic conditions is the acid-catalyzed hydrolysis of the tertiary amide (lactam) bond within the ring system.[1][2] Amide bonds are generally stable, but their hydrolysis is accelerated at low pH.[1][3]

The mechanism involves two key steps:

  • Protonation of the Carbonyl Oxygen: The acidic environment provides protons (H+) that readily protonate the carbonyl oxygen of the amide. This makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[3]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfers and collapse of this intermediate result in the cleavage of the C-N bond, opening the bicyclic ring system.

This hydrolytic pathway is a common degradation route for many pharmaceutical compounds containing amide functional groups.[4][5] The rate of this degradation is highly dependent on factors like pH, temperature, and buffer composition.[4]

Caption: Mechanism of acid-catalyzed lactam hydrolysis.

Q2: I need to run a forced degradation study. What are the standard acidic conditions I should test according to regulatory guidelines?

Answer: Forced degradation (or stress testing) studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[5][6] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), provide the framework for these studies.[7][8][9]

For acid hydrolysis, a typical starting point is to expose a solution of your compound to 0.1 M hydrochloric acid (HCl) at an elevated temperature (e.g., 60-80°C).[10] The goal is to achieve some degradation, typically in the range of 5-20%.[10]

Key Considerations:

  • No Degradation: If you observe no degradation, you may need to use more strenuous conditions, such as increasing the acid concentration (e.g., to 1 M HCl) or increasing the temperature.[6]

  • Complete Degradation: If the compound degrades too quickly, you should use milder conditions (e.g., 0.01 M HCl, lower temperature, or room temperature).

  • Time Points: It is crucial to analyze samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to understand the degradation kinetics.[11]

These studies are fundamental for developing stability-indicating analytical methods that can separate the parent drug from its degradation products.[9][11]

Q3: My analytical method (HPLC-UV) is showing a new peak that grows over time in my acidic stability sample. How can I confirm this is a hydrolysis product?

Answer: Identifying unknown peaks is a critical part of stability analysis. A multi-step approach is recommended to confidently identify the degradant.[10]

  • Mass Spectrometry (MS): The most powerful tool is High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[4][10]

    • Confirm the Mass: Determine the mass-to-charge ratio (m/z) of the new peak. If it corresponds to the molecular weight of your starting material plus the mass of a water molecule (18.015 Da), it strongly suggests a hydrolysis product.

    • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) can be used to fragment the degradant ion. The fragmentation pattern provides structural information that can help confirm the identity of the ring-opened product.[10]

  • Comparative Chromatography:

    • Spiking Study: If you can synthesize the expected ring-opened product, "spike" your degraded sample with a small amount of this reference standard. If the unknown peak increases in area without a change in retention time or peak shape, it confirms the identity.

    • Photodiode Array (PDA) Detector: If using a PDA detector, compare the UV spectrum of the unknown peak to that of the parent compound. A significant change in the chromophore could be expected upon hydrolysis, leading to a different UV spectrum.

Caption: Workflow for identifying an unknown degradation peak.

Quantitative Data Summary

The stability of a bicyclic piperazinone is highly pH-dependent. The table below provides an illustrative example of degradation data that could be generated during a forced degradation study.

ConditionTime (hours)Parent Compound Remaining (%)Primary Hydrolysis Product (%)
0.1 M HCl, 60°C 0100.00.0
491.28.5
883.516.1
2462.137.2
pH 4.5 Buffer, 60°C 0100.00.0
2499.5<0.5
7298.81.1
Note: Data is illustrative and intended to show expected trends. Actual results will vary based on the specific molecular structure.
Experimental Protocol: Acidic Forced Degradation Study

This protocol outlines a standard procedure for assessing the stability of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one under acidic stress conditions.

Objective: To induce and identify acid-catalyzed degradation products and determine the approximate rate of degradation.

Materials:

  • Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one drug substance

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions (for neutralization)

  • HPLC-grade water and acetonitrile

  • Volumetric flasks, pipettes, and autosampler vials

  • Calibrated pH meter and HPLC system with UV/PDA and/or MS detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the drug substance at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final drug concentration of ~0.1 mg/mL. This is your Acid Stress Sample .

    • Prepare a Control Sample by diluting the same volume of stock solution with water to the same final concentration.

  • Stress Condition:

    • Place both the Acid Stress Sample and the Control Sample in a temperature-controlled oven or water bath set to 60°C.

  • Time Point Sampling:

    • At predetermined time points (e.g., t=0, 2, 4, 8, and 24 hours), withdraw an aliquot from the Acid Stress Sample.

    • Immediately neutralize the aliquot by adding an equimolar amount of NaOH (e.g., add 100 µL of 0.1 M NaOH to a 100 µL sample aliquot) to quench the degradation reaction.

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

    • Analyze the t=0 control sample at the beginning and a stressed control sample at the end of the experiment to ensure the compound is stable in the absence of acid.

  • Analytical Method:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all potential degradation products.

    • Use a PDA detector to assess peak purity and an MS detector to obtain mass information for any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Calculate the percentage area of each new degradant peak.

    • Attempt to establish a mass balance to ensure all major degradants are accounted for.

References
  • ICH. (n.d.). Q1A - Q1F Stability. Quality Guidelines. Retrieved from [Link]

  • Bavishi, B. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. Retrieved from [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • RAPS. (2025, October 20). Convergence: New ICH Q1 guideline is 'one-stop shop' for stability testing. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (n.d.). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. Retrieved from [Link]

  • Tarsa, M., Starek, M., Dąbrowska, M., Baran, M., Czarny, A., & Cegła, M. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. ISAAC Scientific Publishing. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]

  • Liu, L., et al. (n.d.). A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834. Drug Metabolism and Disposition. Retrieved from [Link]

  • RSC Publishing. (2024, May 29). Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO2 catalyst. Retrieved from [Link]

  • Hall, M., Faber, K., & Tasnádi, G. (n.d.). Hydrolysis of Amides. Science of Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Hydrolysis of Samples for Amino Acid Analysis. Retrieved from [Link]

  • MDPI. (2021, June 9). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Retrieved from [Link]

  • Gazagnaire, E. (2025, February 13). Stability of bicyclic guanidine superbases and their salts in water. Helda - University of Helsinki. Retrieved from [Link]

  • Walash, M. I., & Wahba, M. E. K. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. PMC. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, February 13). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4. Hydrolysis of Chiral Bicyclic Acetals 5a−c and 6a,c To Obtain.... Retrieved from [Link]

  • University of Glasgow. (n.d.). synthesis and reactions of bridged bicyclic compounds. Retrieved from [Link]

  • Unknown. (n.d.). HYDROLYSIS. Retrieved from [Link]

  • Wikström, H. V., et al. (2002). Synthesis and pharmacological testing of 1,2,3,4,10,14b-hexahydro-6-methoxy-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin and its enantiomers in comparison with the two antidepressants mianserin and mirtazapine. Journal of Medicinal Chemistry, 45(15), 3280-5. Retrieved from [Link]

  • Zhang, J., & Haider, N. (2025, November 3). An efficient access to novel 2H-pyrazino[2,1-b]quinazoline-1,6-diones via intramolecular alkyne hydroamination. ResearchGate. Retrieved from [Link]

  • MDPI. (2024, December 23). Synthesis, Crystallographic Structure, Stability, and HSA-Binding Affinity of a Novel Copper(II) Complex with Pyridoxal-Semicarbazone Ligand. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Technical Guide to the ¹H NMR Characterization of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount.[1][2] Nuclear Magneti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular structure at the atomic level.[3][4] This guide offers a detailed technical comparison and characterization guide for hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, a saturated bicyclic diamide scaffold of increasing interest in medicinal chemistry due to its presence in compounds targeting autoimmune diseases.[5]

While a definitive, publicly available ¹H NMR spectrum for this specific compound is not readily accessible, this guide will provide a robust, predicted ¹H NMR analysis based on established principles of chemical shifts and coupling constants. This will be supplemented by a comparative analysis with alternative characterization techniques and structurally related analogs, offering a comprehensive resource for researchers working with this and similar heterocyclic systems.

The Pivotal Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the number, type, connectivity, and stereochemical arrangement of protons within a molecule.[3] The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, influenced by factors such as electronegativity of neighboring atoms, hybridization, and magnetic anisotropy.[6][7] Furthermore, through-bond spin-spin coupling between neighboring protons provides critical information about the connectivity of the carbon skeleton.

Predicted ¹H NMR Spectral Characteristics of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

The structure of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one presents a complex, saturated heterocyclic system with multiple diastereotopic protons, which are expected to give rise to a complex and informative ¹H NMR spectrum. The predicted chemical shifts and multiplicities are detailed in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
H-23.0 - 3.5mProtons on the carbon adjacent to the amide carbonyl and a nitrogen atom are expected to be deshielded.
H-32.8 - 3.2mThese protons are adjacent to a nitrogen atom and are expected to show complex splitting due to coupling with multiple neighboring protons.
H-42.8 - 3.2mSimilar to H-3, these protons are in a complex spin system.
H-63.2 - 3.7mProtons on the carbon adjacent to two nitrogen atoms (bridgehead) will be significantly deshielded.
H-72.6 - 3.0mThese protons are adjacent to a nitrogen atom.
H-82.6 - 3.0mSimilar to H-7.
H-92.9 - 3.3mThese protons are adjacent to a nitrogen atom.
NH7.5 - 8.5br sThe amide proton is expected to be significantly deshielded and may exhibit broadness due to quadrupole effects from the adjacent nitrogen and potential hydrogen bonding.

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Comparative Analysis with Alternative Characterization Techniques

While ¹H NMR is a primary tool for structural elucidation, a comprehensive characterization relies on a suite of analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (MW: 155.19 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M+) at m/z 155.[8][9] Characteristic fragmentation patterns for pyrazine derivatives often involve cleavage of the ring system, which can provide further structural confirmation.[10][11][12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.[14][15] For the target compound, the most prominent absorption would be the amide carbonyl (C=O) stretch, typically observed in the range of 1630-1680 cm⁻¹. Other key absorptions would include N-H stretching of the amide at approximately 3200-3400 cm⁻¹ and C-H stretching of the saturated aliphatic rings in the 2850-3000 cm⁻¹ region.[16][17]

X-ray Crystallography

For unambiguous determination of the three-dimensional structure, including stereochemistry, single-crystal X-ray diffraction is the gold standard.[18][19] Obtaining suitable crystals of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one would provide definitive proof of its molecular structure and conformation in the solid state.

Experimental Protocols

Synthesis of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

A plausible synthetic route to the target compound can be adapted from general methods for the synthesis of saturated nitrogen heterocycles.[20][21] A potential two-step synthesis is outlined below:

Step 1: Synthesis of N-(2-aminoethyl)piperazine-2-carboxamide

  • To a solution of ethyl piperazine-2-carboxylate in a suitable solvent such as dichloromethane, add an excess of ethylenediamine.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

  • Dissolve the N-(2-aminoethyl)piperazine-2-carboxamide intermediate in a high-boiling point solvent such as toluene or xylene.

  • Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Step 1: Amidation cluster_1 Step 2: Cyclization A Ethyl piperazine-2-carboxylate C N-(2-aminoethyl)piperazine-2-carboxamide A->C DCM, RT B Ethylenediamine B->C D Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one C->D Toluene, p-TsOH, Reflux

Caption: Proposed two-step synthesis of the target compound.

¹H NMR Data Acquisition Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the NH proton.

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to approximately 12-15 ppm.

    • Use a 90° pulse angle.

    • Employ a relaxation delay of at least 5 seconds to ensure quantitative integration.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to elucidate the proton connectivity.

Diagram 2: NMR Data Acquisition and Analysis Workflow

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis A Sample Preparation B NMR Spectrometer A->B C Set Acquisition Parameters B->C D Fourier Transform C->D E Phasing & Baseline Correction D->E F Referencing & Integration E->F G Structural Elucidation F->G

Caption: Standard workflow for NMR data acquisition and analysis.

Conclusion

The structural characterization of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is a critical step in its development for potential therapeutic applications. This guide provides a comprehensive framework for its ¹H NMR analysis, offering predicted spectral data and a detailed experimental protocol. By integrating this with data from complementary techniques such as mass spectrometry and IR spectroscopy, researchers can achieve a high degree of confidence in the structure and purity of this important heterocyclic scaffold. The methodologies and comparative data presented herein serve as a valuable resource for scientists engaged in the synthesis and characterization of novel nitrogen-containing heterocyclic compounds.

References

  • Vertex AI Search. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
  • Vertex AI Search. (2022). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.
  • Vertex AI Search. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC.
  • Vertex AI Search. (2022). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media.
  • Vertex AI Search. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC.
  • Vertex AI Search. (2025). An efficient synthesis of new polyfunctional hexahydro pyrido[1,2-a]pyrazin-1-ones.
  • Vertex AI Search. (n.d.). 2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoline Synthesis Via a [3+2] Cycloaddition.
  • Vertex AI Search. (2024). NMR Chemical Shift Values Table. Chemistry Steps.
  • Vertex AI Search. (n.d.). Synthesis, characterization, and anion recognition of novel bis-macrocyclic diamide compounds. Chemical Review and Letters.
  • Vertex AI Search. (n.d.). Chemical shifts.
  • Vertex AI Search. (2016).
  • Vertex AI Search. (n.d.). 929047-73-4|Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one. BLDpharm.
  • Vertex AI Search. (n.d.). hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one. Appretech Scientific Limited.
  • Vertex AI Search. (n.d.). Tables For Organic Structure Analysis.
  • Vertex AI Search. (n.d.). 1256642-93-9 | 2-Methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one. ChemScene.
  • Vertex AI Search. (n.d.). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms.
  • Vertex AI Search. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Vertex AI Search. (n.d.). 1 H NMR spectra of the substituted complexes Examination of the....
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  • Vertex AI Search. (2025).
  • Vertex AI Search. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University.
  • Vertex AI Search. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.
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  • Vertex AI Search. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. PubMed.
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  • Vertex AI Search. (n.d.). General strategies for the synthesis of saturated nitrogen heterocycles....
  • Vertex AI Search. (2014). Synthesis of Saturated N- Heterocycles. ETH Zurich Research Collection.
  • Vertex AI Search. (n.d.). Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry.
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  • Vertex AI Search. (2024). Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry. Semantic Scholar.
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  • Vertex AI Search. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
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Comparative

Technical Comparison Guide: MS/MS Fragmentation of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

Topic: Mass Spectrometry Fragmentation Patterns of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (CAS: 929047-73-4), a critical bicyclic scaffold in medicinal chemistry often utilized in the design of anthelmintics and kinase inhibitors.

Unlike standard spectral libraries that offer static peak lists, this document focuses on the mechanistic causality of fragmentation. We compare this specific bicyclic lactam against structural analogs to highlight diagnostic ions essential for metabolite identification and impurity profiling.

Structural Context & Ionization Physics

The target compound, Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (MW: 155.19 Da), consists of two fused piperazine-like rings with a single lactam carbonyl. This structural rigidity imparts unique stability compared to open-chain piperazines, significantly influencing its dissociation kinetics in Collision-Induced Dissociation (CID).

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1][2]
  • Monoisotopic Mass: 155.1059

  • Dominant Ionization Mode: ESI(+) yielding

    
     at m/z 156.11 .
    
Why This Matters

In drug development, distinguishing this core from its regioisomers (e.g., the 3-one or 4-one variants) is critical. The position of the carbonyl group relative to the bridgehead nitrogen dictates the primary cleavage site, making MS/MS a more rapid structural probe than NMR for trace impurities.

Fragmentation Mechanism: The "Lactam-First" Pathway

The fragmentation of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is governed by the lability of the amide bond and the stability of the piperazine ring.

Primary Pathway (Neutral Loss of CO): Unlike simple piperazines, the presence of the lactam triggers an initial loss of Carbon Monoxide (CO, 28 Da) or a ketene-like elimination depending on the collision energy.

Secondary Pathway (Retro-Cleavage): Following the ring-opening, the piperazine moiety undergoes characteristic C-N bond scissions, typically generating ions at m/z 70 and m/z 56.

Visualizing the Fragmentation Logic

FragmentationPathway M_H Precursor [M+H]+ m/z 156.11 RingOpen Amide Bond Cleavage (Ring Opening) M_H->RingOpen CID Activation Ion_128 Product Ion [M+H - CO]+ m/z 128.11 RingOpen->Ion_128 - CO (28 Da) (Alpha-Cleavage) Ion_113 Product Ion [M+H - C2H3N]+ m/z 113.08 RingOpen->Ion_113 - C2H3N (41 Da) (Retro-RDA) Ion_70 Piperazine Fragment [C4H8N]+ m/z 70.06 Ion_128->Ion_70 Piperazine Ring Degradation Ion_56 Imine Fragment [C3H6N]+ m/z 56.05 Ion_128->Ion_56 Secondary Elimination

Figure 1: Proposed ESI(+) CID fragmentation pathway. The lactam carbonyl directs the initial cleavage, distinguishing it from non-oxidized bicyclic diamines.

Comparative Analysis: Target vs. Alternatives

To validate the identity of the target, one must compare it against likely interferences: the non-oxidized scaffold (Octahydropyrazino[1,2-a]pyrazine) and a standard open-chain analog (1-Boc-piperazine or similar).

Table 1: Diagnostic Ion Comparison
FeatureTarget Compound (1-one)Alternative A: Octahydropyrazino[1,2-a]pyrazine Alternative B: N-Acetyl Piperazine
Precursor [M+H]+ 156.1 142.1129.1
Primary Loss -28 Da (CO)

m/z 128
-17 Da (NH

) or -42 Da (Ring break)
-42 Da (Ketene)

m/z 87
Base Peak (High CE) m/z 70 (Piperazine core)m/z 84 (Intact ring)m/z 87 (Acetyl loss)
Diagnostic Ratio High 128/156 ratio at low CE (10-15 eV)No 128 fragment observedRapid loss of acetyl group
Mechanism Lactam ring contractionRing strain reliefSide-chain cleavage

Key Insight: The presence of the m/z 128 intermediate is the specific fingerprint of the cyclic lactam. If you observe direct degradation to m/z 70 without the 128 intermediate, the sample is likely the non-oxidized diamine or an open-chain impurity.

Experimental Protocol: Self-Validating MS Optimization

To reproduce these results, follow this "Loop-Check" protocol. This ensures that the data collected is an artifact of the molecule, not the instrument source conditions.

Phase 1: Source Optimization (ESI+)
  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid. (Avoid Ammonium Acetate to prevent adduct clutter).

  • Flow Rate: 5-10 µL/min (Direct Infusion).

  • Check Step: Verify [M+H]+ intensity > 1e6 counts. If [M+Na]+ (m/z 178) is >50% of [M+H]+, re-prepare solvent in glass (plasticizers leach sodium).

Phase 2: Collision Energy (CE) Ramp

Do not use a static CE. The bicyclic ring is rigid and requires a "step-ramp" to visualize all transitions.

  • Low Energy (10-15 eV):

    • Goal: Observe the "Soft" fragment (m/z 128).

    • Validation: If m/z 128 is absent, the lactam ring may not be intact (check synthesis).

  • Medium Energy (20-35 eV):

    • Goal: Observe the "Hard" fragments (m/z 70, 56).

    • Validation: These should dominate the spectrum.

  • High Energy (>40 eV):

    • Goal: Total destruction to immonium ions (m/z 30, 42).

Phase 3: Workflow Diagram

ProtocolWorkflow Start Sample Prep (0.1% FA in MeOH/H2O) Q1_Scan Q1 Full Scan Identify [M+H]+ 156 Start->Q1_Scan Adduct_Check Adduct Check Is Na+ < 10%? Q1_Scan->Adduct_Check Adduct_Check->Start No (Reprepare) Product_Scan Product Ion Scan (CE Ramp 10-50eV) Adduct_Check->Product_Scan Yes Data_Analysis Extract Ion Chronograms (156 -> 128 vs 156 -> 70) Product_Scan->Data_Analysis

Figure 2: Step-by-step optimization workflow for reliable fragmentation data.

References
  • NIST Mass Spectrometry Data Center. (2024). Mass Spectrum of Pyrazine and Related Bicyclic Systems. National Institute of Standards and Technology.[3] Retrieved from [Link]

  • Subedi, B., et al. (2018). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Retrieved from [Link]

  • Zhu, N., et al. (2015). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Analysis of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one: Elucidating Structure with Infrared Spectroscopy and Orthogonal Methods

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth analysis of the infra...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth analysis of the infrared (IR) spectrum of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, a bicyclic lactam with a complex arrangement of tertiary amine and amide functionalities. We will explore the expected vibrational modes, compare its spectral features with those of analogous structures, and critically evaluate the role of IR spectroscopy in concert with other analytical techniques for unambiguous characterization.

The Molecular Architecture: A Fusion of Amine and Lactam

Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one presents a unique spectroscopic challenge due to its fused ring system. The molecule incorporates a piperazine ring fused with a pyrazinone ring, resulting in a rigid structure containing a lactam (a cyclic amide) and two tertiary amine groups. Understanding the expected IR absorbances of these individual components is key to interpreting the spectrum of the entire molecule.

Decoding the Vibrational Fingerprint: An In-Depth IR Spectral Analysis

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The absorption of IR radiation at specific wavenumbers corresponds to distinct molecular motions, such as stretching and bending. For hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, the key diagnostic regions in the IR spectrum are the C=O stretching frequency of the lactam, the C-N stretching of the amines and amide, and the C-H stretching and bending of the aliphatic backbone.

Expected IR Absorption Bands

Based on established group frequencies, we can predict the characteristic IR absorption bands for hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one. The table below summarizes these expected frequencies and their corresponding vibrational modes.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Aliphatic C-HSymmetric & Asymmetric Stretching2850-3000Medium to StrongThese bands confirm the presence of the saturated heterocyclic rings.
Lactam (Amide) C=OStretching1650-1680StrongThe exact position is influenced by ring strain. Six-membered lactams typically absorb in this range.
Aliphatic C-N (Amine & Amide)Stretching1020-1250Weak to MediumMultiple bands are expected due to the presence of several C-N bonds in different environments.[1][2][3]
CH₂Scissoring (Bending)~1450MediumCharacteristic of the methylene groups in the rings.

It is important to note that this molecule is a tertiary amine, meaning it lacks N-H bonds. Therefore, the characteristic N-H stretching bands typically seen for primary and secondary amines around 3300-3500 cm⁻¹ will be absent.[1][3] This absence is a key diagnostic feature.

Visualizing the Key Functional Groups

To better understand the relationship between the structure and its expected IR spectrum, the following diagram highlights the key functional groups within hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.

Caption: Molecular structure highlighting the lactam and tertiary amine functional groups.

A Comparative Perspective: IR Spectroscopy vs. Orthogonal Techniques

While IR spectroscopy is a powerful tool for identifying functional groups, a comprehensive structural elucidation relies on a combination of analytical methods. The following table compares the utility of IR spectroscopy with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the analysis of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.

Analytical Technique Strengths Limitations Application to the Target Molecule
Infrared (IR) Spectroscopy - Excellent for identifying functional groups (e.g., C=O, C-N).- Fast and non-destructive.- Relatively inexpensive instrumentation.- Provides limited information about the carbon-hydrogen framework and stereochemistry.- Complex spectra can be difficult to interpret fully.- Confirms the presence of the lactam carbonyl and the absence of N-H bonds, supporting the bicyclic tertiary amine structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) - Provides detailed information about the molecular skeleton, including the number and connectivity of protons and carbons.- Can determine stereochemistry.- Less sensitive than MS.- Can be time-consuming.- Requires more expensive instrumentation.- Elucidates the complete proton and carbon framework, confirming the fused ring system and the position of substituents.
Mass Spectrometry (MS) - Determines the molecular weight and elemental composition with high accuracy.- Provides information about fragmentation patterns, which can aid in structural elucidation.- Does not directly provide information about functional groups or stereochemistry.- Can be destructive.- Confirms the molecular formula (C₇H₁₃N₃O) and provides fragmentation data that can support the proposed bicyclic structure.[4]
Experimental Workflow: A Synergistic Approach

For the unambiguous identification and characterization of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, a multi-technique approach is recommended.

Synergistic Analytical Workflow Sample Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry Sample->MS Data_Integration Data Integration & Structural Elucidation IR->Data_Integration Functional Group ID NMR->Data_Integration Connectivity & Stereochemistry MS->Data_Integration Molecular Formula & Fragmentation

Caption: A workflow illustrating the complementary nature of IR, NMR, and MS.

Conclusion

The infrared spectrum of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is characterized by a strong lactam carbonyl absorption around 1650-1680 cm⁻¹ and the absence of N-H stretching vibrations, confirming its bicyclic tertiary amine and lactam structure. While IR spectroscopy provides crucial functional group information, its true analytical power is realized when used in conjunction with orthogonal techniques like NMR and mass spectrometry. This integrated approach allows for a comprehensive and unambiguous structural elucidation, which is paramount in the fields of chemical research and drug development.

References

  • D. T. I. Center, "Theoretical Prediction of Vibrational Infrared Frequencies of Tertiary Amines," DTIC, 2023.
  • "IR: amines," LibreTexts, 2021.
  • St. Paul's Cathedral Mission College, "INFRARED SPECTROSCOPY," St.
  • Canadian Science Publishing, "THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS," Canadian Science Publishing.
  • M. M. Bora et al., "REACTIVE EXTRACTION OF BETA-LACTAM ANTIBIOTICS: IR SPECTROSCOPIC STUDIES," Taylor & Francis Online.
  • WikiEducator, "Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands)
  • Appretech Scientific Limited, "hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one," Appretech Scientific Limited.

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Comparative

Structural Evolution in Medicinal Chemistry: Piperazine vs. Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

Executive Summary In the optimization of lead compounds, the transition from a flexible scaffold to a conformationally constrained analog is a pivotal strategy. This guide compares the ubiquitous Piperazine linker agains...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the transition from a flexible scaffold to a conformationally constrained analog is a pivotal strategy. This guide compares the ubiquitous Piperazine linker against its bicyclic, rigidified evolution: Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (hereafter referred to as HPP-1 ).

While piperazine offers solubility and synthetic accessibility, it suffers from conformational promiscuity (rapid chair-boat interconversion), often leading to off-target binding and metabolic liability. The HPP-1 scaffold introduces a fused bicyclic lactam core, locking the N-substituent vectors and mimicking peptide


-turns. This guide analyzes the bioactivity, physicochemical shifts, and experimental validation of these two scaffolds.[1]

Part 1: Structural & Physicochemical Analysis

The Conformational Penalty

The primary driver for selecting HPP-1 over piperazine is the reduction of the entropic penalty upon receptor binding.

  • Piperazine: Exists in a dynamic equilibrium between chair and twisted-boat conformers. Upon binding, the protein must "pay" energy to freeze the molecule into the bioactive conformation.

  • HPP-1: The fusion of the two rings (specifically the pyrazino[1,2-a]pyrazine core) and the presence of the lactam (carbonyl at C1) rigidify the structure. The "lock" is pre-paid, often resulting in higher affinity (

    
    ) and selectivity.
    
Physicochemical Comparison Table
FeaturePiperazineHPP-1 (Bicyclic Lactam)Impact on Drug Design
Conformation Flexible (Chair/Boat)Rigid (Fused Bicyclic)HPP-1 reduces entropy loss (

) upon binding.
Basicity (pKa) High (~9.8 / 5.6)Moderate (Amine ~8.5, Amide neutral)HPP-1 improves membrane permeability (lower ionization).
Lipophilicity Low (Hydrophilic)ModerateHPP-1 increases CNS penetration potential.
Metabolic Liability High (N-oxidation, Ring opening)Reduced (Steric hindrance)HPP-1 extends half-life (

).
Peptidomimicry NoneHigh (

-turn mimetic)
HPP-1 is ideal for protease inhibitors.

Part 2: Bioactivity & Pharmacodynamics

Case Study: 5-HT2C Receptor Selectivity

Serotonin 5-HT2C receptor agonists are critical for treating obesity (e.g., Lorcaserin).[2] Piperazine derivatives often show promiscuity, binding to 5-HT2A (hallucinogenic) or 5-HT2B (valvulopathy).

  • Piperazine Mechanism: The flexible nitrogen lone pairs can orient to interact with conserved aspartate residues across all 5-HT subtypes.

  • HPP-1 Mechanism: The rigid backbone orients the basic nitrogen and the hydrophobic substituent in a specific vector that fits the 5-HT2C binding pocket while clashing with residues in 5-HT2A/2B.

Peptidomimetics and Protease Inhibition

The HPP-1 scaffold is structurally homologous to the Pro-Ala or Pro-Gly dipeptide sequence locked in a turn.

  • Application: Inhibitors of DPP-4 (diabetes) and HCV NS3 protease.

  • Mechanism: The lactam carbonyl of HPP-1 acts as a hydrogen bond acceptor, mimicking the peptide backbone, while the bicyclic structure prevents proteolysis.

Part 3: Visualization of Scaffold Evolution

The following diagram illustrates the structural logic moving from a linear diamine to the constrained HPP-1 scaffold.

ScaffoldEvolution cluster_props Bioactive Consequence Linear Linear Diamine (High Entropy) Piperazine Piperazine (Flexible Chair) Linear->Piperazine Cyclization (Solubility) HPP1 HPP-1 Scaffold (Rigid Bicyclic) Piperazine->HPP1 Ring Fusion (Conformational Lock) Target High Affinity Binding Event Piperazine->Target Low Affinity (High Entropy Cost) HPP1->Target High Affinity (Pre-organized) Prop1 Selectivity (Target vs Off-target) HPP1->Prop1 Prop2 Metabolic Stability (CYP450) HPP1->Prop2

Caption: Evolution from flexible piperazine to rigid HPP-1, highlighting the thermodynamic advantage in receptor binding.

Part 4: Experimental Protocols

To validate the superiority of the HPP-1 scaffold in a drug discovery campaign, the following self-validating protocols are recommended.

Comparative Microsomal Stability Assay

This protocol determines if the bicyclic structure protects against oxidative metabolism compared to the piperazine analog.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds: Piperazine derivative vs. HPP-1 derivative (1 µM final conc).

  • Internal Standard: Propranolol (High clearance control) and Warfarin (Low clearance control).

Workflow:

  • Pre-incubation: Mix 445 µL of phosphate buffer (pH 7.4) with 5 µL of microsomes and 0.5 µL of test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Success Criteria:

  • The HPP-1 analog should demonstrate a

    
     increase of >1.5x compared to the piperazine analog to justify the added synthetic complexity.
    
Radioligand Binding Competition Assay (e.g., 5-HT2C)

Objective: Determine the Binding Affinity (


).
  • Membrane Prep: HEK293 cells expressing human 5-HT2C.

  • Radioligand: [^3H]-Mesulergine (1 nM).

  • Competition: Incubate membranes with radioligand and increasing concentrations (

    
     to 
    
    
    
    M) of the Piperazine or HPP-1 analog.
  • Filtration: Harvest on GF/B filters using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation.

  • Data Analysis: Fit to a one-site competition model (Cheng-Prusoff equation) to derive

    
    .
    

Part 5: Synthesis Pathway Logic

The synthesis of HPP-1 is more demanding than piperazine. Below is a standard retrosynthetic logic visualized to aid the medicinal chemist in planning.

SynthesisLogic Start N-Boc-Piperazine-2-carboxylic acid Step1 Amide Coupling (w/ Amino Acetal or Glycine) Start->Step1 EDC/HOBt Step2 Deprotection (TFA) Step1->Step2 Step3 Cyclization (Reductive Amination or intramolecular amide) Step2->Step3 Acidic conditions Final HPP-1 Scaffold Step3->Final

Caption: General synthetic route to access the HPP-1 core from commercially available piperazine acids.

References

  • Storer, R. I., et al. (2016).[3] "Selective 5-HT2C receptor agonists: Design and synthesis of pyridazine-fused azepines." Bioorganic & Medicinal Chemistry Letters.

  • Zhao, G., et al. (2013).[4] "Synthesis and SAR of potent and selective tetrahydropyrazinoisoquinolinone 5-HT2C receptor agonists." Bioorganic & Medicinal Chemistry Letters.

  • Zhang, S., et al. (2023).[4][5] "Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors." European Journal of Medicinal Chemistry.

  • Cignarella, G., et al. (1963). "Bicyclic Homologs of Piperazine. V. Synthesis and Analgesic Activity of 3-Methyl-3,8-Diazabicyclooctane Derivatives."[6] Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1] "A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design." BenchChem Technical Guides.

Sources

Validation

A Comparative Guide to HPLC Assay Development for Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one Purity

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. The molecule of interest, hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. The molecule of interest, hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, presents a unique set of analytical challenges inherent to its structure. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound, grounded in scientific principles and adherence to regulatory expectations.

The Analytical Challenge: Unpacking the Molecular Profile

Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is a saturated heterocyclic compound. Its structure suggests several key analytical considerations that must be addressed for robust purity analysis:

  • Polarity: The presence of multiple nitrogen and oxygen atoms suggests that the molecule is likely polar. This can lead to poor retention on traditional reversed-phase (RP) HPLC columns.[1][2]

  • Lack of a Strong Chromophore: The saturated nature of the molecule means it lacks a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging, especially for trace-level impurities.[3][4]

  • Potential for Stereoisomers: The molecule possesses chiral centers, meaning it can exist as different stereoisomers. As these isomers can have different pharmacological and toxicological profiles, their separation and quantification are often necessary.[5][6]

Given these challenges, a multi-faceted approach to method development is warranted. This guide will compare two primary HPLC strategies: a modern Reversed-Phase (RP) method optimized for polar compounds and a Hydrophilic Interaction Liquid Chromatography (HILIC) method as a powerful alternative. A discussion on chiral separation will also be included as a critical ancillary method. All methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]

Method 1: Optimized Reversed-Phase HPLC for Enhanced Polar Retention

While traditional C18 columns can struggle with polar analytes, advancements in column chemistries have led to the development of stationary phases that offer improved retention for such compounds.[10][11] These "aqueous stable" or "polar-embedded" phases are a pragmatic first approach.

Causality of Experimental Choices
  • Stationary Phase Selection: A polar-embedded C18 column (e.g., with a carbamate or amide group embedded in the alkyl chain) or a polar-endcapped C18 column is selected. This choice is deliberate; the embedded polar group helps to form a hydration layer on the silica surface, preventing the collapse of the C18 chains in highly aqueous mobile phases and providing an additional interaction mechanism for polar analytes.[10]

  • Mobile Phase Composition: A mobile phase consisting of a low-ionic-strength buffer (e.g., 10 mM ammonium formate or ammonium acetate) and acetonitrile is a logical starting point. The buffer is critical for maintaining a consistent pH and improving peak shape. Acetonitrile is chosen over methanol for its lower viscosity and UV cutoff. A gradient elution, starting with a high aqueous percentage, will be necessary to retain the polar analyte and then elute any less polar impurities.[12]

  • Detection: Given the weak UV absorbance, a Photodiode Array (PDA) detector will be employed to scan across a wide wavelength range (e.g., 190-400 nm) to identify the optimal detection wavelength, likely in the low UV region (195-210 nm).[2] For impurities that may lack even a low-end UV chromophore, alternative detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) should be considered as they are near-universal and do not rely on the optical properties of the analyte.[3][4]

Workflow for Optimized Reversed-Phase HPLC Method Development

Caption: Workflow for Reversed-Phase HPLC Method Development.

Experimental Protocol: Optimized Reversed-Phase HPLC
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Sample Preparation: Dissolve the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 50% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: PDA at 205 nm

  • System Suitability: Inject a standard solution five times and verify that the relative standard deviation (RSD) of the peak area is ≤ 2.0%. Ensure the theoretical plates are > 2000 and the tailing factor is ≤ 2.0.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar compounds that exhibit insufficient retention even on modern reversed-phase columns, HILIC is an excellent alternative.[13][14] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is counterintuitive to those accustomed to reversed-phase chromatography.[15]

Causality of Experimental Choices
  • Stationary Phase Selection: A bare silica or an amide-bonded stationary phase is a common starting point for HILIC.[14] These phases provide a hydrophilic surface for the partitioning of polar analytes from the organic-rich mobile phase into a water-enriched layer on the stationary phase surface.[13]

  • Mobile Phase Composition: The mobile phase in HILIC consists of a high percentage of a weak, aprotic solvent like acetonitrile (typically >70%) and a smaller amount of an aqueous buffer.[15] The water acts as the strong, eluting solvent. The buffer (e.g., ammonium formate or acetate) is crucial for maintaining consistent ionization of the analyte and silanol groups on the stationary phase, which significantly impacts retention and peak shape.

  • Detection: The same detection challenges apply as in the reversed-phase method. A PDA detector set to a low wavelength is a primary choice, with CAD or ELSD as robust alternatives. HILIC mobile phases are generally compatible with mass spectrometry (MS), which can be a powerful tool for impurity identification.[13]

Workflow for HILIC Method Development

Caption: Workflow for HILIC Method Development.

Experimental Protocol: HILIC
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions. Note that HILIC columns may require longer equilibration times.

  • Sample Preparation: Dissolve the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one sample in the initial mobile phase (e.g., 90:10 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Amide, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid

    • Mobile Phase B: Water with 0.1% Formic Acid

    • Gradient: 5% B to 30% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • Detection: PDA at 205 nm

  • System Suitability: Perform system suitability tests as described for the reversed-phase method.

Comparative Performance Data

The following table summarizes the expected performance of the two methods for the analysis of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.

ParameterOptimized Reversed-Phase HPLCHILICRationale for Performance
Retention of Main Peak Moderate (k' > 2)Strong (k' > 5)HILIC is specifically designed for high retention of polar compounds.[16]
Resolution from Polar Impurities GoodExcellentHILIC often provides a different selectivity for polar compounds compared to RP-HPLC.[16]
Robustness HighModerate to HighHILIC methods can be more sensitive to small changes in mobile phase composition, especially water content.
MS Compatibility GoodExcellentThe high organic content of HILIC mobile phases promotes efficient desolvation and ionization in the MS source.[13]
Ease of Use HighModerateHILIC requires careful consideration of sample solvent and longer column equilibration times.

Ancillary Method: Chiral Separation

Given the presence of chiral centers, a dedicated chiral HPLC method is essential for determining the enantiomeric purity of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.

Approach to Chiral Method Development

The most direct approach is to use a chiral stationary phase (CSP).[17][18] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of compounds.[5][6]

  • Column Screening: Screen a small set of polysaccharide-based chiral columns (e.g., Chiralcel OD, Chiralpak AD) with different mobile phases (normal phase, polar organic, and reversed-phase) to find initial separation conditions.

  • Mobile Phase Optimization: Once a promising column and mobile phase system are identified, optimize the mobile phase composition (e.g., the ratio of alcohols in normal phase or organic modifier in reversed-phase) to achieve baseline resolution (Rs > 1.5).

Experimental Protocol: Chiral HPLC
  • System Preparation: Equilibrate the HPLC system with the chiral mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Hexane:Ethanol (80:20, v/v)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: PDA at 210 nm

  • System Suitability: Inject a racemic standard to confirm the resolution of the two enantiomers. For quantitative analysis of the minor enantiomer, ensure adequate sensitivity and linearity.

Conclusion and Recommendations

For the routine purity analysis of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, the Optimized Reversed-Phase HPLC method offers a robust and user-friendly starting point. Its compatibility with standard HPLC workflows makes it an attractive option for most quality control laboratories.

However, if the compound or its critical impurities are very polar and poorly retained, the HILIC method provides a superior alternative with excellent resolving power. Its enhanced sensitivity with MS detection is also a significant advantage for impurity identification during process development and forced degradation studies.

A validated Chiral HPLC method is non-negotiable and must be developed in parallel to control the stereochemical purity of the API.

Ultimately, the choice of method will depend on the specific impurities present and the intended application of the analysis. A comprehensive approach that evaluates both reversed-phase and HILIC options will ensure the development of a robust, reliable, and scientifically sound purity assay for hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (2021, September 17). [Link]

  • Gouda, A. A., et al. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. PubMed. [Link]

  • ICH Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. (2025, December 4). [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. [Link]

  • How to Quickly Establish Robust HPLC Analytical Methods: A 5-Step Expert Guide. Labmate Online. (2025, May 8). [Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Preprints.org. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. (2025, October 20). [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Center for Biotechnology Information. [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Bentham Science. (2023, October 10). [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. (2019, July 15). [Link]

  • Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography. PubMed. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. [Link]

  • hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one. Appretech Scientific Limited. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. National Center for Biotechnology Information. [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Technology Networks. (2019, August 14). [Link]

  • METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. ResearchGate. [Link]

  • (PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. (2021, September 3). [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. (2022, November 3). [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of the Iranian Chemical Society. (2021, December 15). [Link]

  • Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases. National Center for Biotechnology Information. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

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Comparative

A Researcher's Guide to the Structural Elucidation of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one: A Comparative Analysis

In the landscape of drug discovery and development, the precise three-dimensional atomic arrangement of a molecule is not merely a descriptive feature; it is the cornerstone of its biological activity, pharmacokinetic pr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise three-dimensional atomic arrangement of a molecule is not merely a descriptive feature; it is the cornerstone of its biological activity, pharmacokinetic properties, and overall therapeutic potential. For scaffolds such as hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, a bicyclic diamine derivative, understanding its conformational intricacies is paramount. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this molecule, with a focus on X-ray crystallography, contextualized against Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Unambiguous Answer: The Power and Preconditions of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute three-dimensional structure of a small molecule.[1][2][3] It provides a static, high-resolution snapshot of the molecule in the solid state, revealing precise bond lengths, bond angles, and the conformational arrangement of the fused ring system. This technique is uniquely powerful in its ability to deliver an unambiguous assignment of stereochemistry and identify subtle intramolecular interactions.[4]

While no specific crystal structure for the parent hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is publicly available in crystallographic databases as of early 2026, the successful analysis of related, more complex structures, such as 9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine, demonstrates the feasibility of crystallographic studies on this bicyclic core. The published structure of this related compound reveals a cis-decalin-like conformation of the bicyclic system, a feature that is likely to be relevant to the parent compound.

Experimental Workflow: From Powder to Picture

The journey to a crystal structure is fundamentally dependent on one critical, and often challenging, step: growing a high-quality single crystal.[1][2] This process is often the major bottleneck in the analytical workflow.[1]

X-ray_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement A Purified Compound (>98%) B Solvent Screening & Solubility Tests A->B Dissolve C Crystallization (e.g., Vapor Diffusion) B->C Select Solvent/Antisolvent D Mount Crystal on Diffractometer C->D Harvest Crystal E X-ray Diffraction Data Collection D->E Expose to X-rays F Data Processing (Integration & Scaling) E->F Process Diffraction Spots G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H Build Atomic Model I Validation & Final Model H->I Optimize & Validate NMR_vs_Xray cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy Xray Provides a single, high-resolution static structure in the solid state. Unambiguous stereochemistry. NMR Reveals the average and dynamic structure in solution. Characterizes conformational equilibria. Molecule Hexahydro-2H-pyrazino [1,2-a]pyrazin-1(6H)-one Molecule->Xray Solid State Molecule->NMR Solution State

Sources

Validation

A Comparative Guide to the Structural Validation of Substituted Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-ones

For researchers, scientists, and drug development professionals, the unequivocal structural validation of novel chemical entities is a cornerstone of scientific rigor. The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one sc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unequivocal structural validation of novel chemical entities is a cornerstone of scientific rigor. The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold, a key component in many biologically active compounds, presents unique challenges in this regard due to its complex, three-dimensional structure and multiple potential sites for substitution.[1] This guide provides a comprehensive comparison of the primary analytical techniques used to validate the structure of these intricate molecules, offering insights into the causality behind experimental choices and presenting supporting data.

The Structural Conundrum: Regio- and Stereoisomerism

The synthesis of substituted hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-ones can often lead to a mixture of isomers.[2] The placement of substituents on the bicyclic ring system (regioisomerism) and their spatial orientation (stereoisomerism) can be difficult to distinguish. An incorrect structural assignment can have profound implications for understanding structure-activity relationships (SAR) and for intellectual property. Therefore, a multi-technique approach is not just best practice, but a necessity for confident structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of the Molecular Blueprint

NMR spectroscopy is the most powerful tool for determining the detailed covalent framework and relative stereochemistry of organic molecules in solution.[3][4] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to piece together the puzzle of a substituted hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.

Foundational 1D NMR: 1H and 13C Spectra
  • 1H NMR: Provides the initial overview of the proton environments. Key information is gleaned from chemical shifts, integration (proton count), and coupling constants (J-values), which reveal through-bond proton-proton connectivities.

  • 13C NMR: Reveals the number of unique carbon environments. The chemical shift of each carbon is indicative of its functional group and hybridization state.

Deciphering Connectivity with 2D NMR

For complex structures like the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold, 1D spectra are often insufficient due to signal overlap. 2D NMR techniques are crucial for resolving these ambiguities.[5][6][7]

  • COSY (Correlation Spectroscopy): Maps out proton-proton coupling networks, allowing for the tracing of adjacent proton systems within the molecule.[6][8][9]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing a clear link between the 1H and 13C spectra.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a cornerstone experiment for establishing the overall connectivity, particularly for placing substituents.[10][11][12] It reveals correlations between protons and carbons that are two or three bonds apart, allowing for the connection of different spin systems and the unambiguous assignment of quaternary carbons.[10][11][12]

Experimental Protocol: A Standard NMR Workflow
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 1D NMR Acquisition: Acquire standard 1H and 13C{1H} spectra.

  • 2D NMR Acquisition:

    • Acquire a phase-sensitive COSY spectrum.

    • Acquire a phase-sensitive HSQC spectrum.

    • Acquire an HMBC spectrum, optimizing for a long-range coupling constant of ~8 Hz.

  • Data Analysis: Integrate all spectral data to build a self-consistent structural assignment.

Illustrative Data Interpretation
NMR Experiment Hypothetical Observation Structural Deduction
1H NMR A singlet at 2.8 ppm, integrating to 3 protons.A methyl group with no adjacent protons.
HMBC A correlation between the methyl protons at 2.8 ppm and a carbonyl carbon at 170 ppm.The methyl group is attached to a nitrogen atom adjacent to the lactam carbonyl.
COSY Cross-peaks connecting a multiplet at 3.5 ppm to multiplets at 3.2 and 2.9 ppm.Establishes the connectivity of a -CH-CH2- fragment within the ring system.

Mass Spectrometry (MS): Confirming Identity and Probing Fragmentation

Mass spectrometry is a vital complementary technique to NMR. It provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural clues.[13][14]

Ionization Methods and Analysis
  • Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule, [M+H]+. High-resolution mass spectrometry (HRMS) with ESI allows for the determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of the parent ion. The resulting fragmentation pattern can be diagnostic for a particular isomer and can help to confirm the location of substituents.[15][16] The cleavage of C-N bonds within the piperazine ring system often leads to characteristic fragment ions.[13]

Experimental Protocol: A Typical ESI-MS/MS Procedure
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

  • Infusion and MS1: Infuse the sample into the mass spectrometer and acquire a full scan (MS1) spectrum to identify the [M+H]+ ion.

  • MS/MS Acquisition: Select the [M+H]+ ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum (MS/MS).

  • Data Interpretation: Analyze the fragment ions to propose a fragmentation pathway that is consistent with the proposed structure.

X-ray Crystallography: The Definitive Arbiter of Structure

When an unambiguous determination of the three-dimensional structure, including absolute stereochemistry, is required, single-crystal X-ray crystallography is the gold standard.[17][18][19] It provides a precise map of atomic positions in the solid state.

The Crystallographic Workflow
  • Crystal Growth: The most challenging step, often requiring extensive screening of solvents and crystallization conditions to obtain a single crystal of sufficient quality.[17]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is computationally processed to generate an electron density map, from which the atomic positions are determined and refined.[17]

While definitive, the primary limitation of X-ray crystallography is the requirement for a suitable single crystal, which is not always achievable.[18]

A Synergistic Approach to Structural Validation

The most robust approach to structural validation involves the integration of data from all three techniques. The workflow below illustrates this synergistic relationship.

Caption: A workflow for the comprehensive structural validation of complex molecules.

Conclusion

The structural validation of substituted hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-ones is a critical undertaking that requires a meticulous and multi-faceted analytical strategy. NMR spectroscopy provides the detailed framework of the molecule, mass spectrometry confirms the molecular formula and offers fragmentation clues, and X-ray crystallography delivers the ultimate, unambiguous three-dimensional structure. By employing these techniques in a complementary fashion, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug discovery and development efforts.

References

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Presti, M. L., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
  • Gualtieri, F. (2010). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. RSC Publishing.
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Comparative

Structural &amp; Functional Profiling of Pyrazino[1,2-a]pyrazin-1(6H)-one: A Comparative Guide for CNS Ligand Design

Executive Summary The pyrazino[1,2-a]pyrazin-1(6H)-one scaffold represents a privileged bicyclic core in medicinal chemistry, particularly for Central Nervous System (CNS) targets. Unlike its extensively studied benzofus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazino[1,2-a]pyrazin-1(6H)-one scaffold represents a privileged bicyclic core in medicinal chemistry, particularly for Central Nervous System (CNS) targets. Unlike its extensively studied benzofused analogs (e.g., quinoxalines or pyrazino-indoles), this specific bicyclic system offers a unique balance of conformational rigidity and physicochemical "lightness" (lower MW, higher Fsp³).

This guide objectively compares the pyrazino[1,2-a]pyrazin-1(6H)-one core against two standard alternatives: the flexible piperazine (common precursor) and the aromatic quinoxalin-2(1H)-one (benzofused analog). We analyze electronic profiles, metabolic liabilities, and synthetic accessibility to support scaffold selection in hit-to-lead optimization.

Part 1: Structural & Electronic Profiling

The Conformational Advantage

The primary value proposition of the pyrazino[1,2-a]pyrazin-1(6H)-one scaffold is the reduction of entropic penalty upon receptor binding.

  • Piperazines (Comparator A): Highly flexible. While they possess excellent solubility, their free rotation often leads to "promiscuous binding" (off-target effects) and a high entropic cost to lock into a bioactive conformation.

  • Quinoxalin-2(1H)-ones (Comparator B): Fully aromatic and planar. While rigid, they suffer from poor aqueous solubility and "flat" topology, which can limit exploration of 3D chemical space.

  • Pyrazino[1,2-a]pyrazin-1(6H)-one (Subject): Contains a chiral bridgehead (if reduced) or a specific vector orientation that mimics a reverse-turn peptide secondary structure. It provides a rigid template that projects substituents into defined vectors without the lipophilic bulk of a benzene ring.

Physicochemical Comparison Matrix
PropertyPyrazino[1,2-a]pyrazin-1(6H)-oneQuinoxalin-2(1H)-onePiperazine (N-substituted)
Rigidity High (Bicyclic Locked)High (Planar Aromatic)Low (Chair/Boat Flux)
Lipophilicity (cLogP) Low to Moderate (0.5 - 1.5)*High (> 2.5)Variable (Substituent dependent)
Solubility (Aq) Good (Polar Core)Poor (Pi-stacking aggregation)Excellent
CNS MPO Score High (> 4.5)Moderate (< 4.0)High
Metabolic Liability Moderate (Amide hydrolysis/Oxidation)High (Aromatic hydroxylation)Low (N-oxidation/Dealkylation)

*Values are estimates for the core scaffold unsubstituted. cLogP increases with substitution.

Structural Decision Tree (Graphviz)

ScaffoldSelection Start Ligand Design Requirement Flexibility Is conformational flexibility required? Start->Flexibility Piperazine Select: Piperazine (High Entropy, High Solubility) Flexibility->Piperazine Yes Rigidity Is high Fsp3 (3D character) required? Flexibility->Rigidity No (Rigidify) Quinoxaline Select: Quinoxalin-2(1H)-one (Flat, Aromatic, Lipophilic) Rigidity->Quinoxaline No (Flat stack) PP_One Select: Pyrazino[1,2-a]pyrazin-1(6H)-one (Rigid, 3D, Polar) Rigidity->PP_One Yes (Peptidomimetic)

Figure 1: Decision logic for scaffold selection based on structural requirements. The Pyrazino-pyrazinone core is optimal when 3D rigidity is required without aromatic flattening.

Part 2: Pharmacological Performance & Metabolic Stability[1]

Case Study: 5-HT2C Receptor Agonism

The 5-HT2C receptor is a validated target for obesity and CNS disorders.

  • Mechanism: Agonists must bind deep within the orthosteric pocket.

  • Performance: Research indicates that pyrazino[1,2-a] fused systems (like the indole analogs in Lorcaserin or the quinoxaline analogs in WAY-163909 ) provide the necessary hydrophobic vector.

  • The Pyrazino[1,2-a]pyrazin-1(6H)-one Advantage: Unlike the indole derivatives, this core lacks the electron-rich aromatic ring prone to oxidation, potentially reducing the risk of reactive metabolite formation (e.g., quinone-imines) which caused toxicity issues in earlier serotonin modulators.

Metabolic Liability: The "Pyrazinone Trap"

A critical consideration for this scaffold is the stability of the pyrazinone ring.

  • Risk: Pyrazinone rings can undergo oxidative ring opening via cytochrome P450 enzymes, or form reactive epoxides [1].[1]

  • Mitigation: The 1(6H)-one designation implies partial saturation or specific tautomeric forms. Maintaining the saturation at the bridgehead (C6) or substituting the N-terminals significantly improves metabolic stability compared to fully aromatic pyrazinones.

Part 3: Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesis of 8-substituted-hexahydro-pyrazino[1,2-a]pyrazin-1(6H)-one. Rationale: This route utilizes a biomimetic cyclization strategy starting from ethylenediamine derivatives, ensuring chiral integrity if starting materials are enantiopure.

Reagents:
  • N-Boc-ethylenediamine

  • Ethyl bromoacetate

  • TFA (Trifluoroacetic acid)

  • Base (DIEA or TEA)

  • Solvent (DCM, Methanol)

Workflow Diagram (Graphviz)

SynthesisProtocol Step1 Alkylation (N-Boc-diamine + Ethyl bromoacetate) Step2 Deprotection (TFA/DCM) Step1->Step2 Intermediate A Step3 Intramolecular Cyclization (Heat/Base) Step2->Step3 Free Amine Step4 Reduction/Functionalization (Optional) Step3->Step4 Bicyclic Core

Figure 2: General synthetic workflow for accessing the hexahydro-pyrazino[1,2-a]pyrazin-1(6H)-one core.

Step-by-Step Protocol:
  • N-Alkylation: Dissolve N-Boc-ethylenediamine (1.0 equiv) in DCM at 0°C. Add DIEA (2.5 equiv) followed by ethyl bromoacetate (1.1 equiv) dropwise. Stir at RT for 12h.

    • QC Check: TLC (5% MeOH/DCM) should show consumption of diamine.

  • Deprotection: Concentrate the reaction mixture. Redissolve in DCM/TFA (1:1 ratio) to remove the Boc group. Stir for 2h. Evaporate volatiles to dryness.

  • Cyclization (The Critical Step): Redissolve the crude salt in MeOH. Add excess TEA (Triethylamine) to neutralize and reflux for 16h. The free amine will attack the ester carbonyl, forming the piperazinone ring.

    • Note: If the second ring formation is slow, use catalytic acetic acid or stronger heating (microwave at 120°C for 20 mins).

  • Purification: The bicyclic product is polar. Purify via reverse-phase flash chromatography (C18 column, Water/Acetonitrile gradient).

Validation Assay: Metabolic Stability (Microsomal)

Objective: Determine intrinsic clearance (CLint) of the scaffold.

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

    • Target Criteria: Half-life (t1/2) > 30 min for lead candidates.

References

  • Comparative Biotransformation of Pyrazinone-Containing Corticotropin-Releasing Factor Receptor-1 Antagonists: Minimizing the Reactive Metabolite Formation. Source: Drug Metabolism and Disposition (NIH/PubMed) URL:[Link][1]

  • Synthesis and 5-hydroxytryptamine (5-HT) activity of 2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5-(6H)ones. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Source: Pharmaceuticals (Basel) / PMC URL:[Link]

  • Selective 5-HT2C receptor agonists: Design and synthesis of pyridazine-fused azepines. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

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Validation

A Senior Application Scientist's Guide to the Conformational Analysis of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

Introduction In the landscape of contemporary drug discovery, the conformational dynamics of small molecules are of paramount importance. The three-dimensional arrangement of a molecule dictates its interaction with biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the conformational dynamics of small molecules are of paramount importance. The three-dimensional arrangement of a molecule dictates its interaction with biological targets, thereby influencing its efficacy, selectivity, and overall pharmacological profile. The bicyclic lactam, hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, represents a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] A thorough understanding of its conformational preferences is therefore crucial for the rational design of novel therapeutics.

This guide provides a comprehensive comparison of the primary methodologies employed in the conformational analysis of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling with Density Functional Theory (DFT). By presenting detailed experimental protocols and comparative data, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to elucidate the conformational landscape of this important heterocyclic system.

The Conformational Landscape of a Fused Bicyclic System

The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold is composed of two fused six-membered rings. Fused ring systems exhibit a higher degree of conformational rigidity compared to their monocyclic counterparts.[3] However, they can still adopt various conformations, primarily dictated by the puckering of the individual rings and the stereochemistry of the ring fusion. For a six-membered ring, the most common conformations are the low-energy chair form and the higher-energy boat and twist-boat forms.[4] The presence of the lactam functionality introduces a degree of planarity around the amide bond, which can influence the overall ring conformation.[5]

The primary conformational isomers of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one are anticipated to involve different chair-like conformations of the piperazine and dihydropyrazinone rings, as well as potential boat-like transition states. The relative energies of these conformers will determine their population at equilibrium.

Comparative Analysis of Key Methodologies

A multi-faceted approach, combining experimental and computational techniques, is essential for a comprehensive conformational analysis.

Methodology Information Obtained Advantages Limitations
NMR Spectroscopy Solution-state conformation, dynamic processes (ring inversion), relative populations of conformers, through-space proximities of atoms.Provides information about the molecule's conformation in a biologically relevant solution state. Allows for the study of dynamic equilibria.Can be challenging to interpret for complex molecules with overlapping signals. Provides an averaged picture in cases of rapid conformational exchange.
X-ray Crystallography Solid-state conformation, precise bond lengths and angles.Provides a definitive, high-resolution structure of the molecule in the crystalline state.[6]The conformation in the solid state may not be the most stable conformation in solution. Obtaining suitable crystals can be a significant bottleneck.[6]
Computational (DFT) Relative energies of different conformers, energy barriers for interconversion, geometric parameters.Allows for the systematic exploration of the potential energy surface. Can provide insights into conformations that are difficult to observe experimentally.[7]The accuracy of the results is dependent on the chosen level of theory and basis set. Solvent effects can be challenging to model accurately.[8]

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Solution-State Conformation

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, a combination of 1D and 2D NMR experiments is recommended.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6 mL in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.[8][9]

  • 1D ¹H NMR: Acquire a standard ¹H NMR spectrum to identify the chemical shifts and multiplicities of all proton signals.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, aiding in the assignment of protons within the same spin system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, facilitating the assignment of the carbon skeleton.

  • ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close in proximity (typically < 5 Å).[10][11] This is crucial for determining the relative stereochemistry and the overall conformation. For a molecule of this size, a ROESY experiment is often preferred as it mitigates the issue of zero or negative NOEs that can occur for medium-sized molecules.[10][12]

  • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study dynamic processes such as ring inversion. The coalescence of signals at higher temperatures can be used to determine the energy barrier for these processes.[13][14]

  • Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.[15] Large coupling constants (typically 8-12 Hz) are indicative of an axial-axial relationship in a chair conformation, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.[16]

  • NOE/ROE Data: The presence of a cross-peak between two protons in a NOESY or ROESY spectrum indicates that they are close in space. For example, a strong ROE between an axial proton on one ring and an axial proton on the fused ring can provide definitive evidence for a specific cis- or trans-fused conformation.

Workflow for NMR-Based Conformational Analysis

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one sample_prep Sample Preparation (in deuterated solvent) synthesis->sample_prep one_d_nmr 1D NMR (¹H, ¹³C) sample_prep->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC) one_d_nmr->two_d_nmr assignments Signal Assignments one_d_nmr->assignments noe_roe NOESY/ROESY two_d_nmr->noe_roe two_d_nmr->assignments vt_nmr Variable Temperature NMR noe_roe->vt_nmr noe_analysis NOE/ROE Correlation Analysis noe_roe->noe_analysis dynamic_analysis Dynamic Process Analysis (Ring Inversion) vt_nmr->dynamic_analysis coupling_constants Coupling Constant Analysis (³JHH) assignments->coupling_constants structure Determination of Solution-State Conformation(s) coupling_constants->structure noe_analysis->structure dynamic_analysis->structure

Caption: Workflow for NMR-based conformational analysis.

Single-Crystal X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering a high-resolution snapshot of a single conformer.[6]

  • Crystallization: This is often the most challenging step.[6] A variety of techniques should be screened, including slow evaporation, vapor diffusion, and layering of solvents. A systematic screening of different solvents and solvent mixtures is recommended.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated.[17]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are then refined to best fit the experimental data.[17]

The final output of an X-ray crystallographic analysis is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsion angles. This provides a definitive picture of the conformation adopted in the crystal lattice. It is important to note that crystal packing forces can sometimes trap a higher-energy conformer, so the solid-state structure may not always represent the lowest-energy conformation in solution.

Workflow for X-ray Crystallography

G cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination crystallization Crystal Growth Screening crystal_selection Single Crystal Selection crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Reduction and Scaling data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Solid-State Structure refinement->final_structure

Caption: Workflow for single-crystal X-ray crystallography.

Computational Chemistry: Mapping the Energy Landscape

Density Functional Theory (DFT) calculations are a powerful computational tool for exploring the conformational space of a molecule.

  • Initial Conformer Generation: Generate a diverse set of initial conformers using a molecular mechanics-based conformational search algorithm.

  • Geometry Optimization: Each of the initial conformers is then subjected to geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This will locate the nearest local energy minimum on the potential energy surface.

  • Frequency Calculations: Perform frequency calculations on each optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set (e.g., ωB97X-D/def2-TZVP).

  • Solvent Modeling: To better mimic the solution-state environment, implicit solvent models (e.g., Polarizable Continuum Model - PCM) can be incorporated into the calculations.[8]

  • Transition State Searching: To understand the dynamics of conformational interconversion, transition state searches can be performed to locate the energy barriers between different conformers.

The DFT calculations will provide the relative Gibbs free energies of all identified conformers. The conformer with the lowest free energy is predicted to be the most stable. The calculated Boltzmann distribution based on these energies will give the predicted population of each conformer at a given temperature. These computational results should then be compared with the experimental data from NMR and X-ray crystallography for validation.

Workflow for DFT-Based Conformational Analysis

G cluster_generation Conformer Generation cluster_dft DFT Calculations cluster_analysis Analysis and Prediction initial_search Initial Conformational Search (Molecular Mechanics) optimization Geometry Optimization (e.g., B3LYP/6-31G(d)) initial_search->optimization frequency Frequency Calculation optimization->frequency single_point Single-Point Energy (e.g., ωB97X-D/def2-TZVP) frequency->single_point solvent Solvent Model (e.g., PCM) single_point->solvent energy_analysis Relative Energy Calculation solvent->energy_analysis population Boltzmann Population Analysis energy_analysis->population predicted_conformation Predicted Major Conformer(s) population->predicted_conformation comparison Comparison with Experimental Data predicted_conformation->comparison

Caption: Workflow for DFT-based conformational analysis.

Synthesis of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

A plausible synthetic route to the target molecule can be envisioned starting from readily available precursors, for example, through a multi-step sequence involving the formation of a diketopiperazine intermediate followed by cyclization. The synthesis of related pyrazinone-containing fused systems has been reported in the literature.[18] A potential synthetic approach could involve the reaction of a suitably protected piperazine-2-carboxamide with a two-carbon electrophile, followed by deprotection and intramolecular cyclization. The stereochemistry of the final product will be dependent on the stereochemistry of the starting materials and the reaction conditions.

Conclusion

The conformational analysis of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one requires a synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling. Each technique provides unique and complementary information. NMR spectroscopy reveals the dynamic conformational landscape in solution, X-ray crystallography offers a definitive solid-state structure, and DFT calculations provide a theoretical framework for understanding the relative energies and interconversion pathways of different conformers. By integrating the data from these methods, a comprehensive and robust understanding of the conformational preferences of this important heterocyclic scaffold can be achieved, thereby providing invaluable insights for future drug design and development endeavors.

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  • Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. (2025, September 26). PMC. Retrieved from [Link]

  • Guide to NOE Experiments. (n.d.). Australian National University NMR / EPR Facility. Retrieved from [Link]

  • Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication?. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Cambridge Structural Database. (2025, February 24). Re3data.org. Retrieved from [Link]

  • 4.5: Fused Ring Systems. (2021, August 13). Chemistry LibreTexts. Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). MDPI. Retrieved from [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved from [Link]

  • 2D ROESY Experiment. (n.d.). IMSERC. Retrieved from [Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (n.d.). PMC. Retrieved from [Link]

  • 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). (n.d.). IU NMR Facility. Retrieved from [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (n.d.). PMC. Retrieved from [Link]

  • 5.4: NOESY Spectra. (2025, October 12). Chemistry LibreTexts. Retrieved from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). SciSpace. Retrieved from [Link]

  • Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases. (n.d.). PMC. Retrieved from [Link]

  • Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service. Retrieved from [Link]

  • (PDF) The Syntheses Of Fused Cyclic 5/6-Membered Ring Lactams Via Enamine Hydrogenation. (2020, March 3). ResearchGate. Retrieved from [Link]

  • PH DEPENDENT CONFORMATIONAL DYNAMICS OF SUBSTITUTED TRIAZINES. (2018, February 2). TCU Digital Repository. Retrieved from [Link]

  • Searching the Cambridge Structural Database for polymorphs. (2025, November 15). ResearchGate. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

For Researchers, Scientists, and Drug Development Professionals The accurate determination of the elemental composition of a new chemical entity is a cornerstone of its characterization. For a molecule such as hexahydro-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the elemental composition of a new chemical entity is a cornerstone of its characterization. For a molecule such as hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, a compound of interest in pharmaceutical development, verifying the precise ratio of carbon, hydrogen, nitrogen, and oxygen is a fundamental criterion for confirming its molecular formula and purity. This guide will compare the principal method of combustion analysis with the historic, yet still relevant, Kjeldahl method for nitrogen determination, providing the experimental data and protocols necessary for informed application.

Theoretical Elemental Composition: The Gold Standard

Before any analysis can be undertaken, the theoretical elemental composition must be calculated from the molecular formula. This theoretical data serves as the benchmark against which all experimental results are measured.

Molecular Formula: C₇H₁₃N₃O

To calculate the theoretical percentage of each element, the following atomic masses are utilized:

  • Carbon (C): 12.011 u[1][2]

  • Hydrogen (H): 1.008 u[3][4][5][6]

  • Nitrogen (N): 14.007 u[7][8][9]

  • Oxygen (O): 15.999 u[10][11][12]

1. Molecular Weight Calculation:

  • C: 7 * 12.011 = 84.077 u

  • H: 13 * 1.008 = 13.104 u

  • N: 3 * 14.007 = 42.021 u

  • O: 1 * 15.999 = 15.999 u

  • Total Molecular Weight: 155.201 u[13][14]

2. Theoretical Elemental Percentages:

  • %C = (84.077 / 155.201) * 100 = 54.17%

  • %H = (13.104 / 155.201) * 100 = 8.44%

  • %N = (42.021 / 155.201) * 100 = 27.07%

  • %O = (15.999 / 155.201) * 100 = 10.31%

These theoretical values are the absolute standard for the elemental composition of pure hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.

Primary Analytical Technique: Combustion (CHNS/O) Analysis

The most prevalent and comprehensive method for determining the elemental composition of organic compounds is combustion analysis, often performed using a dedicated CHNS/O analyzer.[15][16] This technique is favored for its accuracy, speed, and ability to measure multiple elements simultaneously (with oxygen typically being determined in a separate pyrolysis step).[17]

The Combustion Principle: A Self-Validating System

The core of this method lies in the complete and instantaneous combustion of the sample in a high-temperature environment, rich with oxygen.[16] This process quantitatively converts the elements into simple, detectable gases:

  • Carbon → Carbon Dioxide (CO₂)

  • Hydrogen → Water (H₂O)

  • Nitrogen → Nitrogen Gas (N₂) or its oxides (NOₓ), which are then reduced to N₂.

  • Sulfur (if present) → Sulfur Dioxide (SO₂)

The resulting gases are then separated and quantified by a thermal conductivity detector (TCD) or other specialized detectors.[17] The system is inherently self-validating through the consistent analysis of certified reference materials with known elemental compositions.

Experimental Protocol: Combustion Analysis
  • Instrument Calibration:

    • Calibrate the CHNS analyzer using a certified organic analytical standard such as Acetanilide or BBOT (2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene).[17][18]

    • Perform a multi-point calibration to establish a linear response curve for each element.

  • Sample Preparation:

    • Ensure the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one sample is homogenous and completely dry to avoid skewed hydrogen and oxygen values.[19]

    • Accurately weigh approximately 2-3 mg of the sample into a tin capsule.[17]

  • Analysis:

    • The sample, enclosed in the tin capsule, is introduced into the combustion furnace (typically at 900-1000°C).

    • The resulting gases are swept by a helium carrier gas through a reduction furnace to convert nitrogen oxides to N₂.

    • The gases (CO₂, H₂O, N₂) are separated via a chromatographic column.

    • The concentration of each gas is measured by a thermal conductivity detector.

  • Data Validation:

    • Analyze a certified reference material as an unknown after every few samples to verify the calibration has not drifted.[19]

    • The results for the reference material should fall within a narrow tolerance (e.g., ±0.3%) of the certified values.[19]

Visualization of the Combustion Analysis Workflow

Combustion Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 2-3mg Sample encapsulate Encapsulate in Tin Foil weigh->encapsulate combust Combustion (900-1000°C) in O2 atmosphere encapsulate->combust reduce Reduction of NOx to N2 combust->reduce separate Gas Chromatography Separation reduce->separate detect Thermal Conductivity Detection (TCD) separate->detect quantify Quantification of CO2, H2O, N2 detect->quantify calculate Calculate %C, %H, %N quantify->calculate

Caption: Workflow for CHNS analysis via combustion.

Alternative Method: Kjeldahl Analysis for Nitrogen

Developed in 1883, the Kjeldahl method is a classic chemical analysis for the determination of nitrogen in organic and inorganic substances.[11][20] While largely superseded by combustion methods for routine CHN analysis due to its speed and automation, it remains a valuable reference method, particularly in the food and environmental sectors.[11][14] For a nitrogen-rich compound like hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, it serves as an excellent orthogonal technique to validate the results from combustion analysis.

The Kjeldahl Principle: A Three-Step Wet Chemistry Process

The Kjeldahl method is a multi-stage process:

  • Digestion: The sample is heated with concentrated sulfuric acid, which decomposes the organic material and converts the organically bound nitrogen into ammonium sulfate.[12][14][20] A catalyst (e.g., copper or selenium) is used to accelerate this process.

  • Distillation: An excess of a strong base (e.g., sodium hydroxide) is added to the digested mixture, converting the ammonium ions into ammonia gas.[12][21] The ammonia is then distilled and trapped in a receiving solution of a weak acid (e.g., boric acid).[14][21]

  • Titration: The amount of ammonia trapped in the receiving solution is quantified by titration with a standardized strong acid (e.g., sulfuric or hydrochloric acid).[12][14] The nitrogen content is then calculated from the amount of acid consumed.

A key limitation of the Kjeldahl method is its inability to detect nitrogen in certain forms, such as nitro and azo groups, or nitrogen within heterocyclic rings like pyridine.[12][21] However, for a compound like hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, where the nitrogen atoms are in the form of amides and amines, the method is expected to be effective.

Experimental Protocol: Kjeldahl Nitrogen Determination
  • Digestion:

    • Accurately weigh a sample of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (a larger sample size than for combustion is typically required, e.g., 100-500 mg).

    • Place the sample in a Kjeldahl flask with a catalyst tablet (e.g., containing K₂SO₄ and CuSO₄) and concentrated sulfuric acid.

    • Heat the mixture in a digestion block until the solution becomes clear and colorless.

  • Distillation:

    • Allow the digest to cool and carefully dilute with deionized water.

    • Add an excess of concentrated NaOH to the flask.

    • Immediately connect the flask to a distillation apparatus and distill the liberated ammonia into a receiving flask containing a known volume of boric acid solution with an indicator.[21]

  • Titration:

    • Titrate the ammonium borate complex in the receiving flask with a standardized solution of H₂SO₄ or HCl until the indicator changes color, signaling the endpoint.[14]

  • Calculation:

    • Calculate the percentage of nitrogen in the original sample based on the volume and concentration of the titrant used.

Visualization of the Kjeldahl Method Workflow

Kjeldahl Method Workflow cluster_digestion Digestion cluster_distillation Distillation cluster_titration Titration & Calculation weigh Weigh Sample digest Digest with H2SO4 and Catalyst weigh->digest add_base Add excess NaOH digest->add_base distill Distill NH3 into Boric Acid Solution add_base->distill titrate Titrate with Standardized Acid distill->titrate calculate Calculate %N titrate->calculate

Caption: The three main stages of the Kjeldahl method.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, including the desired accuracy, sample throughput, and available instrumentation.

ParameterCombustion (CHNS/O) AnalysisKjeldahl Analysis
Elements Determined C, H, N, S, ONitrogen only
Accuracy High (typically within ±0.3% of theoretical)High, but can be operator-dependent
Precision High (excellent reproducibility)Good, but can be lower than combustion
Sample Size Small (1-5 mg)Larger (100-500 mg or more)
Analysis Time Fast (minutes per sample)Slow (hours per sample)
Automation Fully automatedCan be partially automated, but requires more manual steps
Chemicals Used Primarily high-purity gases (He, O₂)Concentrated acids and bases, catalysts
Limitations Requires specialized instrumentationDoes not detect all forms of nitrogen; use of hazardous chemicals
Best For Routine, high-throughput purity confirmation and formula verificationOrthogonal validation of nitrogen content; analysis of heterogeneous samples

Conclusion and Recommendations

For the routine and definitive elemental analysis of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, combustion analysis is the superior method . Its speed, accuracy, small sample requirement, and ability to provide data for C, H, and O in addition to N make it the industry standard for pharmaceutical development and quality control.[17] The acceptance criterion for the analysis should be that the experimentally determined percentages for C, H, N, and O are within ±0.4% of the theoretical values, a standard often required for publication in peer-reviewed journals.[19]

The Kjeldahl method serves as a valuable, albeit more laborious, orthogonal technique . In a drug development setting, employing the Kjeldahl method to confirm the nitrogen content determined by combustion analysis provides a higher level of confidence in the analytical results, demonstrating a robust and well-characterized active pharmaceutical ingredient (API). This two-pronged approach embodies the principle of a self-validating system, ensuring the highest degree of scientific integrity.

References

  • What is the atomic mass of nitrogen? - Unacademy. (n.d.). Retrieved February 14, 2026, from [Link]

  • Atomic/Molar mass - Westfield State University. (n.d.). Retrieved February 14, 2026, from [Link]

  • What is the atomic mass of carbon? - Quora. (2017, January 25). Retrieved February 14, 2026, from [Link]

  • What is the mass of hydrogen? - Quora. (2023, November 9). Retrieved February 14, 2026, from [Link]

  • What is the atomic mass of nitrogen in grams per mole? (n.d.). Retrieved February 14, 2026, from [Link]

  • hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one - Appretech Scientific Limited. (n.d.). Retrieved February 14, 2026, from [Link]

  • Flexi answers - What is the atomic mass of hydrogen? | CK-12 Foundation. (n.d.). Retrieved February 14, 2026, from [Link]

  • Nitrogen - Element information, properties and uses | Periodic Table. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Carbon-12 - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • #1 - Hydrogen - H. (n.d.). Retrieved February 14, 2026, from [Link]

  • Atomic Weight Calculator - Isotopes Matter. (n.d.). Retrieved February 14, 2026, from [Link]

  • Hydrogen Atomic Mass - Oreate AI Blog. (2026, January 7). Retrieved February 14, 2026, from [Link]

  • Summary of CHNS Elemental Analysis Common Problems. (n.d.). Retrieved February 14, 2026, from [Link]

  • Hydrogen - Element information, properties and uses | Periodic Table. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Oxygen - Element information, properties and uses | Periodic Table. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Atomic Mass | Periodic Table of Elements - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • How to Find the Mass of One Atom of Carbon (C) - YouTube. (2022, March 14). Retrieved February 14, 2026, from [Link]

  • Combustion analysis - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • A Guide To Kjeldahl Nitrogen Determination Methods and Apparatus. (n.d.). Retrieved February 14, 2026, from [Link]

  • Kjeldahl method - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis - VELP Scientifica. (n.d.). Retrieved February 14, 2026, from [Link]

  • Atomic Weight of Nitrogen. (n.d.). Retrieved February 14, 2026, from [Link]

  • 1H-Pyrazino(1,2-a)quinoline, 2,3,4,4a,5,6-hexahydro-3-(3-hydroxy-3-methylbutyl)- | C17H26N2O | CID 89526 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6). Retrieved February 14, 2026, from [Link]

  • Percent Composition of Elements in a Compound - YouTube. (2024, February 15). Retrieved February 14, 2026, from [Link]

  • Atomic Weights and Isotopic Compositions for Oxygen - Physical Measurement Laboratory. (n.d.). Retrieved February 14, 2026, from [Link]

  • Oxygen - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • #8 - Oxygen - O. (n.d.). Retrieved February 14, 2026, from [Link]

  • Flexi answers - How can I calculate the elemental composition? | CK-12 Foundation. (n.d.). Retrieved February 14, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (CAS No. 929047-73-4), a heterocyclic compound utilized in various research applications.[1][2] Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is synthesized from the principles of chemical safety and data from structurally analogous compounds.

The paramount principle in chemical disposal is to prevent harm to personnel and the environment. The procedures outlined below are designed to be a self-validating system of protocols, ensuring that each step logically follows from a foundation of safety and regulatory compliance.

Hazard Assessment: A Precautionary Approach

Given the absence of a dedicated SDS for hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, a conservative hazard assessment is imperative. Data from structurally similar pyrazine and pyrimidine derivatives suggest that this compound should be handled as a hazardous substance. For instance, 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine is classified as harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects.[3] Many pyrazine derivatives are also known to be skin, eye, and respiratory irritants.[4][5]

Assumed Hazard Profile:

Hazard ClassClassificationRationale
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Based on data for analogous compounds.[3]
Skin Corrosion/Irritation Category 1A (Causes severe skin burns)Precautionary stance based on similar structures.[3]
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)Based on data for analogous compounds.[3]
Hazardous to the Aquatic Environment Harmful to aquatic life with long-lasting effectsA common classification for complex organic molecules.[3]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used in situations where splashing is a possibility.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood.[6] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.

Waste Segregation and Container Management: Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Waste Stream: hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one waste should be collected in a dedicated, properly labeled hazardous waste container. Do not mix it with other waste streams unless compatibility has been verified.

  • Container Requirements:

    • The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

    • It must have a secure, leak-proof lid.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one".

    • Keep the container closed except when adding waste.

  • Incompatible Materials: Keep this waste stream segregated from strong oxidizing agents and strong acids to prevent potentially vigorous or explosive reactions.

Spill Management: A Plan for the Unexpected

Accidents happen. A clear and practiced spill response plan is essential.

  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your laboratory supervisor and institutional safety officer.

  • Control and Contain: If the spill is small and you are trained to handle it, prevent its spread by using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralization (if applicable and safe): Due to the presumed corrosive nature, have a suitable neutralizing agent available. However, neutralization should only be attempted by trained personnel.

  • Collection and Disposal: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Reporting: Document the spill and the response actions taken in accordance with your institution's policies.

Disposal Pathway: A Step-by-Step Protocol

The guiding principle for the disposal of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is that it must not enter the environment.[3]

Step 1: Waste Accumulation Collect all waste containing hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, including pure compound, solutions, and contaminated materials, in your designated and labeled hazardous waste container.

Step 2: Arrange for Professional Disposal Disposal of this chemical must be handled by a licensed hazardous waste disposal company. These companies have the expertise and facilities to manage chemical waste in a safe and environmentally compliant manner. Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts for this service.

Step 3: Documentation Complete all necessary waste disposal paperwork as required by your institution and the waste disposal vendor. This typically includes a hazardous waste manifest, which tracks the waste from your laboratory to its final disposal site.

Step 4: Final Disposal Method The recommended final disposal method for this type of organic chemical waste is high-temperature incineration at an industrial combustion plant.[3] This process ensures the complete destruction of the compound, converting it into less harmful substances.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the safe disposal of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.

DisposalWorkflow start Start: Waste Generation assess_hazards Assess Hazards (Treat as Hazardous) start->assess_hazards select_ppe Select & Wear Appropriate PPE assess_hazards->select_ppe segregate_waste Segregate Waste & Use Labeled Container select_ppe->segregate_waste spill_check Spill Occurred? segregate_waste->spill_check spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Yes contact_ehs Contact EHS for Professional Disposal spill_check->contact_ehs No spill_protocol->segregate_waste document_waste Complete Waste Manifest contact_ehs->document_waste end End: Compliant Disposal document_waste->end

Caption: Disposal workflow for hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine. [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04692. [Link]

  • Appretech Scientific Limited. hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one. [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA website. [Link]

  • University of Washington. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. [Link]

  • World Health Organization. (2001). Pyrazine Derivatives (JECFA Food Additives Series 48). Inchem.org. [Link]

  • Fisher Scientific. Safety Data Sheet: Pyrazine. [Link]

  • ResearchGate. Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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